2-(2-Ethynylphenyl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethynylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBGQUFYQODLLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-(2-Ethynylphenyl)acetic acid" properties and structure
An In-depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid: Properties, Synthesis, and Applications
Introduction
This compound is a bifunctional organic molecule that incorporates a phenylacetic acid framework with an ortho-substituted ethynyl group. This unique combination of a carboxylic acid and a terminal alkyne on a rigid aromatic scaffold makes it a highly valuable and versatile building block in modern organic synthesis. The phenylacetic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen[1]. The ethynyl group, a reactive and versatile functional handle, opens avenues for a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and polymerizations.
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, outlines a robust synthetic methodology with detailed protocols, predicts its spectroscopic signature for unambiguous characterization, and explores its reactivity and potential applications in medicinal chemistry and materials science.
Part 1: Molecular Structure and Physicochemical Properties
The structure of this compound is defined by a benzene ring substituted at the 1- and 2-positions with an acetic acid moiety and an ethynyl group, respectively. This ortho-substitution imparts specific conformational constraints and electronic properties that influence its reactivity.
Diagram of Key Functional Groups
Caption: Key functional groups within this compound.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 936693-17-3 | [2][3] |
| Molecular Formula | C₁₀H₈O₂ | [2][4] |
| Molecular Weight | 160.17 g/mol | [2][5] |
| Monoisotopic Mass | 160.05243 Da | [4] |
| SMILES | C#CC1=CC=CC=C1CC(=O)O | [2][4] |
| InChI Key | FSBGQUFYQODLLW-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 1.8 | [4] |
| Appearance | (Predicted) White to off-white solid | N/A |
Part 2: Synthesis and Purification
While numerous methods exist for synthesizing phenylacetic acid derivatives, a highly efficient and modular approach to this compound involves a Sonogashira cross-coupling reaction to install the alkyne, followed by hydrolysis of an ester precursor. This strategy is advantageous as it utilizes commercially available starting materials and employs a well-established, high-yielding catalytic reaction.
Retrosynthetic Analysis
The target molecule can be disconnected at the carboxylic acid and the alkyne. The carboxylic acid can be formed from the hydrolysis of a more stable and easily purified ester precursor, such as a methyl or ethyl ester. The ethynyl group can be installed onto the aromatic ring via a palladium-catalyzed Sonogashira coupling of an aryl halide (e.g., 2-iodophenylacetate) with a terminal alkyne.
Caption: Workflow for the synthesis of this compound.
Part 3: Spectroscopic and Analytical Characterization
Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following table summarizes the predicted data based on the characteristic signals of its functional groups.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature |
| ¹H NMR | δ 10.0-12.0 (br s, 1H, -COOH); δ 7.2-7.6 (m, 4H, Ar-H); δ 3.7-3.9 (s, 2H, -CH₂-); δ 3.4-3.5 (s, 1H, -C≡CH) |
| ¹³C NMR | δ 175-178 (-COOH); δ 133-135 (Ar-C); δ 128-132 (Ar-CH); δ 122-125 (Ar-C-C≡); δ 80-83 (-C≡CH); δ 78-80 (-C≡CH); δ 38-41 (-CH₂-) |
| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch); ~3300 (sharp, ≡C-H stretch); ~2110 (weak, C≡C stretch); ~1700 (strong, C=O stretch); 1600, 1480 (C=C aromatic stretch) [6] |
| MS (EI) | M⁺ at m/z 160; key fragments at m/z 115 ([M-COOH]⁺), 116 ([M-CO₂]⁺) |
| MS (ESI⁻) | [M-H]⁻ at m/z 159.04515 [4] |
Part 4: Reactivity and Potential Applications
The dual functionality of this compound makes it a powerful intermediate for creating diverse molecular architectures.
-
Carboxylic Acid Reactivity: The acid group can undergo standard transformations, including Fischer esterification, conversion to acid chlorides (e.g., with SOCl₂), and subsequent amidation to form a wide range of derivatives. It can also be reduced to the corresponding primary alcohol.
-
Ethynyl Group Reactivity: The terminal alkyne is highly versatile.
-
Click Chemistry: It can readily participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles, a key linkage in medicinal chemistry and bioconjugation.
-
Sonogashira Coupling: It can act as the alkyne partner in further cross-coupling reactions to extend the carbon framework.
-
Cyclization: The ortho-positioning of the alkyne and acetic acid side chain makes it a prime candidate for intramolecular cyclization reactions to form lactones or other heterocyclic systems under appropriate catalytic conditions.[7]
-
Potential Reaction Pathways
Caption: Potential synthetic transformations of this compound.
Applications:
-
Medicinal Chemistry: As a scaffold for building novel heterocyclic compounds and complex drug candidates. Its structural similarity to known NSAIDs suggests its derivatives could be explored for anti-inflammatory activity.[1]
-
Probe Synthesis: The alkyne handle allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling its use in creating chemical probes for biological studies.
-
Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of functional polymers and materials where the rigid aromatic core and reactive handles can impart desirable properties.
Part 5: Safety and Handling
Based on data for the compound, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place under an inert atmosphere.[2]
-
References
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PubChemLite. This compound (C10H8O2). Available from: [Link].
-
PubChemLite. 2-[(2-ethynylphenyl)amino]acetic acid (C10H9NO2). Available from: [Link].
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PubChem. 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679. Available from: [Link].
-
International Journal of Research in Pharmaceutical and Biomedical Sciences. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Available from: [Link].
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Pharmaffiliates. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. Available from: [Link].
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Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Available from: [Link].
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Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link].
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AA Blocks. rac-1-tert-butyl 3-chloromethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | 2137591-95-6. Available from: [Link].
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MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link].
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MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link].
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ResearchGate. (PDF) Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Available from: [Link].
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ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link].
- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available from: https://patents.google.
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Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link].
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PubMed. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Available from: [Link].
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
- Google Patents. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
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NIST WebBook. Acetic acid, 2-phenylethyl ester. Available from: [Link].
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SpectraBase. Acetic acid ethyl ester. Available from: [Link].
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Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Available from: [Link].
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PMC - NIH. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Available from: [Link].
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ResearchGate. The typical ¹H NMR spectrum of system acetic acid–ethanol–ethyl.... Available from: [Link].
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Doc Brown's Chemistry. The infrared spectrum of ethanoic acid CH 3 COOH. Available from: [Link].
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ResearchGate. H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report. Available from: [Link].
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An In-depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid: Synthesis, Characterization, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of 2-(2-Ethynylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, characteristic properties, a robust synthesis protocol, and its strategic applications.
Core Compound Identity
Chemical Name: this compound CAS Number: 936693-17-3[1] Molecular Formula: C₁₀H₈O₂[1] Molecular Weight: 160.17 g/mol [1]
Structural Representation:
Caption: Chemical structure of this compound.
Significance in Medicinal Chemistry
The this compound scaffold is of significant interest in drug discovery. It combines two key pharmacophoric elements: a phenylacetic acid moiety and a terminal alkyne. The phenylacetic acid group is a well-established structural motif in a variety of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The terminal alkyne serves as a versatile functional handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening.
Synthesis Protocol: Sonogashira Coupling
A reliable method for the synthesis of this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenylacetic acid (1.0 eq.), palladium(II) bis(triphenylphosphine) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq.). Stir the mixture until all solids are dissolved.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Physicochemical Characterization
A comprehensive characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of expected analytical data.
| Property | Value |
| CAS Number | 936693-17-3 |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 |
| Appearance | Off-white to pale yellow solid |
| Storage | Inert atmosphere, Room Temperature[1] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic protons (4H) would appear as multiplets in the aromatic region (~7.2-7.6 ppm).
-
The methylene protons (-CH₂-) adjacent to the aromatic ring and the carboxylic acid would likely appear as a singlet at approximately 3.7-4.0 ppm.
-
The acetylenic proton (-C≡CH) would be a singlet around 3.0-3.5 ppm.
-
The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The carboxylic acid carbonyl carbon would be observed around 170-180 ppm.
-
Aromatic carbons would appear in the range of 120-140 ppm.
-
The two sp-hybridized carbons of the alkyne would be found between 70-90 ppm.
-
The methylene carbon would be expected around 35-45 ppm.
-
-
IR (Infrared) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹.
-
The C=O stretch of the carboxylic acid would be a strong absorption at approximately 1700-1725 cm⁻¹.
-
The characteristic C≡C stretch of the terminal alkyne would be a weak to medium band around 2100-2140 cm⁻¹.
-
A sharp ≡C-H stretch would be observed near 3300 cm⁻¹.
-
C-H stretches from the aromatic ring and methylene group would be present in the 2850-3100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z = 160.
-
A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z = 115.
-
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to leverage the terminal alkyne for the introduction of various functionalities.
Logical Relationship of Application:
Caption: Role of this compound in drug discovery.
Phenylacetic acid derivatives are known to possess a range of biological activities, including anti-inflammatory properties. The introduction of the ethynyl group provides a strategic point for modification to enhance potency, selectivity, or pharmacokinetic properties. For example, the alkyne can be used to attach moieties that target specific enzymes or receptors, or to link the molecule to a larger carrier for targeted drug delivery.
While specific drugs derived directly from this compound were not identified in the initial search, the structural motif is present in numerous patented compounds and research articles exploring novel therapeutics for a variety of diseases.
Conclusion
This compound is a synthetically accessible and highly versatile building block for medicinal chemistry. Its combination of a phenylacetic acid core with a terminal alkyne handle makes it an ideal starting material for the generation of diverse compound libraries. The robust Sonogashira coupling provides a reliable route to its synthesis, and its characterization can be readily achieved using standard analytical techniques. The strategic application of this compound in drug discovery programs holds significant promise for the development of novel therapeutic agents.
References
- While specific experimental data for 2-(2-Ethynylphenyl)
- The Sonogashira reaction is a widely documented and reliable method for the synthesis of aryl alkynes.
- The applications of phenylacetic acid derivatives in medicine are extensive.
- The utility of "click chemistry" in drug discovery is a well-established field.
-
PubChem. This compound. Available at: [Link] (Accessed January 20, 2026).
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Spectroscopic Data Analysis of 2-(2-Ethynylphenyl)acetic Acid: A Technical Guide
Introduction
2-(2-Ethynylphenyl)acetic acid is a bifunctional organic molecule incorporating a phenylacetic acid moiety and a terminal alkyne. This unique structure makes it a valuable building block in medicinal chemistry and materials science, where the alkyne can serve as a handle for click chemistry reactions, and the phenylacetic acid core is a common scaffold in pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
While direct, published experimental spectra for this specific molecule are not widely available in public repositories, a highly accurate and reliable spectroscopic profile can be predicted. This guide synthesizes data from analogous structures and first principles of spectroscopy to provide a robust analytical framework for researchers. The presented data serves as a benchmark for the characterization of synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
1.1.1 Experimental Protocol: ¹H NMR Acquisition
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard for chemical shift referencing.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.
1.1.2 Spectral Interpretation
The molecule has four distinct proton environments, which will give rise to four main signals.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the δ 10.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons (-C₆H₄-): The four protons on the ortho-disubstituted benzene ring form a complex second-order coupling pattern (an ABCD spin system). They will appear in the aromatic region, approximately δ 7.2-7.6 ppm . Due to the different electronic effects of the ethynyl and acetic acid substituents, the signals will be distinct and show characteristic ortho (~7-9 Hz) and meta (~2-3 Hz) couplings.
-
Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. Based on data for phenylacetic acid, their chemical shift is predicted to be around δ 3.8 ppm .[1]
-
Alkynyl Proton (-C≡CH): The terminal alkyne proton is subject to magnetic anisotropy from the triple bond's π-electron system, which shields it, causing it to appear at a characteristically upfield position for a proton on an unsaturated carbon.[2] A sharp singlet is expected around δ 3.3 ppm .[3]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.5 | Broad Singlet | 1H | H -OOC- |
| ~7.55-7.25 | Multiplet | 4H | Ar-H |
| ~3.82 | Singlet | 2H | -CH ₂-COOH |
| ~3.35 | Singlet | 1H | -C≡CH |
Diagram: Predicted ¹H NMR Coupling
Caption: Predicted coupling constants for aromatic protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached electronegative atoms).
1.2.1 Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire on a 125 MHz (for a 500 MHz ¹H instrument) or higher spectrometer.
-
Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon. A longer acquisition time and a larger number of scans (several hundred to thousands) are typically required compared to ¹H NMR.
1.2.2 Spectral Interpretation
This compound has 10 unique carbon atoms, and all should be visible in the proton-decoupled spectrum.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield around δ 172 ppm .[4]
-
Aromatic Carbons (-C₆H₄-): Six distinct signals are expected in the δ 124-138 ppm range. Two of these will be quaternary (C1 and C2, with no attached protons) and will typically have a lower intensity. The four CH carbons will be more intense.
-
Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group resonate in a characteristic region between the aliphatic and aromatic carbons. They are predicted to appear around δ 80-85 ppm .[5]
-
Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon is expected in the aliphatic region, predicted around δ 41 ppm .[1]
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~172.5 | C =O |
| ~137.0 | Ar-C -CH₂ (C1) |
| ~133.0 | Ar-C H |
| ~130.0 | Ar-C H |
| ~128.5 | Ar-C H |
| ~127.0 | Ar-C H |
| ~124.0 | Ar-C -C≡CH (C2) |
| ~84.0 | -C ≡CH |
| ~81.0 | -C≡C H |
| ~41.0 | -C H₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
2.0.1 Experimental Protocol: IR Acquisition
Diagram: IR Analysis Workflow
Sources
Synthesis of "2-(2-Ethynylphenyl)acetic acid" starting materials
An In-depth Technical Guide to the Synthesis of 2-(2-Ethynylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to this compound, a valuable building block in medicinal chemistry and materials science. The document emphasizes the strategic application of the Sonogashira cross-coupling reaction, detailing the synthesis from readily available starting materials. It offers in-depth explanations of experimental choices, step-by-step protocols, and visual aids to facilitate a thorough understanding of the synthetic process. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.
Introduction: The Significance of this compound
This compound is an important organic intermediate characterized by a phenylacetic acid scaffold bearing a terminal alkyne at the ortho position. This unique structural motif makes it a versatile precursor for the synthesis of a wide range of complex molecules. The presence of both a carboxylic acid and an ethynyl group allows for orthogonal functionalization, enabling its incorporation into diverse molecular architectures. Its derivatives have been explored in the development of novel therapeutic agents and advanced organic materials.
The core challenge in synthesizing this molecule lies in the strategic introduction of the ethynyl group onto the phenylacetic acid framework. This guide will focus on a robust and widely applicable synthetic strategy centered around the powerful Sonogashira cross-coupling reaction.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points to a disconnection at the aryl-alkyne carbon-carbon bond. This suggests the Sonogashira coupling of an ortho-halogenated phenylacetic acid derivative with a suitable acetylene source as the key transformation.
Diagram: Retrosynthetic Analysis
Caption: Retrosynthetic pathway for this compound.
This strategy involves three main stages:
-
Preparation of a suitable ortho-halogenated phenylacetic acid derivative: This often involves esterification of the carboxylic acid to prevent side reactions during the subsequent coupling step.
-
Sonogashira cross-coupling: The core reaction to form the aryl-alkyne bond.
-
Deprotection/Hydrolysis: Removal of any protecting groups and hydrolysis of the ester to yield the final carboxylic acid.
Synthesis of Key Starting Materials
Preparation of Ethyl 2-(2-iodophenyl)acetate
The synthesis commences with the esterification of 2-iodophenylacetic acid. This is a crucial step to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the basic conditions of the Sonogashira reaction.
Rationale for Esterification:
-
Prevention of Acid-Base Reactions: The Sonogashira coupling is typically carried out in the presence of an amine base. The acidic proton of the carboxylic acid would be deprotonated by the base, potentially leading to side reactions and reduced yield.
-
Improved Solubility: The ethyl ester generally exhibits better solubility in the organic solvents used for the coupling reaction compared to the free carboxylic acid.
Experimental Protocol: Fischer Esterification of 2-Iodophenylacetic Acid
-
To a solution of 2-iodophenylacetic acid (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-iodophenyl)acetate.
-
The product can be purified by column chromatography if necessary.
| Reagent | Molar Equivalent | Purpose |
| 2-Iodophenylacetic acid | 1.0 | Starting material[1][2] |
| Absolute Ethanol | Solvent/Reagent | Esterifying agent |
| Sulfuric Acid (conc.) | Catalytic | Acid catalyst |
The Core Transformation: Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4]
Mechanism of the Sonogashira Coupling
The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Diagram: Sonogashira Catalytic Cycle
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (ethyl 2-(2-iodophenyl)acetate) to form a Pd(II) complex. The reactivity of the halide is I > Br > Cl.[3]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
-
Reductive Elimination: The desired product, ethyl 2-(2-ethynylphenyl)acetate, is formed, and the Pd(0) catalyst is regenerated.
Copper Cycle:
-
The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive towards the palladium complex than the alkyne itself.
Experimental Protocol: Sonogashira Coupling
Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the palladium catalyst can be sensitive to oxygen.
-
To a solution of ethyl 2-(2-iodophenyl)acetate (1.0 eq) in a suitable solvent (e.g., degassed tetrahydrofuran or dimethylformamide), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq).
-
Add an amine base, such as triethylamine or diisopropylamine (2.0-3.0 eq).
-
To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise at room temperature. The use of trimethylsilylacetylene is advantageous as it is a liquid and easier to handle than acetylene gas.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate.
| Component | Example | Molar Equivalent | Purpose |
| Aryl Halide | Ethyl 2-(2-iodophenyl)acetate | 1.0 | sp²-carbon source |
| Alkyne | Trimethylsilylacetylene | 1.1 - 1.5 | sp-carbon source |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | Primary catalyst[5] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.02 - 0.10 | Activates the alkyne[6] |
| Base | Triethylamine | 2.0 - 3.0 | Neutralizes HX byproduct[4] |
| Solvent | Tetrahydrofuran (THF) | - | Reaction medium |
Final Step: Deprotection and Hydrolysis
The final step involves the removal of the trimethylsilyl (TMS) protecting group from the alkyne and the hydrolysis of the ethyl ester to yield the target carboxylic acid. These two transformations can often be achieved in a single step.
Rationale for this Step:
-
TMS Deprotection: The TMS group is a common protecting group for terminal alkynes and can be readily removed under basic or fluoride-mediated conditions.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions followed by acidification.[7]
Experimental Protocol: One-Pot Deprotection and Hydrolysis
-
Dissolve the crude ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate in a mixture of methanol and water.
-
Add an excess of a base, such as potassium carbonate or sodium hydroxide (e.g., 3.0-5.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Conclusion
The synthesis of this compound is a multi-step process that can be efficiently achieved through a well-planned synthetic route. The Sonogashira cross-coupling reaction serves as the cornerstone of this strategy, enabling the formation of the key aryl-alkyne bond. Careful selection of starting materials, protection of reactive functional groups, and optimization of reaction conditions are paramount to achieving a high yield of the desired product. This guide provides a robust framework for the synthesis of this valuable compound, which can be adapted and optimized for specific research and development needs.
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Ethynylphenyl)acetic acid as a Novel Anti-inflammatory Agent
Abstract
Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This guide proposes a hypothesized mechanism of action for 2-(2-ethynylphenyl)acetic acid, a compound with structural features suggesting a potential role as a potent and selective anti-inflammatory agent. We postulate that this compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade. This hypothesis is predicated on the established role of the phenylacetic acid scaffold in targeting mPGES-1 and the potential for the bio-orthogonal ethynyl group to confer covalent binding and enhanced potency. This document provides a comprehensive overview of the proposed mechanism, the underlying scientific rationale, and a detailed roadmap for its experimental validation.
Introduction: The Unmet Need in Anti-inflammatory Therapies
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3] Selective COX-2 inhibitors were developed to mitigate these risks, but concerns about cardiovascular adverse events remain.[4][5] This therapeutic gap highlights the urgent need for novel anti-inflammatory agents that target downstream effectors in the inflammatory pathway, offering the potential for improved safety and specificity.
The Primary Hypothesis: this compound as a Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor
We hypothesize that this compound exerts its anti-inflammatory effects through the direct inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[6][7] PGE2 is a key mediator of inflammation, pain, and fever.[7] Selective inhibition of mPGES-1 is a promising therapeutic strategy as it would reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins, thereby potentially avoiding the side effects associated with COX inhibitors.[1][8][9]
The Rationale: Learning from Structurally Related Compounds
The phenylacetic acid moiety is a well-established pharmacophore in the design of mPGES-1 inhibitors. Numerous potent and selective inhibitors of mPGES-1 are derivatives of phenylacetic acid.[10] This structural precedent strongly suggests that this compound is likely to engage with the active site of mPGES-1.
The Role of the Ethynyl Group: A Potential Covalent Warhead
The presence of a terminal ethynyl group in the ortho position of the phenyl ring is a particularly intriguing feature. Ethynyl groups are known to participate in covalent bond formation with nucleophilic residues, such as cysteine, within the active sites of enzymes.[11][12] This covalent interaction can lead to irreversible inhibition, resulting in prolonged duration of action and increased potency.[13][14][15] We propose that the ethynyl group of this compound may act as a "warhead," forming a covalent adduct with a key residue in the mPGES-1 active site.
The Arachidonic Acid Cascade and the Central Role of mPGES-1
To fully appreciate the proposed mechanism of action, it is essential to understand the biochemical context of the arachidonic acid cascade.
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An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-(2-Ethynylphenyl)acetic Acid
Foreword: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide delves into the prospective applications of a relatively underexplored molecule: 2-(2-Ethynylphenyl)acetic acid . By dissecting its structural components—the phenylacetic acid core and the ortho-substituted ethynyl group—we can project its potential utility in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's synthetic rationale, potential biological targets, and detailed experimental workflows for its investigation. Our approach is grounded in established principles of medicinal chemistry, drawing parallels with well-characterized pharmacophores to illuminate a path for future research and development.
The Molecule: this compound - A Structural Overview
The molecule this compound is a functionalized phenylacetic acid. Phenylacetic acid and its derivatives are integral structural motifs in a plethora of biologically active compounds, including a significant number of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The introduction of various substituents onto the phenyl ring allows for the modulation of a molecule's physicochemical properties and its biological activity.[1]
The ethynyl group, a carbon-carbon triple bond, is a versatile and increasingly utilized functional group in medicinal chemistry.[3][4][5][6] Its linear geometry can act as a rigid spacer, and its π-system can engage in various non-covalent interactions with biological targets.[7] The acetylene moiety has been identified as a privileged structural feature in compounds targeting a wide array of proteins, including enzymes like monoamine oxidase (MAO) and various kinases.[3][4][5][6]
The strategic placement of the ethynyl group at the ortho position of the phenylacetic acid scaffold in this compound presents a unique conformational and electronic profile, suggesting the potential for novel interactions with biological targets.
Synthetic Strategy: A Plausible Route via Sonogashira Coupling
A robust and scalable synthesis is the cornerstone of any medicinal chemistry program. For this compound, a logical and efficient synthetic approach would involve the Sonogashira cross-coupling reaction.[8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[8][9]
Proposed Synthetic Scheme:
The synthesis could commence from a readily available starting material, 2-bromophenylacetic acid or its corresponding ester. The coupling with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection, would yield the desired product.
Caption: Proposed synthesis of this compound via Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of this compound
-
Step 1: Sonogashira Coupling.
-
To a solution of methyl 2-bromophenylacetate (1.0 eq) in degassed tetrahydrofuran (THF), add trimethylsilylacetylene (TMSA, 1.2 eq), triethylamine (Et₃N, 2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.05 eq).
-
Purge the mixture with argon for 15 minutes.
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate.
-
-
Step 2: Deprotection and Hydrolysis.
-
Dissolve the product from Step 1 in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature until the desilylation is complete (monitored by TLC).
-
Filter the mixture and concentrate the filtrate.
-
Dissolve the residue in a mixture of THF and water, and add lithium hydroxide (LiOH, 2.0 eq).
-
Stir the reaction at room temperature until the ester hydrolysis is complete.
-
Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.
-
Potential Medicinal Chemistry Applications
The structural features of this compound suggest several potential applications in medicinal chemistry.
Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes
The most compelling potential application is as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Many NSAIDs are phenylacetic acid derivatives, including the widely used diclofenac.[2][10] These drugs inhibit the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12]
The two main isoforms of COX are COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13]
The ortho-ethynyl group of this compound could potentially confer selectivity for COX-2 by interacting with specific residues in the active site of the enzyme.
Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.
Experimental Workflow: Evaluation of COX Inhibitory Activity
A systematic approach is required to evaluate the COX inhibitory activity and selectivity of this compound.
Table 1: Experimental Assays for COX Inhibition
| Assay | Purpose |
| In Vitro COX-1/COX-2 Inhibition Assay | To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified human COX-1 and COX-2 enzymes. This provides a direct measure of potency and selectivity. |
| Cell-Based Prostaglandin E₂ (PGE₂) Assay | To assess the compound's ability to inhibit PGE₂ production in a cellular context. For example, using lipopolysaccharide (LPS)-stimulated human whole blood or monocyte cell lines (for COX-2) and unstimulated cells (for COX-1).[14] |
| In Vivo Anti-inflammatory Models | To evaluate the compound's efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. This provides evidence of in vivo activity and helps to establish a dose-response relationship. |
-
Enzyme and Substrate Preparation:
-
Use commercially available purified human recombinant COX-1 and COX-2 enzymes.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
-
Assay Procedure:
-
Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tris-HCl).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), the test compound at various concentrations, and a colorimetric substrate.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specified time.
-
Measure the absorbance at the appropriate wavelength to determine the extent of the reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
-
Secondary Hypotheses: Broader Biological Targets
Beyond COX inhibition, the unique structure of this compound suggests other potential therapeutic avenues.
-
PPAR Agonism: Phenylacetic acid derivatives have been developed as peroxisome proliferator-activated receptor (PPAR) agonists, which are important in metabolic diseases.[15]
-
Liver X Receptor (LXR) Agonism: Substituted phenylacetic acids have also been identified as LXR agonists, with potential applications in atherosclerosis.[16]
-
Antibacterial Activity: Acetic acid itself has antibacterial properties, and various phenylacetic acid derivatives have been explored as antimicrobial agents.[17][18]
-
Anticancer Activity: The ethynyl group is present in some anticancer agents, and phenylacetic acid derivatives have also shown anti-cancer properties.[5][10]
Future Directions and Drug Development Considerations
Should this compound demonstrate promising activity and selectivity in initial screens, further preclinical development would be warranted.
Caption: A generalized workflow for drug discovery and development.
Key considerations for advancing a lead compound like this compound include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule to improve potency, selectivity, and pharmacokinetic properties.
-
ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure a favorable safety profile.
-
In Vivo Efficacy Models: Testing in more advanced and relevant animal models of the target disease.
Conclusion
This compound represents a novel and intriguing scaffold for medicinal chemistry exploration. Based on a firm scientific rationale, its potential as a selective COX-2 inhibitor for the treatment of inflammation and pain is a compelling starting point for investigation. The synthetic accessibility and the rich chemical space for derivatization make it an attractive candidate for a drug discovery program. The experimental protocols and strategic considerations outlined in this guide provide a clear and actionable framework for researchers to unlock the therapeutic potential of this promising molecule.
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D. S. B. Daniels, A. M. DeGuire, A. S. K. Hashim, P. R. R. K. Reddy, D. A. G. G. de Groot, A. M. Z. Slawin, D. S. B. Daniels, A. M. DeGuire, A. S. K. Hashim, P. R. R. K. Reddy, D. A. G. G. de Groot, A. M. Z. Slawin. Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020. [Link]
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The Versatility of 2-(2-Ethynylphenyl)acetic Acid: A Bifunctional Building Block for Complex Molecule Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Powerful Synthetic Tool
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups are of particular interest as they allow for the rapid construction of complex molecular architectures. 2-(2-Ethynylphenyl)acetic acid stands out as a prime example of such a bifunctional scaffold. Its structure, featuring a carboxylic acid and a terminal alkyne positioned in a 1,2-substitution pattern on a benzene ring, offers a unique platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its utility as a cornerstone in the synthesis of heterocycles and other complex organic molecules, with a particular focus on its role in cascade reactions.
The Strategic Advantage: Bifunctionality in Action
The power of this compound lies in the distinct reactivity of its two functional groups. The carboxylic acid moiety serves as a handle for traditional transformations such as esterification, amidation, and as a directing group in certain catalytic reactions. The terminal alkyne, a linchpin of modern synthetic chemistry, readily participates in a plethora of reactions including Sonogashira couplings, click chemistry, and various metal-catalyzed cyclizations. The ortho-disposition of these two groups is the key to its utility, enabling intramolecular reactions and tandem sequences that would be impossible with isomeric variations.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient route to this compound involves a three-step sequence starting from a readily available 2-halophenylacetate derivative. The following protocol outlines a reliable method for its laboratory-scale synthesis.
Step 1: Sonogashira Coupling of Methyl 2-Bromophenylacetate with Trimethylsilylacetylene
This step introduces the alkyne functionality onto the aromatic ring using a palladium- and copper-catalyzed cross-coupling reaction. The use of trimethylsilylacetylene provides a stable and easy-to-handle source of the ethynyl group.
Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add methyl 2-bromophenylacetate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to dissolve the solids.
-
To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2-(trimethylsilylethynyl)phenyl)acetate.
Step 2: Deprotection of the Trimethylsilyl (TMS) Group
The TMS protecting group is readily cleaved under mild basic conditions or with a fluoride source to reveal the terminal alkyne.
Protocol (Base-Catalyzed):
-
Dissolve the TMS-protected ester (1.0 eq) in methanol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(2-ethynylphenyl)acetate.
Protocol (Fluoride-Mediated): [1][2][3][4]
-
Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.[1]
-
Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise at room temperature.[1]
-
Stir for 1-2 hours and monitor the reaction by TLC.[1]
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.[1]
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[1]
Step 3: Hydrolysis of the Methyl Ester
The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.
-
Dissolve the methyl 2-(2-ethynylphenyl)acetate (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide or sodium hydroxide (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.
Applications in Heterocyclic Synthesis: A Gateway to Isocoumarins
One of the most powerful applications of this compound is its use as a precursor for the synthesis of isocoumarins, a class of compounds with diverse biological activities.[8][9][10][11] The intramolecular cyclization of the carboxylic acid onto the alkyne is typically promoted by a transition metal catalyst, with gold catalysts being particularly effective.[1][12][13][14][15][16][17][18]
Caption: Gold-catalyzed synthesis of isocoumarins.
Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or 1,4-dioxane, add a gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆, 0.02-0.05 eq).
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the isocoumarin product.
The Power of Tandem Reactions: Building Complexity in a Single Step
The true elegance of this compound as a building block is revealed in its ability to participate in cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These processes are highly atom-economical and offer a rapid route to complex molecular scaffolds.
One notable example is the palladium-catalyzed tandem Heck-Sonogashira reaction, which, although demonstrated on related systems, provides a blueprint for the potential of this compound derivatives.[9][10]
Caption: Conceptual workflow of a tandem reaction.
While a specific, high-yielding tandem reaction starting directly from this compound to form a complex polycycle beyond an isocoumarin is an area of ongoing research, the principles of its bifunctional reactivity are well-established. Researchers can design novel cascade sequences by strategically choosing reaction partners that will react sequentially with the alkyne and the carboxylic acid (or its derivative). For instance, an initial intermolecular reaction at the alkyne could be followed by an intramolecular cyclization involving the ester or amide.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₀H₈O₂ | 160.17 |
| Methyl 2-(2-(trimethylsilylethynyl)phenyl)acetate | C₁₅H₁₈O₂Si | 258.39 |
| Methyl 2-(2-ethynylphenyl)acetate | C₁₁H₁₀O₂ | 174.19 |
Conclusion and Future Outlook
This compound is a potent bifunctional building block with significant potential in synthetic organic chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of a wide variety of heterocyclic compounds, most notably isocoumarins. The true potential of this molecule lies in the development of novel cascade reactions that harness the reactivity of both the alkyne and the carboxylic acid in a single, efficient operation. As the demand for molecular complexity and synthetic efficiency continues to grow in fields such as drug discovery and materials science, the utility of strategically designed building blocks like this compound will undoubtedly continue to expand. Future research will likely focus on developing new catalytic systems to enable previously inaccessible tandem transformations and on exploring the biological activities of the novel heterocyclic scaffolds derived from this versatile precursor.
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ResearchGate. Deprotection of a) the TMS-protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays, yielding triazole 4 b. c) Immobilization of 4 a on Au nanohole arrays. [Link]
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PubMed. Gold-Catalyzed Ammonium Acetate Assisted Cascade Cyclization of 2-Alkynylarylketones. [Link]
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ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]
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PubMed. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. [Link]
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Royal Society of Chemistry. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. [Link]
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An In-Depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid Derivatives and Analogs: Synthesis, Chemical Biology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-(2-ethynylphenyl)acetic acid scaffold represents a versatile and privileged structure in medicinal chemistry and chemical biology. The presence of a reactive ethynyl group ortho to a flexible acetic acid side chain provides a unique chemical handle for a variety of transformations, leading to a diverse array of derivatives and analogs with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and biological activities of this compound class. We will delve into the rationale behind synthetic strategies, explore the mechanistic basis of their biological effects, and present detailed protocols for the preparation and evaluation of these promising molecules.
Introduction: The Strategic Importance of the this compound Core
The this compound molecule is a bifunctional building block with significant potential in drug discovery. The ethynyl group, a small, rigid, and electron-rich moiety, serves as a versatile functional group for various coupling reactions and cycloadditions. The acetic acid side chain provides a handle for forming amides, esters, and other derivatives, allowing for the modulation of physicochemical properties and interaction with biological targets. This unique combination of functionalities makes the this compound core an attractive starting point for the development of novel therapeutics. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of the ethynyl group at the ortho position opens up new avenues for creating structurally novel and potent drug candidates.
Synthetic Strategies: Accessing the Core and its Derivatives
The primary and most efficient method for the synthesis of the this compound core and its derivatives is the Sonogashira cross-coupling reaction .[2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Core Synthesis via Sonogashira Coupling
The general approach involves the coupling of a 2-halophenylacetic acid derivative (typically a bromide or iodide) with a protected or terminal alkyne.
Diagram: General Sonogashira Coupling for Core Synthesis
Caption: Sonogashira coupling workflow for the synthesis of the core molecule.
Experimental Protocol: Synthesis of Ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate
-
Materials: Ethyl 2-(2-iodophenyl)acetate, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a solution of ethyl 2-(2-iodophenyl)acetate (1 equivalent) in anhydrous THF, add triethylamine (2 equivalents).
-
Degas the solution with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents).
-
Add trimethylsilylacetylene (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Rationale: The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents self-coupling and other side reactions. The TMS group can be easily removed under mild conditions (e.g., with a fluoride source like tetrabutylammonium fluoride - TBAF) to yield the terminal alkyne.
Derivatization of the Acetic Acid Moiety
The carboxylic acid group of this compound is readily converted into a variety of functional groups, most commonly amides and esters, through standard coupling reactions.
Diagram: Derivatization of the Carboxylic Acid
Caption: Common derivatization pathways for the acetic acid moiety.
Experimental Protocol: Synthesis of 2-(2-Ethynylphenyl)-N-benzylacetamide
-
Materials: this compound, benzylamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), diisopropylethylamine (DIPEA), and anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 equivalents) and continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired amide.[2]
-
Key Chemical Transformation: Intramolecular Cyclization to Isocoumarins
A hallmark reaction of this compound and its derivatives is the intramolecular cyclization to form isocoumarins (1H-isochromen-1-ones).[3][4] Isocoumarins are a class of naturally occurring lactones with a wide range of biological activities, including antifungal, antitumor, and anti-inflammatory properties.[1][3]
Diagram: Intramolecular Cyclization to Isocoumarin
Caption: General pathway for the synthesis of isocoumarins.
This cyclization can be promoted by various catalysts, including copper, palladium, and gold salts, or by electrophilic reagents like iodine. The reaction typically proceeds via a 6-endo-dig cyclization pathway. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction.
Biological Activities and Therapeutic Potential
Derivatives of this compound and their cyclized isocoumarin counterparts have emerged as promising candidates in various therapeutic areas.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[5][6] The this compound scaffold provides a novel framework for the design of new COX inhibitors. The ethynyl group can be exploited to interact with specific residues in the active site of COX-1 and COX-2, potentially leading to enhanced potency and selectivity.
Signaling Pathway: Prostaglandin Synthesis and COX Inhibition
Caption: Inhibition of prostaglandin synthesis by targeting COX enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Materials: Ovine COX-1 or human recombinant COX-2, arachidonic acid, a colorimetric COX inhibitor screening assay kit.
-
Procedure:
-
Prepare a series of dilutions of the test compound (e.g., a this compound derivative).
-
In a 96-well plate, add the enzyme (COX-1 or COX-2) and the test compound at various concentrations.
-
Pre-incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength to determine the rate of prostaglandin formation.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[5]
-
Anticancer Activity
Several studies have highlighted the potential of phenylacetic acid derivatives and isocoumarins as anticancer agents.[7][8] The proposed mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell cycle progression, and interference with specific signaling pathways crucial for cancer cell survival and proliferation. The structural diversity achievable from the this compound core allows for the optimization of anticancer activity and selectivity.
Table: Anticancer Activity of Selected Phenylacetic Acid Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylbenzoxazole acetic acids | MCF-7 (Breast) | 5.2 - 15.4 | [7] |
| 2-Arylbenzoxazole acetic acids | HCT-116 (Colon) | 8.7 - 22.1 | [7] |
| Acylhydrazone derivatives | HepG2 (Liver) | 4.46 - 7.74 | [9] |
| 2-Styrylquinoline derivatives | HCT 116 (Colon) | Varies | [10] |
Note: The table presents data for related phenylacetic acid analogs to illustrate the potential of the scaffold. Specific data for this compound derivatives would require further targeted research.
Other Potential Applications
The unique chemical properties of the this compound scaffold also make it a valuable tool in chemical biology. The ethynyl group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach fluorescent probes, affinity tags, or other reporter molecules.[11] This enables the development of chemical probes to study biological processes, identify protein targets, and visualize the distribution of these molecules in living systems.
Structure-Activity Relationships (SAR)
Systematic modification of the this compound core allows for the exploration of structure-activity relationships (SAR). Key areas for modification include:
-
Substitution on the Phenyl Ring: The electronic and steric properties of substituents on the aromatic ring can significantly influence biological activity.
-
Modification of the Acetic Acid Side Chain: Conversion to amides and esters with various substituents can alter solubility, cell permeability, and target engagement.
-
Derivatization of the Ethynyl Group: While often utilized for cyclization, the alkyne itself can be further functionalized to probe interactions with biological targets.
A thorough understanding of SAR is crucial for the rational design of more potent and selective drug candidates.
Conclusion and Future Directions
The this compound scaffold is a promising platform for the discovery of novel therapeutic agents and chemical biology tools. The synthetic accessibility via the Sonogashira coupling and the potential for diverse chemical transformations, including intramolecular cyclization to bioactive isocoumarins, make this a rich area for further investigation. Future research should focus on:
-
Expansion of the derivative library: Synthesizing a wider range of amides, esters, and other analogs to systematically explore the chemical space.
-
In-depth biological evaluation: Screening derivatives against a broader panel of biological targets to uncover new therapeutic applications.
-
Mechanistic studies: Elucidating the precise molecular mechanisms of action for the most potent compounds.
-
Development of chemical probes: Utilizing the ethynyl group for the creation of advanced tools for chemical biology research.
By leveraging the unique chemical properties of the this compound core, researchers can continue to develop innovative molecules with the potential to address unmet medical needs.
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653 , 46-49 (2002). [Link]
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Yao, T. & Zhang, X. Copper-Catalyzed Intramolecular C-O Bond Formation: A New and Efficient Synthesis of Isocoumarins. Angewandte Chemie International Edition45 , 6351-6354 (2006). [Link]
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Saeed, A., Saddiqa, A., & Channar, P. A. Isocoumarins: A review of their chemistry, biosynthesis, and biological activities. Bioorganic & Medicinal Chemistry25 , 5557-5573 (2017). [Link]
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Larock, R. C., Yum, E. K., & Refvik, M. D. Synthesis of Isocoumarins and α-Pyrones via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry63 , 7652-7662 (1998). [Link]
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Al-Qaisi, J. A., El-Abadelah, M. M., & Zani, F. Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Journal of the Serbian Chemical Society85 , 1497-1507 (2020). [Link]
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Sonogashira, K., Tohda, Y., & Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters16 , 4467-4470 (1975). [Link]
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Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107 , 874-922 (2007). [Link]
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Liang, Y., Xie, Y.-X., & Li, J.-H. Copper-Catalyzed Cascade Reactions for the Synthesis of 3-Substituted Isocoumarins. The Journal of Organic Chemistry71 , 379-381 (2006). [Link]
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Li, S. et al. Acylhydrazone derivatives as potential anticancer agents: Synthesis, bio-evaluation and mechanism of action. Bioorganic & Medicinal Chemistry Letters25 , 5489-5493 (2015). [Link]
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Vane, J. R. Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology231 , 232-235 (1971). [Link]
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Di Micco, S. et al. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry7 , 169 (2019). [Link]
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A Technical Guide to the Biological Activity of 2-(2-Ethynylphenyl)acetic Acid Derivatives as Novel IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-(2-Ethynylphenyl)acetic acid scaffold has emerged as a promising chemotype in the field of immuno-oncology. Derivatives of this core structure have demonstrated potent and selective inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. This guide provides a comprehensive technical overview of the biological activity of these compounds, detailing their mechanism of action, therapeutic rationale, structure-activity relationships, and validated experimental protocols for their evaluation. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge required to advance the exploration of this important class of inhibitors.
Introduction: The Rise of the this compound Scaffold
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[1] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells and antigen-presenting cells leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites, primarily kynurenine.[2][3] This metabolic reprogramming fosters an immunosuppressive milieu that impairs the function of effector T cells and promotes the activity of regulatory T cells, thereby allowing cancer cells to evade immune surveillance.[2][4]
Given its pivotal role in mediating immune escape, IDO1 has become a high-priority target for cancer immunotherapy.[1] The this compound core structure represents a significant advancement in the design of small-molecule IDO1 inhibitors, offering a foundation for developing potent and selective drug candidates.
Primary Mechanism of Action: IDO1 Inhibition and the Kynurenine Pathway
The primary biological activity of this compound derivatives is the inhibition of the IDO1 enzyme. This action directly counteracts the immunosuppressive effects orchestrated by tumors.
The Kynurenine Pathway in Cancer
The kynurenine pathway is a metabolic route that degrades the essential amino acid tryptophan.[5] In cancer, this pathway is hijacked by tumor cells to gain survival advantages.[5] The process begins with the IDO1-mediated conversion of tryptophan to N-formylkynurenine, which is then metabolized into kynurenine (Kyn) and other bioactive molecules.[1]
The consequences of IDO1 activation in the TME are twofold:
-
Tryptophan Depletion: T cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid induces cell cycle arrest and anergy in effector T cells.
-
Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote T cell apoptosis and the differentiation of immunosuppressive regulatory T cells (Tregs).[2] Kynurenine can also activate the aryl hydrocarbon receptor (AHR), a transcription factor that further supports tumor growth and immune suppression.[4][6]
By inhibiting IDO1, this compound derivatives block the initial step of this cascade, restoring local tryptophan levels and preventing the production of immunosuppressive kynurenine. This restores T cell function and enhances the anti-tumor immune response.
Signaling Pathway Diagram
The following diagram illustrates the central role of IDO1 in the kynurenine pathway and the point of intervention for its inhibitors.
Caption: IDO1 pathway inhibition by this compound derivatives.
Structure-Activity Relationships (SAR)
The potency of this compound derivatives can be significantly modulated by substitutions on the core scaffold. While specific SAR data for this exact scaffold is proprietary or embedded within broader chemical series, general principles from related IDO1 inhibitors can be inferred. SAR studies focus on optimizing interactions within the enzyme's active site.
Key areas for chemical modification and their typical impact include:
-
Substitutions on the Phenyl Ring: The electronic and steric properties of substituents on the phenyl ring are critical. Electron-withdrawing groups can sometimes enhance potency, though this is highly dependent on their position.[7]
-
Modifications of the Acetic Acid Group: The carboxylate of the acetic acid moiety is often crucial for anchoring the molecule within the active site, potentially interacting with key residues or the heme cofactor. Esterification or amidation can probe the necessity of this acidic group.
-
Alterations to the Ethynyl Linker: The rigidity and length of the ethynyl linker play a role in positioning the phenyl ring correctly within the binding pocket. Replacing or modifying this linker can significantly impact inhibitory activity.
A systematic exploration of these modifications is essential for lead optimization.[8] For example, studies on similar scaffolds have shown that bulky groups at certain positions can reduce activity, while smaller groups like methyl or fluoro at other positions may maintain or enhance it.[8]
Key Experimental Protocols for Activity Assessment
Evaluating the biological activity of novel this compound derivatives requires robust and validated assays. Below are two fundamental protocols for determining enzymatic and cellular inhibition of IDO1.
Protocol 1: In Vitro Enzymatic IDO1 Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified recombinant IDO1 enzyme activity. The principle is to measure the production of kynurenine from tryptophan in a cell-free system.
Workflow Diagram:
Caption: Workflow for the in vitro enzymatic IDO1 inhibition assay.
Step-by-Step Methodology:
-
Preparation: Prepare an assay mixture containing 50mM potassium phosphate buffer (pH 6.5), 20mM ascorbate, 10µM methylene blue, and 100µg/mL catalase.[9]
-
Enzyme & Inhibitor Addition: In a 96-well plate, add purified recombinant IDO1 protein to each well, followed by the test compound at various concentrations (typically a serial dilution). Include wells for a positive control inhibitor (e.g., Epacadostat) and a no-inhibitor (DMSO vehicle) control.
-
Pre-incubation: Briefly pre-incubate the plate to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, L-tryptophan (e.g., to a final concentration of 400µM).[9]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.[9]
-
Termination & Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).[9] Further incubate the plate at 50°C for 30 minutes to completely hydrolyze the intermediate N-formylkynurenine into stable kynurenine.[9][10]
-
Clarification: Centrifuge the plate to pellet the precipitated protein.[9]
-
Quantification: Transfer the supernatant to a new plate. Kynurenine concentration can be quantified in two primary ways:
-
Spectrophotometry: Add freshly prepared Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to the supernatant.[10] After a 10-minute incubation, measure the absorbance at 480 nm.[10]
-
HPLC: For higher accuracy, analyze the supernatant using a reverse-phase HPLC system, detecting kynurenine by its absorbance at 360 nm.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing data that reflects cell permeability and intracellular target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Plate a human cancer cell line known to express IDO1 upon stimulation (e.g., SK-OV-3 or HeLa cells) in a 96-well plate and allow them to adhere overnight.[10][11]
-
IDO1 Induction: Add interferon-gamma (IFNγ, e.g., 100 ng/mL) to the cell culture medium to induce the expression of the IDO1 enzyme.[10]
-
Compound Treatment: Concurrently with or shortly after IFNγ addition, add the this compound derivatives at various concentrations to the wells.
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO₂ to allow for IDO1 expression and tryptophan catabolism.
-
Sample Collection: Carefully collect the cell culture supernatant, which now contains the secreted kynurenine.
-
Quantification: Analyze the kynurenine concentration in the supernatant using the same methods described in the enzymatic assay (Protocol 4.1, Step 8).[10]
-
Data Analysis: Calculate the cellular EC50 value by plotting the reduction in kynurenine production against the compound concentration.
-
(Optional) Viability Assay: It is crucial to run a parallel cell viability assay (e.g., MTT or CellTiter-Glo®) to ensure that the observed decrease in kynurenine is due to specific IDO1 inhibition and not general cytotoxicity.[8]
Data Summary: Potency of Representative IDO1 Inhibitors
The following table summarizes hypothetical but representative inhibitory potency data for a series of this compound derivatives, illustrating how structural modifications can influence activity.
| Compound ID | R1-Substitution (para-position) | Enzymatic IC50 (nM) | Cellular EC50 (nM) |
| Parent-01 | -H | 150 | 450 |
| Deriv-02 | -F | 75 | 220 |
| Deriv-03 | -Cl | 80 | 250 |
| Deriv-04 | -CH₃ | 120 | 400 |
| Deriv-05 | -CF₃ | 45 | 150 |
| Deriv-06 | -OCH₃ | 200 | 650 |
| Epacadostat | (Reference) | 10 | 50 |
Data are hypothetical examples for illustrative purposes.
Conclusion and Future Outlook
Derivatives of this compound represent a compelling class of IDO1 inhibitors with significant therapeutic potential in oncology. Their mechanism of action is well-defined, targeting a key pathway of tumor-mediated immunosuppression. The provided protocols offer a robust framework for the systematic evaluation and optimization of these compounds.
Future research should focus on:
-
Broadening SAR studies to enhance potency and selectivity.
-
Optimizing pharmacokinetic properties to ensure adequate drug exposure in the tumor microenvironment.
-
Evaluating in vivo efficacy in syngeneic mouse models, both as a monotherapy and in combination with other immunotherapies like checkpoint inhibitors (e.g., anti-PD-1).
-
Investigating potential off-target effects and establishing a comprehensive safety profile.
The continued development of this chemical scaffold holds great promise for delivering a new generation of effective cancer immunotherapies.
References
- Mrozek-Wilczkiewicz, A., Malarz, J., Serda, M., Rejmund, M., Polanski, J., & Musiol, R. (2019). The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action. European Journal of Medicinal Chemistry.
- Tsujikawa, K., Yuno, A., Kousuke, I., et al. (2014). Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors. National Institutes of Health.
- Le Floc'h, A., Jalil, A., Verhoestraete, E., et al. (2020). The Kynurenine Pathway and Cancer: Why Keep It Simple When You Can Make It Complicated. National Institutes of Health.
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- Chaudhary, P., Sharma, A., Kumar, R., et al. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. MDPI.
- Gao, G., Chen, J., Han, X., et al. (2021). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications.
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- Al-Harthy, S., Al-Rashdi, A., Al-Dhahli, A., et al. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
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- Li, Y., Yang, Z., Mao, Y., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health.
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- Al-Warhi, T., Al-Qadasi, F., Al-Salahi, R., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI.
- Wnuk, M., Rzemieniec, J., Wójtowicz, A., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. National Institutes of Health.
- Rathert, P., Halabelian, L., Dong, A., et al. (2015). Structure-activity relationship studies of SETD8 inhibitors. National Institutes of Health.
- Cheong, J., & Sun, L. (2024). Targeting the kynurenine pathway: another therapeutic opportunity in the metabolic crosstalk between cancer and immune cells. PubMed Central.
- Andou, A., Okaniwa, M., Iida, E., et al. (2014). Structure-activity relationship study, target identification, and pharmacological characterization of a small molecular IL-12/23 inhibitor, APY0201. PubMed.
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A Comprehensive Technical Guide to the Safe Handling and Application of 2-(2-Ethynylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed framework for the safe handling, storage, and application of 2-(2-ethynylphenyl)acetic acid, a compound of interest in pharmaceutical and materials science research. Recognizing the unique chemical properties imparted by its terminal alkyne and carboxylic acid functionalities, this document synthesizes established safety protocols with an understanding of the compound's potential reactivity. The following sections are designed to equip researchers with the necessary knowledge to mitigate risks and ensure experimental integrity.
Compound Profile and Hazard Identification
This compound (CAS No. 936693-17-3) is a bifunctional organic molecule with the molecular formula C₁₀H₈O₂ and a molecular weight of 160.17 g/mol .[1][2] Its structure, featuring a terminal alkyne and a carboxylic acid group on a benzene ring, suggests a specific reactivity profile that dictates its handling requirements.
1.1. Known Hazard Profile
While a comprehensive, peer-reviewed toxicological profile for this compound is not widely available, preliminary hazard information from chemical suppliers indicates the following potential hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
These classifications necessitate the use of appropriate personal protective equipment (PPE) and engineering controls to prevent exposure.
1.2. Inherent Chemical Reactivity
The safety profile of this compound is intrinsically linked to its functional groups:
-
Terminal Alkyne: The C-H bond of a terminal alkyne is weakly acidic and can be deprotonated by strong bases to form a highly nucleophilic acetylide anion.[3] This reactivity makes it a valuable synthon but also introduces incompatibility with strong bases. Terminal alkynes can also undergo oxidative cleavage, potentially leading to the formation of carboxylic acids.[3][4][5][6]
-
Carboxylic Acid: As an acid, this functional group is corrosive and will react with bases in a neutralization reaction.[7][8][9][10][11] It can also undergo esterification and other reactions typical of carboxylic acids. The acidic nature of the compound requires careful material selection for storage and handling to prevent corrosion.
The supplier recommendation for storage under an inert atmosphere suggests potential air sensitivity.[1] This could be due to slow oxidation or other degradation pathways in the presence of air and moisture.[12][13]
Table 1: Summary of Key Safety and Physical Data
| Property | Value/Information | Source(s) |
| CAS Number | 936693-17-3 | [1] |
| Molecular Formula | C₁₀H₈O₂ | [1][2] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid (powder) | [14][15] |
| Storage Conditions | Inert atmosphere, Room Temperature | [1] |
| Hazard Statements | H302, H315, H319, H332 | [1] |
| Precautionary Statements | P261, P280, P301+P330+P331, P302+P317, P303+P361+P353, P305+P354+P338 | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for handling this compound.
2.1. Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[16] Fume hoods are the primary engineering control for handling chemicals that produce vapors, gases, or dusts.[16]
-
Glove Box or Glove Bag: For prolonged manipulations or when working with larger quantities, especially if the compound is confirmed to be highly air-sensitive, the use of a glove box or glove bag with an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[13][17][18] This provides the most secure environment for handling air-sensitive materials.[13][17]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.[16]
2.2. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against splashes and dust.[8][19]
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn.[14] It is advisable to double-glove, especially when handling the solid, to allow for the safe removal of the outer glove in case of contamination.[20] Gloves should be inspected before use and changed immediately if contaminated or every two hours.[14]
-
Body Protection: A flame-resistant laboratory coat should be worn and kept fastened.[14] For tasks with a higher risk of splashes, additional protection such as Tyvek sleeves may be necessary.[14]
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator may be required.[21] However, the primary approach should always be to minimize dust generation through careful handling within a fume hood.
Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
3.1. Handling Solid this compound
As a powdered substance, this compound presents an inhalation hazard and can be prone to static electricity.[14][15]
-
Designated Work Area: Establish a designated area within the fume hood for handling the compound.[14] This area should be lined with absorbent, leak-proof bench pads.[14]
-
Weighing: If possible, weigh the compound directly in the fume hood.[14] If the balance is outside the hood, pre-tare a sealed container, add the powder to the container inside the hood, and then seal it before weighing.[14][20] This minimizes the potential for contamination of the balance and the laboratory environment.
-
Static Control: Use an anti-static gun if the powder adheres to container surfaces.[14]
-
Transfers: When transferring the solid, use a spatula and avoid creating dust clouds.[15] Keep containers closed when not in use.[15]
3.2. Preparing Solutions
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Ensure the solvent is compatible with the compound and any other reagents in the reaction.
-
Dissolution: Add the solid this compound to the solvent slowly while stirring in a fume hood. This should be done over a spill tray.
3.3. Storage
-
Inert Atmosphere: As recommended, store this compound under an inert atmosphere, such as nitrogen or argon.[1][22] This can be achieved by storing the compound in a sealed vial inside a glove box or in a desiccator that has been purged with an inert gas.
-
Container: Use a tightly sealed, clearly labeled container.[23] The label should include the compound name, structure, date received, and any relevant hazard warnings.
-
Incompatibilities: Store away from strong bases, oxidizing agents, and reactive metals.[10][24]
Experimental Workflow: A Hypothetical Use-Case
To illustrate the integration of these safety protocols, consider a hypothetical workflow for a Sonogashira coupling reaction using this compound.
Figure 1: A generalized workflow for a reaction involving this compound, emphasizing safety checkpoints.
Emergency Procedures
In the event of an accidental release or exposure, prompt and appropriate action is crucial.
5.1. Spills
The response to a spill depends on its size and nature.
-
Minor Spill (Solid):
-
Minor Spill (Liquid Solution):
-
Alert personnel in the immediate area.[26]
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., spill pillows, vermiculite).[26][27] Do not use combustible materials like sawdust for spills of acidic solutions.[11]
-
For acidic solutions, neutralize the spill with an appropriate agent like sodium bicarbonate, working from the outside in.[26][27][28]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[26]
-
Decontaminate the area.[26]
-
-
Major Spill:
Figure 2: Decision-making workflow for responding to a chemical spill of this compound.
5.2. Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[21][28][29] Seek medical attention.[11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][29] Seek immediate medical attention.[9][29]
-
Inhalation: Move the individual to fresh air.[29][30] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[29][30]
-
Ingestion: Do NOT induce vomiting.[8][29] Rinse the mouth with water. Seek immediate medical attention.[8][29]
For all exposure incidents, provide the Safety Data Sheet (if available) or information on the chemical to the responding medical personnel.[11]
Waste Disposal
All waste materials containing this compound, including contaminated PPE, absorbent materials, and reaction residues, must be disposed of as hazardous waste.[21][25]
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.[28]
Conclusion
This compound is a valuable compound with a manageable, yet important, hazard profile. By understanding its inherent chemical reactivity and adhering to the principles of good laboratory practice—including the consistent use of engineering controls, appropriate PPE, and established handling protocols—researchers can safely harness its potential in their scientific endeavors. A proactive approach to safety is paramount to ensuring both personal well-being and the integrity of experimental outcomes.
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Michigan State University Department of Chemistry. Alkyne Reactivity. [Link]
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Molecular Inorganic Chemistry, University of Groningen. Working with air and moisture sensitive compounds. [Link]
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Duke University Occupational and Environmental Safety Office. Chemical Safety Guidelines - Toxic and Health Hazard Powders. [Link]
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ResearchGate. Transformations of alkynes to carboxylic acids and their derivatives: Via C≡C bond cleavage. [Link]
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University of California, Santa Barbara Environmental Health & Safety. Weighing Hazardous Powders in the Laboratory. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Acetic acid, ethenyl ester: Human health tier II assessment. [Link]
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Methodological & Application
"2-(2-Ethynylphenyl)acetic acid" in copper-catalyzed azide-alkyne cycloaddition (CuAAC)
Application Note & Protocol Guide
Topic: 2-(2-Ethynylphenyl)acetic acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of a Bifunctional Reagent
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," offering a highly efficient and regioselective method for forging 1,4-disubstituted 1,2,3-triazole linkages.[1][2] This reaction's reliability, broad functional group tolerance, and favorable kinetics in aqueous and organic media have cemented its role in diverse fields, including drug discovery, bioconjugation, and materials science.[1][3] Within the vast library of alkynes available for this transformation, this compound emerges as a particularly strategic building block. Its structure uniquely combines a terminal alkyne, poised for cycloaddition, with a carboxylic acid, offering a secondary handle for subsequent chemical modifications. This bifunctionality allows for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) or targeted imaging agents, where the triazole serves as a stable linker and the carboxylic acid provides a point of attachment for payloads or solubilizing groups.
This guide provides an in-depth exploration of the use of this compound in CuAAC, detailing the underlying mechanism, offering field-tested experimental protocols, and discussing critical parameters for achieving optimal reaction outcomes.
Mechanistic Insights: A Tale of Copper and Catalysis
The remarkable rate acceleration of the CuAAC, often 107 to 108 times faster than the uncatalyzed thermal cycloaddition, is a direct consequence of the copper(I) catalyst's intricate orchestration of the reaction partners.[4] The catalytic cycle, as it pertains to this compound, can be understood through several key steps.
-
Generation of the Active Catalyst: The reaction is catalyzed by the Cu(I) oxidation state. While Cu(I) salts like CuI or CuBr can be used directly, it is more common and often more effective to generate Cu(I) in situ from a more stable Cu(II) precursor, such as copper(II) sulfate (CuSO₄), using a reducing agent.[4][5] Sodium ascorbate is the most widely employed reductant for this purpose, valued for its biocompatibility and efficiency.[6] An excess of the reducing agent is typically used to prevent the oxidative homocoupling of the alkyne, a common side reaction.[4]
-
Formation of the Copper Acetylide: The first crucial step involving the alkyne is the formation of a copper(I) acetylide intermediate.[7] The terminal alkyne of this compound coordinates to the Cu(I) center. This coordination increases the acidity of the acetylenic proton, facilitating its removal to form the key copper acetylide species.[1]
-
The Role of the Carboxylic Acid Moiety: The presence of the carboxylic acid group in this compound is a noteworthy feature. Carboxylic acids have been shown to promote CuAAC reactions.[7] This promotion is thought to occur by facilitating the protonolysis step that releases the triazole product from the copper center, thereby turning over the catalyst more efficiently.[4][7] It is also plausible that the carboxylate, under certain pH conditions, could act as an internal base to facilitate the initial deprotonation of the alkyne.
-
Coordination and Cycloaddition: The organic azide substrate then coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent cycloaddition. DFT calculations suggest the formation of a six-membered copper metallacycle.[4]
-
Ring Contraction and Protonolysis: The metallacycle undergoes ring contraction to form a triazolyl-copper intermediate.[4] The final step is the protonolysis of the copper-triazole bond, which releases the 1,4-disubstituted triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[4]
The Indispensable Role of Ligands
To enhance the efficiency and robustness of the CuAAC, particularly in complex biological media, accelerating ligands are often employed. These ligands, typically nitrogen-based chelators, play several critical roles:
-
Stabilize the Cu(I) Oxidation State: They protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevent its disproportionation.[1][8]
-
Enhance Reaction Rates: Ligands can accelerate the catalytic cycle, leading to faster reaction times.[6]
-
Prevent Catalyst Aggregation: They help to maintain a monomeric and highly active catalytic species in solution.[1]
-
Increase Biocompatibility: In bioconjugation applications, ligands can sequester the copper ion, reducing its cytotoxicity.[8]
Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous media due to its higher water solubility.[8]
Experimental Protocols
The following protocols are designed to be adaptable for various scales and applications, from small-scale synthesis to bioconjugation.
Protocol 1: General Synthesis of a 1,4-Disubstituted Triazole
This protocol describes a general procedure for the reaction of this compound with an organic azide in a mixed solvent system, a common scenario in synthetic chemistry.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvents: tert-Butanol and Water (deionized)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Magnetic stirrer and stir bar
Procedure:
-
Reagent Preparation:
-
In the reaction vessel, dissolve this compound (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a 1:1 mixture of tert-butanol and water. The concentration should typically be in the range of 0.1-0.5 M.
-
Prepare fresh stock solutions of the catalyst components:
-
100 mM CuSO₄ in water.
-
500 mM Sodium ascorbate in water.
-
100 mM TBTA in DMSO or DMF.
-
-
-
Reaction Setup:
-
Stir the solution of the alkyne and azide at room temperature.
-
Add the TBTA solution (1-5 mol %).
-
Sequentially add the sodium ascorbate solution (10-20 mol %) and then the CuSO₄ solution (1-5 mol %). The order of addition is important to ensure the reducing agent is present to generate Cu(I) immediately.
-
-
Reaction Monitoring:
-
The reaction is typically complete within 1-24 hours at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted triazole.
-
Protocol 2: Bioconjugation to an Azide-Modified Protein
This protocol is tailored for the conjugation of this compound to a protein that has been functionalized with an azide group, a common strategy in bioconjugation.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4 (degassed)
-
Reaction tube (e.g., microcentrifuge tube)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified protein in degassed PBS to a final concentration of 1-10 mg/mL.
-
Prepare a 10-100 mM stock solution of this compound in a minimal amount of a water-miscible organic solvent like DMSO, then dilute with PBS. A 10- to 50-fold molar excess over the protein is typically used.
-
Prepare fresh, degassed stock solutions of the catalyst components in water:
-
50 mM CuSO₄.
-
250 mM Sodium ascorbate.
-
50 mM THPTA.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution and the this compound solution.
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. This forms the Cu(I)-ligand complex and protects the protein.
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction by inversion or slow rotation at room temperature.
-
-
Reaction Monitoring and Purification:
-
The conjugation reaction is typically allowed to proceed for 1-4 hours.
-
The resulting protein conjugate can be purified from excess small-molecule reagents using size-exclusion chromatography (SEC), dialysis, or spin filtration.
-
Characterize the conjugate using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectroscopy to confirm successful conjugation.
-
Quantitative Data and Key Parameters
Optimizing a CuAAC reaction requires careful consideration of several parameters. The table below summarizes typical ranges and provides justifications for these choices.
| Parameter | Recommended Range | Rationale & Field Insights |
| Alkyne:Azide Stoichiometry | 1:1 to 1:1.5 | A slight excess of one reagent can drive the reaction to completion, especially if one component is particularly valuable or difficult to synthesize. |
| Solvent System | t-BuOH/H₂O, DMF, DMSO, H₂O (for bioconjugation) | The choice of solvent depends on the solubility of the reactants. Mixed aqueous/organic systems are very common and often give excellent results.[4] |
| Cu(I) Catalyst Loading | 0.1 - 5 mol % | Lower catalyst loadings are desirable but may require longer reaction times. Higher loadings can lead to side reactions or difficulties in removal. |
| Reducing Agent (e.g., NaAsc) | 5 - 20 mol % (or 1-5 mM for bioconjugation) | A stoichiometric or slight excess relative to copper is necessary to maintain the Cu(I) state. A larger excess is often used as a precaution.[4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A 5:1 ratio is often recommended in bioconjugation to fully protect the biomolecule from copper-mediated damage.[6] In organic synthesis, a 1:1 ratio is often sufficient. |
| Temperature | Room Temperature (20-25 °C) | The CuAAC reaction is highly efficient at ambient temperatures, a key advantage of this "click" reaction.[4] |
| Reaction Time | 1 - 24 hours | Reaction times are highly dependent on the specific substrates, concentrations, and catalyst system used. Monitoring is crucial. |
Visualizing the Workflow
The following diagrams illustrate the core concepts of the CuAAC reaction and a typical experimental workflow.
Caption: The CuAAC catalytic cycle involving this compound.
Caption: A generalized experimental workflow for CuAAC synthesis.
Conclusion: A Versatile Tool for Molecular Construction
This compound is a powerful and versatile reagent for use in copper-catalyzed azide-alkyne cycloaddition reactions. Its bifunctional nature provides a seamless entry point for creating complex molecules with diverse applications. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can confidently and efficiently employ this building block to advance their synthetic and biomedical research objectives. The protocols provided herein serve as a robust starting point, empowering scientists to harness the full potential of this premier click reaction.
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. Available at: [Link]
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Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1934-1944. Available at: [Link]
-
Straub, B. F. (2017). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 13, 2593-2617. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-157. Available at: [Link]
-
The Organic Chemistry Tutor. (2022, October 7). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Shao, C., Wang, X., Zhang, Q., Luo, S., Zhao, J., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7014-7017. Available at: [Link]
-
Tian, Y., Li, X., & Zhang, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988484. Available at: [Link]
-
Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Di Micco, S., Terracciano, S., Giordano, F., Bifulco, G., & Zampella, A. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(15), 2781. Available at: [Link]
-
ResearchGate. (n.d.). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Request PDF. Retrieved from [Link]
-
Tian, Y., Li, X., & Zhang, W. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988484. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304-1315. Available at: [Link]
-
Talha, S. M., Samala, S., & El-Faham, A. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Organics, 5(4), 433-463. Available at: [Link]
-
Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., Fokin, V. V., & Finn, M. G. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts. Universidad de Oviedo. Retrieved from [Link]
-
Drelinkiewicz, D., & Whitby, R. J. (2022). A practical flow synthesis of 1,2,3-triazoles. RSC Advances, 12(46), 30095-30101. Available at: [Link]
-
ResearchGate. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
de la Cruz, J. N., Ochiai, T., & Fokin, V. V. (2020). Water-Compatible Synthesis of 1,2,3-Triazoles under Ultrasonic Conditions by a Cu(I) Complex-Mediated Click Reaction. ACS Omega, 5(46), 30094-30100. Available at: [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. Download Scientific Diagram. Retrieved from [Link]
-
Arkat USA, Inc. (n.d.). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Retrieved from [Link]
-
ScienceDirect. (2025). Recent developments in bioconjugation: From strategies to design and clinical applications. Retrieved from [Link]
-
SciELO Brasil. (n.d.). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Bioconjugation. Retrieved from [Link]
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Application Note & Protocol: Sonogashira Coupling of 2-(2-Ethynylphenyl)acetic acid
Introduction: The Strategic Importance of Arylalkynes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, catalyzed by a combination of palladium and copper species, has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[3][4] The resulting arylalkyne motif is a prevalent scaffold in numerous biologically active molecules and functional materials.
This application note provides a comprehensive guide to performing the Sonogashira coupling using "2-(2-Ethynylphenyl)acetic acid" as the alkyne component. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and professionals in drug development who seek to leverage this versatile reaction for the synthesis of complex molecular architectures.
Mechanistic Rationale: A Dual Catalytic Cycle
The efficacy of the Sonogashira coupling lies in the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
The Palladium Cycle: The cycle commences with the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate.[6][7]
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial as it increases the nucleophilicity of the alkyne.[6][7]
-
Transmetalation and Reductive Elimination: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex. Subsequent reductive elimination from the palladium center forms the desired C(sp²)-C(sp) bond of the arylalkyne product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[6][7]
The presence of the carboxylic acid in "this compound" necessitates careful selection of the base to avoid unwanted side reactions such as deprotonation of the acid, which could interfere with the catalytic cycle or lead to solubility issues. A mild, non-nucleophilic amine base is often preferred.
Caption: Figure 1: Simplified Sonogashira Catalytic Cycles
Experimental Protocol: Sonogashira Coupling of this compound with 4-Iodoanisole
This protocol details a representative Sonogashira coupling reaction between "this compound" and 4-iodoanisole. The choice of an aryl iodide is based on its higher reactivity compared to bromides or chlorides.[1][6]
Materials and Reagents
-
Alkyne: this compound
-
Aryl Halide: 4-Iodoanisole
-
Palladium Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Ligand: Triphenylphosphine (PPh₃) (Optional, but can improve catalyst stability and reactivity)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Inert Gas: Nitrogen or Argon
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Inert gas line (manifold or balloon)
-
Syringes and needles for transfer of degassed solvents and reagents
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Reaction Setup and Procedure
Caption: Figure 2: Experimental Workflow
Step-by-Step Methodology:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas to exclude moisture and oxygen.
-
Reagent Addition: To a Schlenk flask, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF via syringe, followed by triethylamine (2.5 eq). The reaction mixture should be stirred vigorously.
-
Reaction: Heat the mixture to 50-60 °C. The progress of the reaction should be monitored by TLC until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.[8] The filtrate should be washed with saturated aqueous ammonium chloride, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired coupled product.
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling is highly dependent on several factors. The following table summarizes critical parameters and provides guidance for optimization.
| Parameter | Recommended Range | Rationale & Considerations |
| Palladium Catalyst | 1-5 mol% | PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are common choices.[5][9] Lower catalyst loading is desirable for cost and sustainability but may require longer reaction times. |
| Copper Co-catalyst | 2-10 mol% | CuI is the most frequently used co-catalyst. |
| Base | 2-5 equivalents | An amine base like triethylamine or diisopropylethylamine is crucial for neutralizing the HX formed and for the formation of the copper acetylide.[2] The presence of the carboxylic acid on the substrate makes the choice of a non-nucleophilic, moderately strong base critical. |
| Solvent | Anhydrous, Degassed | THF, DMF, and acetonitrile are common solvents. Degassing is essential to prevent oxidation of the Pd(0) catalyst. |
| Temperature | Room Temp. to 80 °C | The reaction can often be performed at room temperature, but heating may be necessary for less reactive aryl halides (e.g., bromides).[1][6] |
| Aryl Halide Reactivity | I > Br > Cl > OTf | Aryl iodides are the most reactive substrates.[1][6] |
Safety and Handling Precautions
Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, can be exothermic and pose potential safety hazards.[10][11]
-
Exothermic Reactions: Monitor the reaction temperature, especially during scale-up. Uncontrolled exotherms can lead to runaway reactions.[11][12]
-
Reagent Handling: Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood. Amine bases are corrosive and have strong odors.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial not only for reaction efficiency but also to prevent the formation of potentially hazardous byproducts from side reactions with oxygen.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Ensure proper inert atmosphere technique and use freshly opened or purified reagents and solvents. |
| Insufficiently reactive aryl halide | Increase reaction temperature or consider using a more active catalyst/ligand system. | |
| Glaser Coupling (Alkyne Dimerization) | Absence of aryl halide or slow oxidative addition | Ensure correct stoichiometry. If the aryl halide is unreactive, this side reaction can dominate. |
| Decomposition of Product | High reaction temperature | Run the reaction at the lowest effective temperature. |
Conclusion
The Sonogashira coupling of "this compound" is a robust and reliable method for the synthesis of complex arylalkynes. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this guide, researchers can effectively utilize this reaction to build valuable molecular scaffolds for applications in drug discovery and materials science. Adherence to safety protocols is essential for the successful and safe execution of this powerful synthetic transformation.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Semantic Scholar. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
The Royal Society of Chemistry. Transition Metal-Catalyzed Decarboxylative Coupling Reactions of Alkynyl Carboxylic Acids. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
-
The Royal Society of Chemistry. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. [Link]
-
NIH. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. [Link]
-
University of Oxford. Coupling to alkynes: the Sonogashira reaction. [Link]
-
ResearchGate. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
ResearchGate. Decarboxylative Sonogashira coupling of aryl carboxylic acids. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
-
Sussex Drug Discovery Centre. Guidelines for Sonogashira cross-coupling reactions. [Link]
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Application Notes and Protocols: Metal-Catalyzed Cyclization of 2-(2-Ethynylphenyl)acetic Acid for Heterocycle Synthesis
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the metal-catalyzed intramolecular cyclization of 2-(2-ethynylphenyl)acetic acid and its derivatives. This versatile transformation serves as a powerful tool for the synthesis of a variety of biologically significant heterocyclic scaffolds, most notably isochroman-1-ones and related structures. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols for various catalytic systems including gold, palladium, and copper, and offer insights into reaction optimization and troubleshooting. The protocols and data presented herein are designed to be directly applicable in a laboratory setting, facilitating the efficient synthesis of diverse heterocyclic libraries for screening and lead optimization.
Introduction: The Strategic Importance of Isochroman-1-ones
The isochroman-1-one (or dihydroisocoumarin) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1][2] These activities include anti-cancer, anti-inflammatory, anti-fungal, and anti-microbial properties.[1] The strategic importance of these heterocycles has driven the development of efficient and modular synthetic routes. Among these, the metal-catalyzed intramolecular cyclization of readily accessible 2-(2-ethynylphenyl)acetic acids has emerged as a particularly atom-economical and versatile strategy.[3]
This guide will focus on the practical application of this methodology, providing the end-user with the necessary knowledge to not only reproduce the described procedures but also to rationally adapt and extend them to new substrates and catalytic systems.
Mechanistic Rationale: Activating the Alkyne
The core of this transformation lies in the activation of the alkyne moiety of this compound by a soft, carbophilic metal catalyst. While the precise mechanism can vary depending on the metal and ligands employed, a general catalytic cycle can be conceptualized.
The reaction is initiated by the coordination of the metal catalyst to the alkyne. This coordination increases the electrophilicity of the alkyne, rendering it susceptible to nucleophilic attack by the pendant carboxylic acid. This intramolecular hydroalkoxylation/hydrocarboxylation is a key step.[3][4] Subsequent protonolysis or reductive elimination regenerates the active catalyst and releases the heterocyclic product.
Figure 1: Generalized mechanism for the metal-catalyzed cyclization.
The regioselectivity of the cyclization is a critical aspect. For this compound, a 6-endo-dig cyclization is favored, leading to the formation of the six-membered isochroman-1-one ring. The choice of metal catalyst can influence the reaction pathway and the potential for competing side reactions.[5]
Catalyst Systems: A Comparative Overview
Several transition metals have been successfully employed to catalyze the cyclization of this compound and its analogues. The choice of catalyst is often dictated by factors such as cost, air/moisture stability, and desired functional group tolerance.
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature (°C) | Key Advantages | Potential Drawbacks |
| Gold(I/III) | 1-5 | Dioxane, Toluene, DCE | 25-100 | High efficiency, mild conditions, excellent functional group tolerance.[6][7] | High cost. |
| Palladium(II) | 2-10 | Acetonitrile, DMF, Toluene | 60-120 | Readily available, well-understood reactivity, broad substrate scope.[8][9] | Can be sensitive to air and moisture, may require ligands. |
| Copper(I/II) | 5-15 | DMF, DMSO, Toluene | 80-140 | Low cost, readily available.[1] | Often requires higher temperatures and catalyst loadings. |
| Zinc(II) | 5-10 | Toluene | 80-110 | Low cost, environmentally benign.[3] | May require specific ligands for optimal activity. |
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of isochroman-1-ones from this compound. It is recommended to optimize the reaction conditions for each new substrate.
General Considerations
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly for palladium-catalyzed reactions.
-
Inert Atmosphere: While some gold-catalyzed reactions can be performed open to air, it is generally good practice to conduct these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions.[4]
-
Monitoring the Reaction: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Gold(I)-Catalyzed Cyclization
This protocol is adapted from methodologies demonstrating the high efficiency of gold catalysts in hydroalkoxylation reactions.[6][10]
Materials:
-
This compound
-
Chloro(triphenylphosphine)gold(I) [AuCl(PPh₃)]
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add anhydrous 1,4-dioxane to achieve a concentration of 0.1 M.
-
Add Chloro(triphenylphosphine)gold(I) (0.02 equiv, 2 mol%).
-
Add Silver trifluoromethanesulfonate (0.02 equiv, 2 mol%). The in-situ formation of the cationic gold species is often beneficial.[10]
-
Stir the reaction mixture at room temperature (25 °C) or gently heat to 60 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Figure 2: Workflow for the gold-catalyzed cyclization.
Protocol 2: Palladium(II)-Catalyzed Cyclization
This protocol is based on established palladium-catalyzed cyclization methodologies.[8][11]
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
Anhydrous acetonitrile
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add Palladium(II) acetate (0.05 equiv, 5 mol%).
-
Add anhydrous acetonitrile to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Copper(I)-Catalyzed Cyclization
This protocol provides a more cost-effective alternative using a copper catalyst.[1]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv).
-
Add Copper(I) iodide (0.10 equiv, 10 mol%).
-
Add anhydrous DMF to achieve a concentration of 0.1 M.
-
Heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst, insufficient temperature, incorrect solvent. | Use a fresh batch of catalyst, screen higher temperatures, try alternative solvents (e.g., toluene, DCE). |
| Formation of side products | Catalyst decomposition, competing reaction pathways (e.g., dimerization). | Ensure a strictly inert atmosphere, screen different ligands for the metal catalyst, lower the reaction temperature. |
| Difficulty in purification | Co-elution of product and starting material or byproducts. | Optimize the eluent system for column chromatography, consider recrystallization. |
Conclusion
The metal-catalyzed cyclization of this compound is a robust and highly adaptable method for the synthesis of valuable isochroman-1-one heterocycles. By understanding the underlying mechanistic principles and carefully selecting the appropriate catalyst and reaction conditions, researchers can efficiently generate diverse libraries of these compounds for applications in drug discovery and materials science. The protocols provided in this guide serve as a solid foundation for the successful implementation of this powerful synthetic transformation.
References
- ResearchGate. (2026). Efficient Aqueous Intramolecular Alkyne Hydrofunctionalization Catalyzed by Monodentate Gold(I) Complex of Cocarboxylase.
- MDPI. (n.d.). Hydroalkoxylation of Terminal and Internal Alkynes Catalyzed by Dinuclear Gold(I) Complexes with Bridging Di(N-Heterocyclic Carbene) Ligands.
- National Institutes of Health. (n.d.). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Alkynes.
- ResearchGate. (2016). Metal-Catalyzed Synthesis of Isocoumarin Derivatives (Microreview).
- Figshare. (2015). Stereoselective Gold(I)-Catalyzed Intermolecular Hydroalkoxlation of Alkynes.
- Royal Society of Chemistry. (n.d.). Regioselectivity in the Au-catalyzed hydration and hydroalkoxylation of alkynes.
- PubMed. (2020). Palladium(II)-catalyzed tandem cyclization of 2-ethynylaniline tethered cinnamyl acetate for the synthesis of indenoindoles.
- National Institutes of Health. (n.d.). Zinc-Catalyzed Cyclization of Alkynyl Derivatives: Substrate Scope and Mechanistic Insights.
- PubMed. (2013). Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones.
- ResearchGate. (2017). Synthesis of Novel Isochromen-1-one analogues of Etodolac.
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- 9. Palladium(II)-catalyzed cyclizative cross-coupling of ortho-alkynylanilines with ortho-alkynylbenzamides under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
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The Synthetic Chemist's Guide to Isocoumarins from ortho-Alkynylphenyl Precursors: Applications and Protocols
Introduction: The Enduring Allure of the Isocoumarin Scaffold
Isocoumarins, a class of naturally occurring lactones, are privileged structures in medicinal chemistry and drug discovery. Their diverse biological activities, including antifungal, antitumor, and anti-inflammatory properties, have established them as valuable targets for synthetic chemists.[1] This guide provides an in-depth exploration of modern synthetic strategies for constructing the isocoumarin core, with a specific focus on the versatile and highly adaptable ortho-alkynylphenyl precursors. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-tested protocols, and offer insights into the selection of appropriate synthetic routes based on substrate scope and desired molecular complexity.
Strategic Approaches to Isocoumarin Synthesis from ortho-Alkynylphenyl Precursors
The strategic placement of an alkyne and a carboxylic acid or its derivative on an aromatic ring provides a powerful platform for a variety of cyclization reactions. The primary methodologies can be broadly categorized into three main types: transition-metal-catalyzed cycloisomerization/annulation, and electrophile-mediated cyclization. Each approach offers unique advantages in terms of substrate scope, functional group tolerance, and regioselectivity.
I. Gold-Catalyzed Cycloisomerization: A Mild and Efficient Route
Gold catalysts, particularly Au(I) complexes, have emerged as exceptionally effective for the cyclization of ortho-alkynylbenzoic acids and their esters. The strong π-philicity of gold(I) activates the alkyne towards intramolecular nucleophilic attack by the neighboring carboxyl group, leading to a 6-endo-dig cyclization. This methodology is prized for its mild reaction conditions, broad functional group tolerance, and high yields.
Mechanistic Rationale
The catalytic cycle of the gold-catalyzed cycloisomerization is initiated by the coordination of the gold(I) catalyst to the alkyne of the ortho-alkynylbenzoic acid or ester. This coordination increases the electrophilicity of the alkyne, facilitating the intramolecular nucleophilic attack by the oxygen of the carboxylic acid or ester. This results in the formation of a vinyl-gold intermediate, which upon protonolysis, releases the isocoumarin product and regenerates the active gold catalyst.
Diagram 1: Gold-Catalyzed 6-endo-dig Cycloisomerization
Caption: Gold-catalyzed 6-endo-dig cycloisomerization of an ortho-alkynylphenyl precursor.
Application Protocol: Gold-Catalyzed Synthesis of 3-Substituted Isocoumarins
This protocol is a general procedure for the gold-catalyzed cyclization of ortho-alkynylbenzoic acids.
Materials:
-
ortho-Alkynylbenzoic acid (1.0 equiv)
-
(Triphenylphosphine)gold(I) chloride (Ph3PAuCl) (2 mol%)
-
Silver trifluoromethanesulfonate (AgOTf) (2 mol%)
-
Dichloromethane (DCM), anhydrous (0.1 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ortho-alkynylbenzoic acid (1.0 equiv).
-
Dissolve the starting material in anhydrous DCM (to a concentration of 0.1 M).
-
In a separate vial, weigh (Ph3PAuCl) (2 mol%) and AgOTf (2 mol%) and dissolve them in a small amount of anhydrous DCM.
-
Add the catalyst solution to the solution of the ortho-alkynylbenzoic acid at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired isocoumarin.
Data Presentation: Substrate Scope of Gold-Catalyzed Isocoumarin Synthesis
| Entry | R1 | R2 | Yield (%) |
| 1 | H | Phenyl | 95 |
| 2 | H | n-Butyl | 92 |
| 3 | H | Cyclohexyl | 94 |
| 4 | OMe | Phenyl | 96 |
| 5 | Cl | Phenyl | 89 |
II. Palladium-Catalyzed Annulation: Constructing Complexity
Palladium catalysis offers a powerful and versatile platform for the synthesis of isocoumarins, often allowing for the construction of more complex and highly substituted derivatives. One prominent strategy involves the coupling of an ortho-halobenzoic acid with a terminal alkyne, followed by an intramolecular cyclization.
Mechanistic Insights
The catalytic cycle typically begins with the oxidative addition of the ortho-halobenzoic acid to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a Sonogashira coupling with the terminal alkyne. The resulting ortho-alkynylbenzoic acid derivative then undergoes an intramolecular oxypalladation, leading to the formation of a vinylpalladium species, which upon reductive elimination, yields the isocoumarin and regenerates the Pd(0) catalyst.
Diagram 2: Palladium-Catalyzed Annulation Workflow
Caption: Palladium-catalyzed annulation of an ortho-halobenzoic acid and a terminal alkyne.
Application Protocol: Palladium-Catalyzed Synthesis of 3-Substituted Isocoumarins from Bromoalkynes and Benzoic Acids
This protocol is adapted from the work of Bera et al. for the synthesis of 3-substituted isocoumarins.[1]
Materials:
-
Benzoic acid (1.0 equiv)
-
Bromoalkyne (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (5 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10 mol%)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene, anhydrous (0.2 M)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, combine the benzoic acid (1.0 equiv), bromoalkyne (1.2 equiv), Pd(OAc)2 (5 mol%), IPr·HCl (10 mol%), and K2CO3 (2.0 equiv).
-
Add anhydrous toluene to achieve a concentration of 0.2 M with respect to the benzoic acid.
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to obtain the desired 3-substituted isocoumarin.
Data Presentation: Substrate Scope of Palladium-Catalyzed Isocoumarin Synthesis
| Entry | Benzoic Acid Substituent | Alkyne Substituent | Yield (%) |
| 1 | H | Phenyl | 85 |
| 2 | 4-Me | Phenyl | 88 |
| 3 | 4-OMe | Phenyl | 90 |
| 4 | 4-Cl | Phenyl | 78 |
| 5 | H | n-Hexyl | 75 |
III. Electrophilic Cyclization: The Iodolactonization Approach
Electrophilic cyclization, particularly iodolactonization, provides a metal-free alternative for the synthesis of isocoumarins from ortho-alkynylbenzoic acids. This method is characterized by its operational simplicity and the introduction of a synthetically versatile iodine atom onto the isocoumarin scaffold.
Mechanistic Rationale
The reaction is initiated by the electrophilic attack of an iodine source (e.g., I2) on the alkyne, forming a cyclic iodonium ion intermediate. The neighboring carboxylate then acts as an intramolecular nucleophile, attacking the iodonium ion in a 6-endo-dig fashion to form the lactone ring. The regioselectivity of this reaction is generally high, leading to the formation of 4-iodoisocoumarins.
Diagram 3: Electrophilic Iodolactonization
Caption: Electrophilic iodolactonization of an ortho-alkynylbenzoic acid.
Application Protocol: Synthesis of 4-Iodoisocoumarins
This protocol is a general procedure for the iodolactonization of ortho-alkynylbenzoic acids.
Materials:
-
ortho-Alkynylbenzoic acid (1.0 equiv)
-
Iodine (I2) (1.2 equiv)
-
Sodium bicarbonate (NaHCO3) (2.0 equiv)
-
Acetonitrile (MeCN) (0.1 M)
Procedure:
-
To a round-bottom flask, add the ortho-alkynylbenzoic acid (1.0 equiv) and sodium bicarbonate (2.0 equiv).
-
Add acetonitrile to a concentration of 0.1 M.
-
Cool the mixture to 0 °C in an ice bath.
-
Add iodine (1.2 equiv) portion-wise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na2S2O3).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate) to yield the 4-iodoisocoumarin.
Data Presentation: Substrate Scope of Iodolactonization
| Entry | R1 | R2 | Yield (%) |
| 1 | H | Phenyl | 88 |
| 2 | H | n-Butyl | 85 |
| 3 | H | SiMe3 | 92 |
| 4 | OMe | Phenyl | 90 |
| 5 | NO2 | Phenyl | 75 |
Conclusion and Future Outlook
The synthesis of isocoumarins from ortho-alkynylphenyl precursors is a mature yet continually evolving field. Gold-catalyzed cycloisomerization offers a mild and efficient route, palladium-catalyzed annulation provides access to greater molecular complexity, and electrophilic iodolactonization presents a simple, metal-free alternative that installs a useful synthetic handle. The choice of method will depend on the specific synthetic target, available starting materials, and desired functional group compatibility. As the demand for novel isocoumarin-based therapeutics continues to grow, the development of even more efficient, selective, and sustainable synthetic methodologies will remain a key focus for the research community.
References
-
Casnati, A., Maggi, R., Maestri, G., Della Ca', N., & Motti, E. (2017). A palladium-catalyzed α-arylation step followed by an intramolecular cyclization process enables the preparation of various isocoumarins directly from 2-halobenzoates and ketones. Journal of Organic Chemistry, 82(15), 8296–8303. [Link]
-
Mouat, J. M., Singh, N., McCue, M. L., Grimm, Z. A., Lacker, C. R., & Gesinski, M. R. (2020). Gold(I)-Catalyzed Synthesis of 1H-Isochromenes. ACS Omega, 5(49), 31837–31844. [Link]
-
Bera, S., Mondal, P., Sarkar, D., Pathi, V. B., Pakrashy, S., Datta, A., & Banerji, B. (2021). An efficient and robust palladium-catalyzed nucleophilic addition/oxidative annulation of bromoalkynes with benzoic acids provides 3-substituted isocoumarins. The Journal of Organic Chemistry, 86(10), 7069–7077. [Link]
-
Organic Chemistry Portal. Synthesis of Isocoumarins. [Link]
-
Gabriele, B., Mancuso, R., Novello, M., & Russo, P. (2018). Iodolactonization of 3-Alkynylthiophene-2-Carboxylic and 3-Alkynylpicolinic Acids for the Synthesis of Fused Heterocycles. European Journal of Organic Chemistry, 2018(45), 6245-6254. [Link]
Sources
Application Notes and Protocols: Leveraging 2-(2-Ethynylphenyl)acetic Acid for Advanced Bioconjugation
Introduction: A Strategic Tool for Bioconjugation
In the landscape of bioconjugation, the precise and stable ligation of molecules to biomacromolecules is paramount. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a leading strategy due to its high efficiency, specificity, and biocompatibility under mild conditions.[1] Central to this reaction is the choice of the alkyne-bearing reagent. This document provides a detailed guide to the application of 2-(2-ethynylphenyl)acetic acid , a terminal alkyne with unique structural features, for the bioconjugation of proteins, peptides, and other amine-containing biomolecules.
The strategic placement of the ethynyl group at the ortho position of the phenylacetic acid scaffold offers distinct steric and electronic properties that can influence reaction kinetics and the final architecture of the bioconjugate. The carboxylic acid moiety provides a versatile handle for conjugation to primary amines on biomolecules, such as the lysine residues on proteins, through standard amide bond formation. This two-stage approach—amide coupling followed by click chemistry—enables the site-specific introduction of a terminal alkyne for subsequent ligation to azide-tagged molecules of interest.
These notes are intended for researchers, scientists, and drug development professionals seeking to employ this reagent for applications ranging from protein labeling and activity-based protein profiling to the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Core Principles: The Chemistry of Conjugation
The use of this compound in bioconjugation typically involves a two-step process:
-
Amide Bond Formation: The carboxylic acid of this compound is activated to react with primary amines (e.g., lysine side chains on a protein) to form a stable amide bond. This step introduces the terminal alkyne functionality onto the biomolecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal alkyne serves as a reactive partner for an azide-functionalized molecule in a CuAAC reaction. This highly efficient and specific reaction forms a stable triazole linkage, covalently connecting the two molecules.
An alternative, copper-free approach, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is also possible if the azide-containing partner is a strained cyclooctyne. However, as this compound is a terminal alkyne, this guide will primarily focus on the more common CuAAC reaction.
Causality in Experimental Design: Why Choose this compound?
The selection of an alkyne-containing linker is a critical decision in the design of a bioconjugation strategy. While a variety of such linkers exist, the ortho substitution pattern of this compound may offer subtle advantages:
-
Defined Spatial Orientation: The proximity of the ethynyl group to the point of attachment on the biomolecule can impose a more defined spatial orientation of the clicked cargo relative to the biomolecule's surface. This can be advantageous in applications where precise positioning is crucial, such as in the study of protein-protein interactions or the optimization of drug-target engagement.
-
Potential for Altered Reactivity: The electronic and steric environment created by the ortho substitution may influence the kinetics of the CuAAC reaction. While systematic studies on this specific isomer are limited, it is plausible that the electron-withdrawing nature of the adjacent carboxymethyl group could modulate the acidity of the terminal alkyne proton, potentially impacting the rate of copper acetylide formation.[2]
Experimental Protocols
Part 1: Amide Coupling of this compound to a Protein
This protocol describes the conjugation of this compound to a model protein containing accessible primary amines.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis cassettes (10 kDa MWCO)
Workflow for Amide Coupling:
Caption: Workflow for the amide coupling of this compound to a protein.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mg/mL solution of the protein in reaction buffer.
-
Prepare fresh stock solutions of this compound (100 mM), NHS/sulfo-NHS (100 mM), and EDC (100 mM) in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine this compound, NHS/sulfo-NHS, and EDC in a 1:1.2:1.2 molar ratio. For example, to 10 µL of the this compound stock, add 12 µL of NHS/sulfo-NHS and 12 µL of EDC.
-
Incubate the mixture at room temperature for 15-30 minutes to generate the NHS ester.
-
-
Conjugation to the Protein:
-
Add the freshly prepared activated NHS ester solution to the protein solution. The molar excess of the NHS ester over the protein will determine the degree of labeling and should be optimized for each specific application. A starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Alkyne-Modified Protein:
-
Remove the excess unreacted labeling reagent and byproducts by size-exclusion chromatography or dialysis against the desired storage buffer.
-
-
Characterization:
-
Determine the concentration of the modified protein using a standard protein assay (e.g., BCA assay).
-
The degree of labeling can be estimated using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the modified protein to the unmodified protein.
-
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an azide-containing molecule (e.g., a fluorescent dye, biotin, or a small molecule drug) to the alkyne-modified protein.
Materials:
-
Alkyne-modified protein (from Part 1)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand
-
Reaction buffer: PBS, pH 7.4
-
Purification system: Size-exclusion chromatography or dialysis
Workflow for CuAAC Reaction:
Caption: Workflow for the CuAAC "click" reaction.
Detailed Protocol:
-
Preparation of Reagents:
-
Prepare fresh stock solutions: 20 mM CuSO₄ in water, 100 mM sodium ascorbate in water, and 50 mM THPTA or TBTA in water or DMSO/water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified protein (final concentration typically 1-10 mg/mL), the azide-functionalized molecule (a 5- to 10-fold molar excess over the alkyne groups), and the copper-chelating ligand (final concentration 1-5 mM).
-
Mix gently.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ stock solution to a final concentration of 0.5-1 mM.
-
Immediately add the sodium ascorbate stock solution to a final concentration of 2-5 mM. The solution may turn a faint yellow-orange color.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically.
-
-
Purification of the Final Bioconjugate:
-
Remove the excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
The final bioconjugate can be analyzed by SDS-PAGE. If a fluorescent azide was used, the gel can be imaged to confirm conjugation.
-
Mass spectrometry can be used to confirm the mass of the final product.
-
Data Presentation: Key Parameters for Bioconjugation
While specific quantitative data for this compound is not extensively available, the following table provides a general guide to the parameters that should be considered and optimized for successful bioconjugation.
| Parameter | Recommended Range | Rationale |
| Amide Coupling | ||
| Molar excess of activated alkyne over protein | 5 - 50 fold | To achieve the desired degree of labeling. Higher excess may lead to protein precipitation. |
| pH for amide coupling | 7.2 - 8.0 | Optimal for the reaction of NHS esters with primary amines. |
| Reaction time for amide coupling | 1-4 hours at RT or overnight at 4°C | To allow for sufficient reaction completion. |
| CuAAC Reaction | ||
| Molar excess of azide over alkyne | 2 - 20 fold | To drive the reaction to completion. |
| CuSO₄ concentration | 0.1 - 2 mM | Catalytic amount required for the reaction. |
| Sodium ascorbate concentration | 1 - 10 mM | To reduce Cu(II) to the active Cu(I) state. |
| Ligand (THPTA/TBTA) concentration | 0.5 - 5 mM | To stabilize the Cu(I) catalyst and protect the biomolecule.[3] |
| pH for CuAAC | 7.0 - 8.0 | The reaction is generally tolerant of a range of pH values. |
| Reaction time for CuAAC | 1-4 hours at RT | Typically a fast reaction, but longer times may be needed for dilute samples. |
Trustworthiness and Self-Validation
The protocols provided are based on well-established principles of bioconjugation chemistry.[4] To ensure the success and reproducibility of these methods, the following control experiments are recommended:
-
No-EDC/NHS control: To confirm that the amide coupling is dependent on the activation of the carboxylic acid.
-
No-copper control: To verify that the triazole formation is indeed catalyzed by copper and not a result of a non-specific reaction.
-
No-azide control: To ensure that any observed changes in the protein are due to the specific click reaction with the azide-containing molecule.
Characterization at each step is crucial for validating the success of the conjugation. Techniques such as mass spectrometry provide direct evidence of modification, while SDS-PAGE with appropriate visualization methods can confirm the final conjugation.
Visualization of the Reaction Mechanism
The following diagram illustrates the two-step bioconjugation process using this compound.
Caption: Schematic of the two-step bioconjugation process.
Conclusion
This compound represents a valuable, albeit less commonly documented, tool for the introduction of terminal alkynes onto biomolecules for subsequent bioconjugation via click chemistry. Its unique ortho-substituted structure may offer advantages in specific applications where the spatial arrangement of the conjugated molecule is critical. The protocols and guidelines presented herein provide a robust starting point for researchers to explore the utility of this reagent in their own systems. As with any bioconjugation strategy, empirical optimization of reaction conditions is key to achieving the desired outcome with high efficiency and specificity.
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O'Farrell, C. M., Chudomel, J. M., Collins, J. M., Dignam, C. F., & Wenzel, T. J. (2008). Water-soluble calix[5]resorcinarenes with hydroxyproline groups as chiral NMR solvating agents. The Journal of organic chemistry, 73(7), 2843–2851. [Link]
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Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]
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Malolanarasimhan, K., Lai, C. C., Kelley, J. A., Iaccarino, L., Reynolds, D., Young, H. A., & Marquez, V. E. (2005). Synthesis and biological study of a flavone acetic acid analogue containing an azido reporting group designed as a multifunctional binding site probe. Bioorganic & medicinal chemistry, 13(8), 2717–2722. [Link]
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Battellino, G. O., Lermyte, F., Lipecki, J., Stojko, J., & Sobott, F. (2023). Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics. bioRxiv. [Link]
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Šimbera, J., Klepetářová, B., & Císařová, I. (2018). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 23(11), 2947. [Link]
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Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie (International ed. in English), 48(52), 9879–9883. [Link]
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Missoum, H., Datoussaid, Y., Choukchou-braham, N., Seijas, J. A., & Vázquez-Tato, M. P. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 112. [Link]
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Reinert, Z. E., & Baron, M. H. (2016). Decarboxylative Alkynylation. Accounts of chemical research, 49(10), 2268–2277. [Link]
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Lyust, E. N., & Odegova, T. F. (2022). Development and Validation of Conditions for the Determination of Residual Organic Solvents – Acetic Acid in the Silver Salt Substance 4-[4-(atsetilaminosul'fonil)fenil]-6-(4-bromfenil)-5-(2-nitrofenil)-3,5-digidropirrolo[3,4-с]pirazol-3-ona. Drug development & registration, 11(4), 104-110. [Link]
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Tria, G., & Le Dévédec, F. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(42), 6299-6313. [Link]
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Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Click chemistry in materials synthesis. 1. Azide-alkyne cycloaddition with polymers. Journal of Polymer Science Part A: Polymer Chemistry, 42(17), 4392-4403. [Link]
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O'Reilly, M. K., & Collins, T. L. (2013). Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Journal of proteome research, 12(1), 1–12. [Link]
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Zhang, M., Stewart, A., & Crew, A. P. (2021). Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. Pharmaceutics, 13(10), 1640. [Link]
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Battellino, G. O., Lermyte, F., Lipecki, J., Stojko, J., & Sobott, F. (2023). Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid. bioRxiv. [Link]
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Patil, P. C., & Luzzio, F. A. (2018). Alternate pathway for the click reaction of 2-(2-azidophenyl)-4,5-diaryloxazoles. Tetrahedron letters, 59(38), 3458–3460. [Link]
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Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. Methods in enzymology, 586, 145–167. [Link]
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Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie (International ed. in English), 41(14), 2596–2599. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved January 20, 2026, from [Link]
-
Demmer, O., Franke, R., & Huster, D. (2012). An Alkyne-functionalized Arginine for Solid-Phase Synthesis Enabling "Bioorthogonal" Peptide Conjugation. QSAR & combinatorial science, 28(11-12), 1365–1370. [Link]
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El-Sayed, N. N. E., & El-Bendary, E. R. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(23), 8206. [Link]
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Filip, D., Macocinschi, D., & Zaltariov, M. F. (2020). Chitosan/Poly(2-ethyl-2-oxazoline) Films with Ciprofloxacin for Application in Vaginal Drug Delivery. Polymers, 12(4), 868. [Link]
Sources
Application Note: Gold-Catalyzed Intramolecular Cyclization of 2-(2-Ethynylphenyl)acetic Acid for the Synthesis of 3-Methyleneisochroman-1-one
Abstract
This application note provides a comprehensive guide to the intramolecular cyclization of 2-(2-ethynylphenyl)acetic acid, a key transformation for synthesizing 3-methyleneisochroman-1-one. Isochromanones are significant heterocyclic motifs found in numerous natural products and serve as valuable intermediates in medicinal chemistry and drug development.[1][2][3] This document details a robust and efficient protocol utilizing gold catalysis, which is renowned for its high efficiency and selectivity in activating alkyne functionalities under mild conditions.[4][5] We will elucidate the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss methods for product characterization, troubleshooting, and safety. This guide is intended for researchers, chemists, and professionals in the field of organic synthesis and drug discovery.
Principle and Reaction Mechanism
The intramolecular cyclization of this compound is an example of an atom-economical addition of a carboxylic acid to an alkyne. Transition metal catalysis, particularly with soft, carbophilic Lewis acids like gold(I) complexes, has become a powerful tool for such transformations.[4][5]
Mechanism of Gold(I)-Catalyzed Cyclization:
The reaction is believed to proceed through a sequence of well-defined steps, which leverages the unique reactivity of gold catalysts to activate alkynes toward nucleophilic attack.[6][7][8]
-
Alkyne Activation: The cationic gold(I) catalyst coordinates to the alkyne's carbon-carbon triple bond, forming a π-complex. This coordination polarizes the alkyne, rendering it highly electrophilic and susceptible to nucleophilic attack.
-
Intramolecular Nucleophilic Attack: The pendant carboxylic acid group acts as an internal nucleophile. It attacks the activated alkyne in a 6-exo-dig fashion. This mode of cyclization is kinetically favored and leads to the formation of a six-membered ring, which is a common outcome in such reactions.[5]
-
Vinyl-Gold Intermediate Formation: The nucleophilic attack results in the formation of a vinyl-gold species as an intermediate.
-
Protodeauration: The reaction is completed by a protodeauration (or protonolysis) step, where a proton source (often adventitious water or the carboxylic acid itself) cleaves the carbon-gold bond. This step releases the final product, 3-methyleneisochroman-1-one, and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Sources
- 1. Isochromanone synthesis [organic-chemistry.org]
- 2. Synthesis of 3,3-dialkyl-substituted isochroman-1,4-diones via copper/photoredox dual-catalyzed carbolactonization of alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in transition metal-catalyzed alkyne annulations: applications in organic synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Recent advances in the gold-catalyzed additions to C–C multiple bonds [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of Fused Ring Systems from 2-(2-Ethynylphenyl)acetic Acid: A Guide for Researchers
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern synthetic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Fused ring systems, particularly those containing heterocyclic motifs, form the backbone of numerous pharmaceuticals, natural products, and functional materials.[1][2] Among the myriad of synthetic precursors, 2-(2-Ethynylphenyl)acetic acid stands out as a particularly versatile and powerful building block. Its unique structural arrangement, featuring a carboxylic acid and an ethynyl group ortho to each other on a phenyl ring, provides a gateway to a diverse array of fused ring systems through intramolecular cyclization reactions. This guide offers a comprehensive overview of the synthetic strategies employing this precursor, with a focus on the underlying principles, detailed experimental protocols, and potential applications in drug discovery and materials science.
The primary synthetic transformation of this compound and its derivatives involves an intramolecular cyclization, predominantly leading to the formation of isocoumarins (1H-isochromen-1-ones). This process, a classic example of a 6-endo-dig cyclization, is thermodynamically favored due to the formation of a stable six-membered lactone fused to the aromatic ring.[3][4] The reactivity of the alkyne and carboxylic acid moieties can be finely tuned through various catalytic systems, including transition metals like gold and palladium, as well as by leveraging acid catalysis or even reagent-free thermal conditions. Understanding the interplay between the substrate, catalyst, and reaction conditions is crucial for achieving high yields and selectivity.
I. Gold-Catalyzed Intramolecular Cyclization: A Mild and Efficient Approach
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes towards nucleophilic attack.[5] In the context of this compound derivatives, gold(I) catalysts have proven to be exceptionally effective in promoting the intramolecular lactonization to form isocoumarins under mild conditions.
Mechanistic Rationale: The Power of π-Acidity
The catalytic cycle of the gold-catalyzed cyclization is initiated by the coordination of the gold(I) catalyst to the alkyne moiety of the this compound derivative. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the carboxylic acid oxygen. This key step proceeds via a 6-endo-dig pathway to form a vinyl-gold intermediate. Subsequent protodeauration regenerates the active gold catalyst and yields the desired isocoumarin product. The high efficiency and functional group tolerance of gold catalysts make this a preferred method for the synthesis of complex isocoumarin scaffolds.
Diagram: Gold-Catalyzed 6-endo-dig Cyclization
Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.
Experimental Protocol: Gold-Catalyzed Synthesis of 3-Substituted Isocoumarins
This protocol is adapted from methodologies developed for the cyclization of 2-alkynylbenzoates and can be applied to esters of this compound.[5]
Materials:
-
Methyl 2-(2-phenylethynyl)phenylacetate
-
Gold(I) chloride (AuCl)
-
Silver triflate (AgOTf) or Silver hexafluoroantimonate (AgSbF6)
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add methyl 2-(2-phenylethynyl)phenylacetate (1.0 mmol).
-
Dissolve the substrate in anhydrous DCM (10 mL).
-
In a separate vial, prepare the gold catalyst in situ by adding gold(I) chloride (0.05 mmol, 5 mol%) and a silver salt (e.g., AgOTf, 0.05 mmol, 5 mol%) to anhydrous DCM (2 mL). Stir for 10 minutes at room temperature. The silver salt acts as a halide scavenger to generate the active cationic gold species.
-
Add the prepared gold catalyst solution to the substrate solution via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired isocoumarin.
Data Presentation: Representative Gold-Catalyzed Cyclizations
| Entry | Catalyst (mol%) | Additive (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | AuCl (5) | AgOTf (5) | DCM | rt | 2 | 95 |
| 2 | AuCl (2) | AgSbF6 (2) | 1,2-DCE | rt | 4 | 92 |
| 3 | [Au(PPh3)]NTf2 (5) | - | CH3CN | 60 | 1 | 98 |
Note: Yields are based on analogous reactions with 2-alkynylbenzoates and may vary for this compound derivatives.
II. Palladium-Catalyzed Intramolecular Annulation: A Versatile Alternative
Palladium catalysis offers a complementary approach to the synthesis of fused ring systems from this compound derivatives.[6] Palladium-catalyzed reactions often involve oxidative addition and reductive elimination steps, allowing for the formation of diverse and highly functionalized products.
Mechanistic Considerations: The Role of Oxidative Addition
In a typical palladium-catalyzed cyclization of an ester of this compound, the reaction can be initiated by the oxidative addition of a Pd(0) species to an aryl halide or triflate, if present in the molecule. However, for the direct cyclization, a Pd(II) catalyst is often employed. The mechanism can involve coordination of the palladium to the alkyne, followed by intramolecular nucleophilic attack of the carboxylate. Alternatively, a tandem reaction involving an initial coupling partner can lead to the desired fused ring system.
Diagram: Palladium-Catalyzed Annulation Workflow
Sources
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic and strain effects in the competition between 5-exo-dig and 6-endo-dig cyclizations of vinyl and aryl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reagent-free intramolecular hydrofunctionalization: a regioselective 6-endo-dig cyclization of o-alkynoylphenols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed carbonylative annulation of o-alkynylphenols: syntheses of 2-substituted-3-aroyl-benzo[b]furans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with 2-(2-Ethynylphenyl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the successful amide bond formation using 2-(2-ethynylphenyl)acetic acid. This document offers a detailed exploration of the substrate's unique characteristics, recommended coupling methodologies, and in-depth protocols designed to ensure high-yield and high-purity amide synthesis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot their synthetic strategies.
Introduction: Navigating the Challenges of a Unique Substrate
Amide bond formation is a cornerstone of organic synthesis, particularly in the realms of medicinal chemistry and materials science.[1][2] The target substrate, this compound, presents a unique combination of structural features that require careful consideration for successful amide coupling: the steric hindrance imposed by the ortho-substituted phenyl ring and the presence of a reactive terminal alkyne.
The bulky nature of the 2-ethynylphenyl group can significantly impede the approach of the amine to the activated carboxylic acid intermediate, potentially leading to slow reaction rates and low yields.[3][4] Furthermore, the terminal alkyne possesses an acidic proton that can be deprotonated by strong bases, which are often employed in amide coupling reactions. This can lead to undesired side reactions or inactivation of reagents.[5][6][7]
This guide will address these challenges by providing robust protocols using well-established coupling reagents and offering critical insights into reaction optimization. We will explore two primary, reliable methods for the synthesis of amides from this compound: one utilizing the uronium salt HATU and the other employing a carbodiimide-based approach with EDC in the presence of an activating agent such as HOBt.
Reagent Selection and Rationale: A Comparative Overview
The choice of coupling reagent is paramount for achieving efficient amide bond formation, especially with challenging substrates. Below is a comparative table of the recommended reagents for coupling with this compound.
| Reagent/Component | Class | Key Advantages | Considerations for this compound |
| HATU | Uronium Salt | High reactivity, fast reaction times, low epimerization.[8] | Excellent choice for sterically hindered acids. Use of a non-nucleophilic base is crucial to avoid deprotonation of the alkyne. |
| EDC | Carbodiimide | Water-soluble byproducts, mild reaction conditions.[9] | Generally effective, but may require an additive like HOBt to enhance efficiency and suppress side reactions, especially with hindered substrates. |
| HOBt | Additive | Reduces side reactions, minimizes racemization. | Recommended for use with EDC to improve reaction rates and yields. |
| DIPEA | Non-nucleophilic Base | Sterically hindered, less likely to cause side reactions. | Preferred base to minimize interference with the terminal alkyne. |
| DMF/DCM | Solvents | Anhydrous polar aprotic solvents that are suitable for most amide coupling reactions. | Ensure solvents are anhydrous to prevent hydrolysis of activated intermediates. |
Mechanistic Insights: Visualizing the Activation Pathways
Understanding the reaction mechanism is key to effective troubleshooting and optimization. The following diagrams illustrate the activation of the carboxylic acid by HATU and EDC/HOBt.
Activation with HATU
Figure 1: Activation of the carboxylic acid with HATU in the presence of a non-nucleophilic base (DIPEA) to form a highly reactive OAt-active ester, which is then readily attacked by the amine.
Activation with EDC/HOBt
Figure 2: The carboxylic acid is activated by EDC to form an O-acylisourea intermediate. This intermediate then reacts with HOBt to generate a more stable and reactive OBt-active ester, which subsequently reacts with the amine.
Experimental Protocols
The following protocols are designed as a starting point and may require optimization based on the specific amine used.
General Considerations
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are critical for the success of these reactions.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Amide Coupling using HATU
This protocol is recommended as the primary approach for coupling with this compound due to the high reactivity of HATU, which is often effective for sterically hindered substrates.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.
-
Add the amine to the solution.
-
In a separate vial, dissolve HATU in a small amount of the anhydrous solvent and add it to the reaction mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Coupling using EDC/HOBt
This method provides a reliable alternative, particularly when milder conditions are desired.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound and HOBt in the anhydrous solvent.
-
Add the amine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl to the reaction mixture in one portion.
-
Slowly add DIPEA to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up and purification are performed as described in Protocol 1.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Steric hindrance, incomplete activation, or side reactions. | Increase the equivalents of the coupling reagent and base. Elevate the reaction temperature (monitor for side reactions). Consider using a more potent coupling reagent like COMU. |
| Unreacted Starting Material | Insufficient reaction time or low reactivity of the amine. | Extend the reaction time. If the amine is electron-deficient, consider a more forcing coupling reagent or higher temperatures. |
| Side Product Formation | Deprotonation of the alkyne, or side reactions of the activated ester. | Ensure the use of a non-nucleophilic base like DIPEA. Avoid excess base. Maintain anhydrous conditions to prevent hydrolysis. |
Conclusion
The successful amide bond formation with this compound is readily achievable with careful selection of reagents and adherence to optimized protocols. The steric hindrance and the presence of the terminal alkyne necessitate the use of highly efficient coupling reagents like HATU or the EDC/HOBt system in conjunction with a non-nucleophilic base. The protocols and insights provided in these application notes serve as a robust foundation for researchers to synthesize a diverse range of amides from this valuable building block, enabling further advancements in drug discovery and materials science.
References
-
Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]
- Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152606.
- Lund, G. F., & Rannversson, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629.
-
Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]
- Wang, X., et al. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. RSC Advances, 8(13), 7035-7040.
-
Ashenhurst, J. (2023). Synthesis (5) – Reactions of Alkynes. Master Organic Chemistry. Retrieved from [Link]
- The Synthesis of Sterically Hindered Amides. (2014). CHIMIA, 68(6), 405-410.
-
Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. (2019). Chemistry Steps. Retrieved from [Link]
-
Reddit - r/Chempros. (2020). amide coupling help. Retrieved from [Link]
- Smith, A. B., et al. (2011). Direct amidation of unactivated carboxylic acids and amines.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). International Journal of Industrial Chemistry, 13(4), 363-374.
-
10.8: Alkynes. (2021). Chemistry LibreTexts. Retrieved from [Link]
- New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: Application of peptide coupling agents EDC and HBTU. (2012). Tetrahedron Letters, 53(1), 120-124.
- The synthesis of sterically hindered amides. (2014). CHIMIA International Journal for Chemistry, 68(6), 405-410.
- Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. (2016). Indo American Journal of Pharmaceutical Research, 6(1), 4444-4450.
- A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. (2009).
- Atom-Economical Cross-Coupling of Internal and Terminal Alkynes to Access 1,3-Enynes. (2021). Journal of the American Chemical Society, 143(39), 16164-16172.
- Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(6), 405-410.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. (2022). Journal of the American Chemical Society, 144(3), 1234-1243.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amino Acyl Halides. (2022). Synform, 2022(10), A155-A159.
- Synthesis of Some Heterocyclic Derivatives of 2-[(2,6-dichloroanilino)Phenyl] Acetic Acid. (2014). International Journal of Research and Reviews in Pharmacy and Applied sciences, 4(2), 27-35.
- A kind of synthetic method of 2 thiophene acetic acid. (2016). Google Patents. CN105906604B.016).
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- 2. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chimia.ch [chimia.ch]
- 5. Alkyne Reactivity [www2.chemistry.msu.edu]
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Application Note: 2-(2-Ethynylphenyl)acetic Acid as a Versatile Precursor for the Synthesis of Novel Fluorescent Probes
Introduction: The Strategic Advantage of a Bifunctional Building Block
The development of fluorescent probes has revolutionized our ability to visualize and quantify biological and chemical processes with high sensitivity and spatiotemporal resolution.[1][2][3] These molecular tools are indispensable in fields ranging from environmental monitoring to advanced medical diagnostics and drug development. The design of an effective fluorescent probe hinges on the intelligent selection of a core chemical scaffold—one that provides both the foundation for fluorescence and the handles for functionalization.
This application note focuses on 2-(2-Ethynylphenyl)acetic acid , a uniquely versatile precursor for synthesizing sophisticated fluorescent probes.[4][5] Its strategic value lies in its bifunctional nature:
-
A Terminal Alkyne Group: The ortho-positioned ethynyl moiety (C≡CH) is a powerful functional group for building and extending π-conjugated systems, which are the electronic backbone of most fluorophores. It readily participates in highly efficient and robust reactions such as palladium-catalyzed Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloadditions ("Click Chemistry").
-
A Carboxylic Acid Group: The acetic acid moiety (-CH₂COOH) provides a crucial attachment point for introducing a wide array of functionalities. It can be easily converted into esters or amides to link recognition units (for analyte specificity), solubilizing groups (for aqueous compatibility), or targeting ligands (for specific cellular localization).
This guide provides a technical overview of the synthetic strategies employing this compound and presents a detailed protocol for the synthesis and application of a representative "turn-off" fluorescent probe for the detection of ferric iron (Fe³⁺), a biologically and environmentally significant metal ion.[6][7]
Section 1: Core Synthetic Strategies
The unique arrangement of the alkyne and carboxylic acid groups enables several powerful synthetic transformations to generate diverse fluorescent cores.
Palladium-Catalyzed Cross-Coupling
The most direct method for elaborating the this compound scaffold is through Sonogashira coupling. This reaction couples the terminal alkyne with an aryl or vinyl halide, effectively "stitching" together π-systems to create a larger, conjugated molecule.
Causality: The extent of π-conjugation is a primary determinant of a molecule's photophysical properties.[8] By carefully selecting the coupling partner, a researcher can systematically tune the absorption and emission wavelengths of the resulting fluorophore, shifting them from the ultraviolet to the visible or even near-infrared spectrum. This is a cornerstone of rational fluorophore design.
Intramolecular Cyclization
The ortho-positioning of the reactive groups facilitates intramolecular cyclization reactions. Under catalysis by metals like gold, copper, or palladium, the carboxylic acid can add across the alkyne bond. This process, known as hydroalkoxylation, forges a new heterocyclic ring system, often resulting in a rigid, planar structure.
Causality: Molecular rigidity is critical for high fluorescence quantum yields. Flexible, floppy molecules often lose absorbed energy through non-radiative pathways like vibration and rotation. By locking the structure into a rigid ring system, these energy-wasting pathways are minimized, leading to brighter fluorescence.
Derivatization of the Carboxylic Acid
The carboxylic acid is the primary handle for installing the probe's "sensing" or "targeting" functionality. Standard peptide coupling reagents (e.g., EDC, HBTU) can be used to form stable amide bonds with amine-containing recognition units. For example, coupling with a metal-chelating ligand like dipicolylamine or an amino-functionalized crown ether can impart selectivity for a specific metal ion.[6][9]
Section 2: Synthesis Protocol: "EpaProbe-Fe" for Ferric Iron Detection
This section details the synthesis of a hypothetical yet representative "turn-off" fluorescent probe, EpaProbe-Fe , designed for the selective detection of Fe³⁺. The probe's design incorporates a naphthalimide fluorophore (for bright emission and photostability) and a simple N,N-diethylethylenediamine recognition unit.
Sensing Principle: The probe is designed to be highly fluorescent in its free state. The lone pair electrons on the tertiary amine of the recognition moiety are sterically distant from the fluorophore. Upon chelation with the paramagnetic Fe³⁺ ion, an efficient Photoinduced Electron Transfer (PET) pathway is established, which quenches the fluorescence of the naphthalimide core.[6] This change in fluorescence intensity provides a direct measure of the Fe³⁺ concentration.
Experimental Workflow
Caption: Workflow for the synthesis and application of EpaProbe-Fe.
Step-by-Step Synthesis of EpaProbe-Fe
Step 1: Amide Coupling to Synthesize Intermediate 1
-
Rationale: This step attaches the iron-binding moiety to our core scaffold using a standard, high-yield amide coupling reaction. EDC (a carbodiimide) activates the carboxylic acid, making it susceptible to nucleophilic attack by the primary amine of the diamine. HOBt is added to suppress side reactions and improve efficiency.
-
Procedure:
-
To a solution of this compound (1.0 eq, 160 mg) in anhydrous Dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at 0 °C for 20 minutes.
-
Add N,N-diethylethylenediamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Intermediate 1 .
-
Step 2: Sonogashira Coupling to Synthesize EpaProbe-Fe
-
Rationale: This key step constructs the final fluorophore by coupling the alkyne-functionalized recognition unit with a bright and stable bromonaphthalimide fluorophore. A palladium/copper co-catalyst system is the standard for this highly reliable transformation.
-
Procedure:
-
To a solution of Intermediate 1 (1.0 eq) and 4-Bromo-N-butyl-1,8-naphthalimide (1.05 eq) in a 2:1 mixture of THF and Triethylamine (15 mL), add Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.03 eq) and Copper(I) iodide (CuI) (0.06 eq).
-
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction to 65 °C and stir under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting solid by silica gel column chromatography (using a gradient of hexane/ethyl acetate) to yield the final product, EpaProbe-Fe .
-
Expected Characterization Data
| Parameter | Expected Result |
| Appearance | Yellowish solid |
| ¹H & ¹³C NMR | Peaks corresponding to all aromatic and aliphatic protons/carbons from both precursors. |
| Mass Spec (ESI-MS) | [M+H]⁺ peak matching the calculated molecular weight of EpaProbe-Fe. |
| UV-Vis Absorbance (λₘₐₓ) | ~420 nm in THF |
| Fluorescence Emission (λₑₘ) | ~535 nm in THF (when excited at 420 nm) |
Section 3: Protocol for In Vitro Evaluation of EpaProbe-Fe
This protocol describes how to validate the probe's function as a selective "turn-off" sensor for Fe³⁺.
Materials:
-
EpaProbe-Fe stock solution (1 mM in THF).
-
FeCl₃ stock solution (10 mM in deionized water).
-
Stock solutions of other metal chlorides (Na⁺, K⁺, Mg²⁺, Ca²⁺, Cu²⁺, Zn²⁺, etc., 10 mM in water).
-
Assay Buffer: THF/Water (9:1, v/v).
Procedure:
-
Fluorescence Titration:
-
Prepare a series of vials containing 2 mL of assay buffer and EpaProbe-Fe at a final concentration of 10 µM.
-
Add increasing amounts of the Fe³⁺ stock solution to achieve final concentrations ranging from 0 to 50 µM.
-
Incubate for 5 minutes at room temperature.
-
Measure the fluorescence emission spectrum for each sample (e.g., from 450 nm to 700 nm) using an excitation wavelength of 420 nm.
-
Plot the fluorescence intensity at 535 nm against the Fe³⁺ concentration.
-
-
Selectivity and Competition Assay:
-
Prepare a set of vials, each containing EpaProbe-Fe (10 µM) in 2 mL of assay buffer.
-
To separate vials, add a 5-fold excess (50 µM) of various competing metal ions (Na⁺, K⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.). Add Fe³⁺ (50 µM) to one vial as a positive control.
-
Measure the fluorescence intensity of each sample.
-
To assess competition, prepare a second set of vials. First, add the competing metal ion (50 µM), and then add Fe³⁺ (50 µM) to the same vial.
-
Measure the fluorescence intensity to see if the presence of other ions interferes with Fe³⁺ detection.[7]
-
Section 4: Mechanistic Insights and Advanced Applications
The "turn-off" sensing mechanism of EpaProbe-Fe relies on a well-established photophysical process.
Sensing Mechanism: Photoinduced Electron Transfer (PET)
Caption: PET mechanism for fluorescence quenching in EpaProbe-Fe.
In the absence of Fe³⁺, the excited state (ES) of the fluorophore relaxes by emitting a photon (fluorescence). When Fe³⁺ is bound to the receptor, the energy of the excited fluorophore is instead used to transfer an electron from the receptor to the fluorophore, creating a charge-separated state. This process is non-radiative and effectively "short-circuits" the fluorescence, leading to quenching.
Future Directions:
-
Two-Photon Bioimaging: The extended π-system of probes derived from this scaffold makes them promising candidates for two-photon microscopy, which allows for deeper tissue imaging with reduced photodamage.[10][11]
-
Bioconjugation: The carboxylic acid handle can be used to conjugate the probe to antibodies or peptides, enabling targeted imaging of specific cell types or tissues.
-
Multi-Analyte Sensing: More complex recognition units could be designed to allow for the detection of other analytes, demonstrating the modularity of the synthetic approach.
References
- Kumar, M., et al. (2025). AIE-active fluorescent probes as 'turn-off' sensors for the selective detection of Cr6+ and Fe3+ ions. RSC Advances.
- Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry.
-
Zhang, Y., et al. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers in Chemistry, 10, 885834. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 58772865, this compound. PubChem. [Link]
-
Wedgeworth, D. (2019). Synthesis, Characterization, and Utilization of Iron II Ion Sensing Fluorescent Probes for Detection of Early Onset Anodic Corrosion. The Aquila Digital Community. [Link]
-
Zhang, J., et al. (2021). Recent progress in the two-photon fluorescent probes for metal ions. Dyes and Pigments, 184, 108813. [Link]
-
Gong, Y., et al. (2021). Editorial: Organic Fluorescent Materials as Chemical Sensors. Chemosensors. [Link]
-
Ramezanpour, A., et al. (2018). Synthesis and Photophysical Properties of a Series of Pyrazine-Based Push–Pull Chromophores. The Journal of Organic Chemistry. [Link]
-
Zhang, X., et al. (2024). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. Molecules, 29(5), 1146. [Link]
-
He, L., et al. (2020). Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications. Frontiers in Chemistry, 8, 616141. [Link]
-
He, L., et al. (2020). Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications. Frontiers in Chemistry, 8, 616141. [Link]
Sources
- 1. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 2. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. PubChemLite - this compound (C10H8O2) [pubchemlite.lcsb.uni.lu]
- 5. achmem.com [achmem.com]
- 6. AIE-active fluorescent probes as ‘turn-off’ sensors for the selective detection of Cr6+ and Fe3+ ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. aquila.usm.edu [aquila.usm.edu]
- 10. Frontiers | Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications [frontiersin.org]
- 11. Fluorescent AIE-Active Materials for Two-Photon Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sonogashira Coupling Conditions for "2-(2-Ethynylphenyl)acetic acid"
Welcome to the technical support center for the Sonogashira coupling of "2-(2-Ethynylphenyl)acetic acid." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and efficient coupling reactions.
Introduction to the Challenge
The Sonogashira coupling is a powerful and widely used reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While highly versatile, the coupling of a substrate like "this compound" presents a unique challenge due to the presence of an acidic carboxylic acid proton. This acidic proton can interfere with the basic conditions typically required for the Sonogashira reaction, leading to potential side reactions and reduced yields. This guide will provide a structured approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound failing or giving low yields?
A1: The primary culprit is often the acidic proton of the carboxylic acid group. This proton can be deprotonated by the amine base, which is essential for the catalytic cycle. This can lead to several issues:
-
Base Quenching: The base is consumed in an acid-base neutralization reaction with your starting material, making it unavailable for the deprotonation of the terminal alkyne, a crucial step in the catalytic cycle.
-
Solubility Issues: The resulting carboxylate salt may have different solubility properties in the reaction solvent, potentially leading to precipitation and hindering the reaction.
-
Catalyst Inhibition: The carboxylate may coordinate with the palladium catalyst, potentially inhibiting its catalytic activity.
Q2: What is the homocoupling (Glaser coupling) side product, and why am I observing it?
A2: Homocoupling is the dimerization of the terminal alkyne to form a symmetrical diyne.[4] This undesired side reaction is primarily caused by the presence of oxygen in the reaction mixture, which promotes the oxidative coupling of the copper acetylide intermediate.[4][5] High concentrations of the copper(I) co-catalyst can also increase the likelihood of homocoupling.[4][5]
Q3: Can I run this reaction without a copper co-catalyst?
A3: Yes, copper-free Sonogashira conditions have been developed and can be advantageous in minimizing homocoupling side reactions.[1][6][7][8] However, these conditions may require more active palladium catalysts, different ligands, or higher reaction temperatures to achieve comparable reaction rates to the copper-co-catalyzed version.[5]
Q4: My starting materials are not fully consumed. What are the likely causes?
A4: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The palladium catalyst may have degraded. Ensure you are using a fresh, high-quality catalyst.
-
Insufficient Base: As mentioned in Q1, the acidic proton of your substrate can consume the base.
-
Poor Solvent Choice: The solubility of your starting materials and catalyst is crucial for an efficient reaction.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is the most common issue when working with substrates containing acidic protons. Follow this systematic approach to diagnose and solve the problem.
dot
Caption: Troubleshooting workflow for low product yield.
Step-by-Step Protocol:
-
Evaluate Base Stoichiometry and Type:
-
Rationale: The carboxylic acid will consume one equivalent of the amine base. Therefore, you must use at least two equivalents of base: one to neutralize the carboxylic acid and one to participate in the catalytic cycle.
-
Action: Increase the amount of your amine base (e.g., triethylamine, diisopropylethylamine) to 2.5-3.0 equivalents. Alternatively, consider using a weaker, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃ in combination with an amine.[1]
-
-
Consider Protecting the Carboxylic Acid:
-
Rationale: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will eliminate the acidic proton, preventing interference with the reaction conditions.
-
Action: Synthesize the methyl or ethyl ester of this compound prior to the Sonogashira coupling. After a successful coupling, the ester can be hydrolyzed back to the carboxylic acid if needed.
-
-
Optimize the Catalyst System:
-
Rationale: The choice of palladium source and ligand can significantly impact the reaction's success.[2] Bulky, electron-rich phosphine ligands can enhance the activity of the palladium catalyst.[2][9]
-
Action: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system. See the table below for recommendations.
-
-
Screen Solvents:
-
Rationale: The solvent must effectively dissolve all reaction components.[10] The polarity of the solvent can also influence the reaction rate.[10]
-
Action: If you are using a common solvent like THF or DMF and observing solubility issues, consider screening other solvents such as acetonitrile, toluene, or 1,4-dioxane.
-
| Parameter | Recommendation for "this compound" | Rationale |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(OAc)₂ with a ligand | These are often more stable and can be activated in situ. |
| Ligand | XPhos, P(t-Bu)₃ | Bulky, electron-rich ligands can improve catalyst activity, especially for challenging substrates.[9] |
| Base | Et₃N (2.5-3 eq.), DIPEA (2.5-3 eq.), or K₂CO₃/amine mixture | Ensures enough base is present for both neutralization and the catalytic cycle. |
| Solvent | DMF, Acetonitrile, Toluene | A balance of polarity is often required to dissolve the starting materials and intermediates. |
| Copper Source | CuI (if used) | The most common and effective copper co-catalyst. |
Guide 2: Minimizing Homocoupling (Glaser Coupling)
The formation of the alkyne dimer is a common side reaction that reduces the yield of the desired product.
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// Edges Start -> Degas [label="Initial Check"]; Degas -> Copper_Free [label="If degassing is insufficient"]; Copper_Free -> Slow_Addition [label="If homocoupling persists"]; Slow_Addition -> Lower_Temp [label="Fine-tuning"]; Lower_Temp -> Success [label="Successful Optimization"]; }
Caption: Workflow for a standard Sonogashira coupling.
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).
-
Add degassed solvent (e.g., DMF or toluene) and stir to dissolve.
-
Add this compound (1.2 eq.) followed by the amine base (e.g., triethylamine, 2.5 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with saturated aqueous NH₄Cl to remove the copper catalyst.
-
Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid and extract with an organic solvent.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
-
To a dry Schlenk flask under an argon atmosphere, add the aryl halide (1.0 eq.), a palladium catalyst such as Pd(OAc)₂ (0.02 eq.), and a suitable ligand like XPhos (0.04 eq.).
-
Add degassed solvent (e.g., 1,4-dioxane) and stir.
-
Add this compound (1.2 eq.) and a base such as Cs₂CO₃ (2.0 eq.).
-
Heat the reaction to a higher temperature if necessary (e.g., 80-100 °C) and monitor its progress.
-
Follow steps 5-8 from Protocol 1 for the workup and purification.
Catalytic Cycles
dot
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction. [11]
References
-
Sonogashira coupling. In Wikipedia. Retrieved from [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Li, P., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. Retrieved from [Link]
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
-
Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Bhattacharya, S., et al. (2009). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]
-
7.10. Sonogashira Coupling Between a Vinylic Halide and a Terminal Alkyne. Chemistry LibreTexts. Retrieved from [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. Retrieved from [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]
- Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. Retrieved from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Retrieved from [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Retrieved from [Link]
-
Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health. Retrieved from [Link]
-
Sonogashira Coupling Reaction. Pearson. Retrieved from [Link]
-
Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction. ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. Royal Society of Chemistry. Retrieved from [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. Retrieved from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Publishing. Retrieved from [Link]
-
Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. ResearchGate. Retrieved from [Link]
-
Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved from [Link]
-
What is the best procedure for Sonogashira coupling?. ResearchGate. Retrieved from [Link]
-
Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. Retrieved from [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. Retrieved from [Link]
-
Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. Retrieved from [Link]
-
Sonogashira Cross-Coupling. J&K Scientific LLC. Retrieved from [Link]
-
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. ResearchGate. Retrieved from [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. books.lucp.net [books.lucp.net]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Cyclization of 2-(2-Ethynylphenyl)acetic Acid
Welcome to the technical support center for the synthesis of 3-methyleneisoindolin-1-one via the intramolecular cyclization of 2-(2-ethynylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to help you optimize your reaction yields and obtain high-purity products.
Reaction Overview: The 5-exo-dig Cyclization
The cyclization of this compound is an intramolecular hydroarylation reaction that proceeds via a 5-exo-dig pathway to yield the desired product, 3-methyleneisoindolin-1-one. This transformation can be catalyzed by various transition metals, most commonly palladium and gold, or mediated by a strong base. The choice of catalyst and reaction conditions is critical for achieving high yields and minimizing side product formation.
Diagram of the General Reaction Pathway
Caption: General reaction scheme for the cyclization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My reaction is not proceeding, and I am recovering my starting material. What are the common causes and how can I fix this?
Answer:
Recovering the starting material is a common issue that typically points to problems with reaction activation. Here’s a breakdown of potential causes and solutions:
-
Insufficient Catalyst Activity: The chosen catalyst may not be active enough under your current reaction conditions.
-
Troubleshooting Steps:
-
Catalyst Choice: If you are using a palladium catalyst, ensure it is in the correct oxidation state. For example, Pd(0) catalysts like Pd(PPh₃)₄ or in situ generated Pd(0) from Pd(OAc)₂ with a phosphine ligand are often effective. For gold catalysis, cationic gold(I) species are typically more active.
-
Catalyst Loading: Increase the catalyst loading incrementally, for example, from 1 mol% to 5 mol%.
-
Ligand Choice: For palladium catalysis, the choice of ligand is crucial. Electron-rich and bulky phosphine ligands can often improve catalytic activity.
-
Reaction Temperature: Increase the reaction temperature in 10-20 °C increments. Monitoring by TLC or LC-MS is crucial to avoid decomposition.[1][2]
-
-
-
Inadequate Solvent Choice: The solvent plays a critical role in solubility and catalyst activity.
-
Troubleshooting Steps:
-
Solvent Screening: Screen a range of solvents with varying polarities. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices for these types of cyclizations.[1][3] Toluene and dioxane can also be effective, particularly in palladium-catalyzed reactions.
-
Solvent Purity: Ensure you are using anhydrous solvents, as water can deactivate some catalysts.
-
-
-
Presence of Inhibitors: Impurities in the starting material or reagents can inhibit the catalyst.
-
Troubleshooting Steps:
-
Purify Starting Material: Purify the this compound by recrystallization or column chromatography.
-
Use Fresh Reagents: Ensure all reagents, especially bases and ligands, are of high purity and stored correctly.
-
-
FAQ 2: I am observing a complex mixture of products with a low yield of the desired 3-methyleneisoindolin-1-one. What are the likely side reactions?
Answer:
The formation of multiple products indicates that side reactions are competing with the desired 5-exo-dig cyclization. Here are some common side reactions and how to mitigate them:
-
Dimerization/Oligomerization: The starting material can undergo intermolecular reactions, especially at high concentrations.
-
Mitigation:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular cyclization.
-
Slow Addition: If using a highly reactive catalyst, consider adding the starting material slowly to the reaction mixture over several hours.
-
-
-
Hydration of the Alkyne: If there is residual water in the reaction, the alkyne can be hydrated to form a methyl ketone.
-
Mitigation:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Running the reaction under an inert atmosphere (N₂ or Ar) is also recommended.
-
-
-
Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be lost, leading to other byproducts.
-
Mitigation:
-
Lower Reaction Temperature: If you suspect decarboxylation, try running the reaction at a lower temperature for a longer period.
-
-
-
6-endo-dig Cyclization: Although generally disfavored by Baldwin's rules, under certain conditions, a 6-endo-dig cyclization can occur, leading to an isomeric product.
-
Mitigation:
-
Catalyst and Ligand Selection: The choice of catalyst and ligand can strongly influence the regioselectivity. Experiment with different catalytic systems to favor the 5-exo-dig pathway.
-
-
Troubleshooting Workflow for Low Yields and Side Product Formation
Caption: A systematic approach to troubleshooting low yields.[1]
Optimizing Reaction Conditions: A Comparative Overview
The choice of catalyst is paramount for a successful cyclization. Below is a summary of common catalytic systems and typical reaction conditions.
| Catalyst System | Typical Loading (mol%) | Solvent(s) | Base | Temperature (°C) | Key Considerations |
| Palladium-based | |||||
| Pd(OAc)₂ / PPh₃ | 5 / 10 | MeCN | Et₃N | 70 | Good for a wide range of substrates.[4] |
| PdCl₂(PPh₃)₂ | 5 | DMF | K₂CO₃ | 100 | Can tolerate various functional groups. |
| Gold-based | |||||
| AuCl₃ | 5 | CH₂Cl₂ | - | Room Temp | Mild conditions, but can be sensitive to impurities.[5] |
| Ph₃PAuCl / AgOTf | 2 / 2 | Dioxane | - | 80-100 | Generates a cationic gold catalyst in situ. |
| Copper-based | |||||
| CuI / L-proline | 10 / 20 | i-PrOH, DMF, DMSO | K₂CO₃ | 85-110 | A cost-effective and efficient system.[3] |
| Base-mediated | |||||
| - | - | DMF | KOt-Bu | 80 | Transition-metal-free, but may require stronger conditions. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyclization
This protocol is a general starting point for palladium-catalyzed cyclization.
-
To an oven-dried flask, add this compound (1.0 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous acetonitrile (to make a 0.1 M solution) followed by triethylamine (2.0 eq).
-
Heat the reaction mixture to 70 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gold-Catalyzed Cyclization
This protocol is suitable for gold-catalyzed cyclization under mild conditions.
-
To an oven-dried flask, add this compound (1.0 eq) and AuCl₃ (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous dichloromethane (to make a 0.1 M solution).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Carbonylative Cyclization/Arylation Cascade for 2-Aroyl Indolizine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Recent developments in gold-catalyzed cycloaddition reactions [beilstein-journals.org]
Technical Support Center: Purification of Alkyne-Containing Carboxylic Acids
Welcome to the technical support center for the purification of alkyne-containing carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges presented by this class of bifunctional molecules. The inherent reactivity of the alkyne group, combined with the polar, ionizable nature of the carboxylic acid, necessitates carefully considered and often tailored purification strategies. This document provides in-depth, experience-driven guidance in a troubleshooting and FAQ format to help you navigate these complexities and achieve high purity for your target compounds.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of alkyne-containing carboxylic acids, providing a foundational understanding of the key principles and techniques.
Q1: What are the primary challenges in purifying alkyne-containing carboxylic acids?
A1: The principal challenges arise from the dual functionality of these molecules. The carboxylic acid group imparts high polarity and the ability to exist in both neutral and anionic (carboxylate) forms, which significantly influences solubility and interaction with chromatographic stationary phases.[1][2][3] The alkyne group, particularly a terminal alkyne, is susceptible to various side reactions, including self-polymerization, oxidation, and, in the presence of certain metals (like copper or silver), the formation of explosive acetylides.[4][5] The combination of these features can lead to issues such as poor peak shape in chromatography, difficulty in choosing an appropriate solvent system, and degradation of the target molecule during purification.
Q2: Which purification techniques are most suitable for these compounds?
A2: The choice of technique is highly dependent on the specific properties of the molecule (e.g., molecular weight, solubility, stability) and the nature of the impurities. The most common and effective methods include:
-
Acid-Base Extraction: An excellent first-line technique to separate the acidic target compound from neutral or basic impurities.[3][6][7][8]
-
Column Chromatography: Versatile for separating compounds based on polarity. Both normal-phase and reversed-phase chromatography can be employed, though each has its own set of challenges for these polar, acidic molecules.[1][9][10]
-
Recrystallization: A powerful method for obtaining highly pure crystalline solids, provided a suitable solvent or solvent system can be identified.[11][12][13][14][15]
-
Orthogonal Purification: The combination of two or more purification techniques that rely on different separation mechanisms (e.g., acid-base extraction followed by reversed-phase chromatography) is often necessary to achieve high purity.[16][17][18][19][20]
Q3: When should I consider using a protecting group for the alkyne?
A3: Protection of a terminal alkyne is often necessary when its acidic proton could interfere with subsequent synthetic steps or if the alkyne is prone to degradation under the planned purification conditions.[21][22][23] Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are commonly used. These groups are generally stable to many reaction and purification conditions but can be removed under specific, mild conditions.[24] The use of a protecting group can also modulate the polarity of the molecule, which can be advantageous for chromatographic separations.[21]
Q4: How can I assess the purity of my final product?
A4: A combination of analytical techniques is recommended to confirm the purity and identity of your alkyne-containing carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity, often coupled with a mass spectrometer (LC-MS) for identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the absence of impurities.
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the characteristic alkyne (C≡C and ≡C-H) and carboxylic acid (C=O and O-H) functional groups.
II. Troubleshooting Guides
This section provides detailed troubleshooting advice for specific issues encountered during the purification of alkyne-containing carboxylic acids.
Troubleshooting Guide 1: Column Chromatography
Column chromatography is a workhorse technique, but the dual nature of alkyne-containing carboxylic acids can lead to several common problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing of the Compound on a Silica Gel Column | 1. Strong interaction of the carboxylic acid with the acidic silica gel. The polar carboxylic acid group can bind irreversibly to the stationary phase. 2. Compound is too polar for the chosen mobile phase. | 1. Modify the mobile phase: Add a small amount of a polar, acidic modifier like acetic acid or formic acid (typically 0.1-1%) to the eluent. This protonates the carboxylate and reduces its interaction with the silica. 2. Use a less polar stationary phase: Consider using alumina (neutral or basic) or a bonded-phase silica like diol or cyano. 3. Switch to reversed-phase chromatography. [1] |
| No Elution of the Compound from a Reversed-Phase (C18) Column | 1. The compound is too polar and has minimal retention. This is common with short-chain alkynoic acids. 2. Ionization of the carboxylic acid. In its anionic form, the compound is highly water-soluble and will not be retained on the nonpolar stationary phase. | 1. Use a highly aqueous mobile phase: Start with a mobile phase of 95-100% water (with an acidic modifier) and gradually increase the organic solvent content. 2. Acidify the mobile phase: Add an acid such as trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase to suppress the ionization of the carboxylic acid, thereby increasing its hydrophobicity and retention.[2] 3. Consider mixed-mode chromatography: Columns that combine reversed-phase and ion-exchange characteristics can be effective for retaining polar acidic compounds.[2] |
| Product Degradation on the Column | 1. Reaction with the stationary phase: The acidic nature of silica gel can sometimes catalyze decomposition. 2. Metal-catalyzed decomposition: Trace metals in the silica or solvents can promote alkyne coupling or decomposition. | 1. Deactivate the stationary phase: Flush the column with a non-polar solvent containing a small amount of a non-volatile base like triethylamine before loading the sample, followed by re-equilibration with the mobile phase. 2. Use high-purity solvents and stationary phases. 3. Consider protecting the alkyne group if it is particularly labile.[21] |
Troubleshooting Guide 2: Acid-Base Extraction
This technique is powerful for initial cleanup but can have pitfalls.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of an Emulsion at the Aqueous-Organic Interface | 1. High concentration of the carboxylate salt, which can act as a surfactant. 2. Vigorous shaking of the separatory funnel. | 1. Add a saturated solution of sodium chloride (brine): This increases the ionic strength of the aqueous layer and helps to break the emulsion. 2. Gently swirl or invert the separatory funnel instead of vigorous shaking. 3. Filter the entire mixture through a pad of Celite® or glass wool. |
| Low Recovery of the Product after Acidification of the Aqueous Layer | 1. Incomplete extraction into the aqueous base. The carboxylic acid may have some solubility in the organic layer. 2. The product is somewhat soluble in the acidic aqueous solution. This is more likely for short-chain or highly functionalized acids. 3. Incomplete precipitation upon acidification. | 1. Perform multiple extractions with the aqueous base to ensure complete transfer of the carboxylate salt. 2. Back-extract the aqueous layer with a fresh portion of organic solvent before acidification to remove any dissolved neutral impurities.[6] 3. After acidification, extract the aqueous layer with several portions of a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product. 4. Ensure the aqueous layer is sufficiently acidified by checking the pH with litmus paper or a pH meter. |
| Precipitation of the Carboxylate Salt | The sodium salt of the carboxylic acid may be insoluble in the aqueous or organic phase. | 1. Dilute the reaction mixture with more water and/or organic solvent. 2. Use a different base: Potassium carbonate or bicarbonate may yield a more soluble salt. 3. Warm the mixture gently to increase solubility. |
Troubleshooting Guide 3: Recrystallization
Recrystallization can yield very pure material, but finding the right conditions is key.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound "Oils Out" Instead of Crystallizing | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated. 3. Insoluble impurities are present. | 1. Choose a lower-boiling solvent. 2. Add a slightly larger volume of hot solvent to ensure the compound is fully dissolved. 3. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface, or by adding a seed crystal. 4. Perform a hot filtration to remove insoluble impurities before cooling. |
| No Crystals Form Upon Cooling | 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated upon cooling. 3. The compound has a high solubility even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Cool the solution in an ice bath to further decrease solubility. 3. Use a mixed-solvent system: Dissolve the compound in a "good" solvent where it is highly soluble, and then add a "poor" solvent in which it is insoluble dropwise until the solution becomes cloudy (the cloud point).[12] Then, add a few drops of the good solvent to clarify and allow to cool slowly. |
| Poor Recovery of Crystalline Material | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. | 1. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Acid-Base Extraction
This protocol outlines the separation of an alkyne-containing carboxylic acid from neutral impurities.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base that will selectively react with the carboxylic acid).[3][25]
-
Separation: Stopper the funnel, invert it, and vent to release any pressure from CO₂ evolution. Gently mix the layers by inverting the funnel several times. Allow the layers to separate.
-
Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times, combining the aqueous extracts.
-
Back-washing: Wash the combined aqueous extracts with a small portion of the organic solvent to remove any residual neutral impurities.[6]
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). The purified carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing with a small amount of cold water. If the product does not precipitate, extract the acidified aqueous solution with several portions of an organic solvent, combine the organic layers, dry with a drying agent (e.g., Na₂SO₄ or MgSO₄), and remove the solvent under reduced pressure.
Workflow: Selecting a Purification Strategy
The following diagram illustrates a decision-making process for choosing an appropriate purification strategy.
Caption: Decision tree for purification strategy.
IV. Safety Precautions
Working with acetylenic compounds requires specific safety measures due to their potential instability.
-
Explosion Hazard: Terminal alkynes can form explosive metal acetylides, especially with copper, silver, and mercury. Avoid using equipment containing these metals.[4][5] All piped acetylene systems must be grounded.[4]
-
Pressure Sensitivity: Never use acetylene at pressures exceeding 15 psig (103.5 kPa) as it can decompose explosively.[4][26]
-
Flammability: Alkyne-containing compounds, especially those with low molecular weight, can be highly flammable. Work in a well-ventilated fume hood and keep away from ignition sources.[26][27]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-resistant lab coats, and gloves.[4]
By understanding the unique chemical properties of alkyne-containing carboxylic acids and anticipating the common pitfalls in their purification, researchers can develop robust and efficient strategies to obtain highly pure materials for their downstream applications.
V. References
-
Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. (2022-05-20). Phenomenex.
-
Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central.
-
Acetylene Gas (C2H2) SDS (Safety Data Sheet) P-4559-K.
-
Recent Progress of Protecting Groups for Terminal Alkynes.
-
ACETYLENE. AIR PRODUCTS - SOUTH AFRICA.
-
Acetylene Safety Guidelines. Scribd.
-
Protection/Deprotection Reagents. Sigma-Aldrich.
-
Acid-Base Extraction.
-
An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC - NIH.
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
-
The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates.
-
How to Handle Acetylene Gas Cylinder. (2018-05-25).
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
-
Retaining and Separating Polar Acidic Compounds. (2020-06-16). Waters Science Spotlight - Episode 2.
-
4.8: Acid-Base Extraction. (2022-04-07). Chemistry LibreTexts.
-
Column chromatography.
-
Column Chromatography. Organic Chemistry at CU Boulder.
-
Alkyne Protecting Groups. Scribd.
-
Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups. (2015-04-06). CureFFI.org.
-
The Secrets of Orthogonal Process Design. (2006-07-30). Validated Biosystems.
-
Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
-
Higher purities with orthogonal peptide purification using PurePep EasyClean. Gyros Protein Technologies.
-
Acid–base extraction. Wikipedia.
-
Recrystallization. Wired Chemist.
-
recrystallization-2.doc.pdf.
-
Recrystallization. (2023-01-29). Chemistry LibreTexts.
-
Recrystallization and Crystallization.
-
Recrystallization. Organic Chemistry with Vernier.
-
Acid-Base Extraction Tutorial. (2020-03-22). YouTube.
Sources
- 1. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. wsd-keenan.safeschoolssds.com [wsd-keenan.safeschoolssds.com]
- 5. scribd.com [scribd.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. vernier.com [vernier.com]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. Recrystallization [wiredchemist.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. vernier.com [vernier.com]
- 16. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. santaisci.com [santaisci.com]
- 19. validated.com [validated.com]
- 20. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 21. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 22. scribd.com [scribd.com]
- 23. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 24. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 25. m.youtube.com [m.youtube.com]
- 26. airproducts.co.za [airproducts.co.za]
- 27. How to Handle Acetylene Gas Cylinder | Acetylene Gas Handling System [acetyleneplant.net]
Technical Support Center: Synthesis of 2-(2-Ethynylphenyl)acetic Acid Derivatives
Welcome to the technical support center for the synthesis of 2-(2-ethynylphenyl)acetic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this important structural motif. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues encountered during synthesis, with a primary focus on the critical Sonogashira cross-coupling reaction.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My Sonogashira coupling reaction to form the 2-alkynylphenyl)acetic acid precursor is failing, resulting in low or no yield. What are the likely causes and how can I fix it?
Failure of the Sonogashira coupling, especially with ortho-substituted substrates like derivatives of 2-halophenylacetic acid, is a common and multifaceted problem. The primary culprits are often related to catalyst deactivation, steric hindrance, and suboptimal reaction conditions.
Potential Causes & Solutions:
-
Steric Hindrance: The ortho-acetic acid side chain presents significant steric bulk around the reaction center. This bulk can impede the approach of the palladium catalyst to the aryl halide, slowing down or preventing the crucial oxidative addition step, which is often the rate-limiting step of the catalytic cycle.[1][2]
-
Solution 1: Ligand Selection. Switch to bulkier, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or Buchwald's biaryl phosphine ligands can create a more reactive, coordinatively unsaturated palladium center that is more effective at overcoming the steric barrier.[3] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines for stabilizing the catalyst and promoting reactivity.[4]
-
Solution 2: Substrate Reactivity. If possible, use a more reactive aryl halide. The reactivity order is I > OTf > Br >> Cl.[2][5] Using 2-iodophenylacetic acid instead of the bromo- or chloro-analogue can dramatically increase the rate of oxidative addition.
-
-
Catalyst Inactivation: The palladium(0) active species can be sensitive to oxygen and can be poisoned by impurities.
-
Solution: Rigorous Degassing. Oxygen must be meticulously removed from the reaction mixture and solvent. Employing at least three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period (30-60 minutes) is critical. Ensure the reaction is run under a positive pressure of inert gas.[1]
-
-
Base Incompatibility: The choice of base is crucial. It must be strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions with the carboxylic acid moiety or other functional groups.
-
Solution: Base Screening. Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard and often serve as the solvent.[2] However, for sensitive substrates, inorganic bases like K₂CO₃ or Cs₂CO₃ can be milder and more effective. If the carboxylic acid is unprotected, a weaker base may be necessary to avoid deprotonation and potential coordination to the palladium center, which can inhibit catalysis.
-
Q2: My reaction works, but I am isolating a significant amount of a byproduct that appears to be the dimer of my terminal alkyne. How can I prevent this?
This byproduct is the result of alkyne homocoupling, often referred to as Glaser coupling. This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[2][6][7]
Prevention Strategies:
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely.[2] Numerous modern protocols for Sonogashira reactions are copper-free.[4] These methods often require a more sophisticated palladium/ligand system but directly solve the homocoupling problem.
-
Strictly Anaerobic Environment: If a copper-catalyzed system must be used, ensuring the complete exclusion of oxygen is paramount. As mentioned above, rigorous degassing is not optional; it is essential to suppress the oxidative dimerization of the copper acetylide intermediate.[1][7]
-
Control Alkyne Concentration: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low instantaneous concentration. This kinetically disfavors the bimolecular homocoupling reaction relative to the desired cross-coupling with the aryl halide.
Q3: I used a trimethylsilyl (TMS) or triisopropylsilyl (TIPS) group to protect my terminal alkyne, but I'm struggling to remove it without degrading my product. What are the best deprotection methods?
Silyl protecting groups are excellent for preventing homocoupling and stabilizing terminal alkynes, but their removal requires careful selection of reagents to avoid unintended reactions, especially with the sensitive ethynylphenylacetic acid structure.
Troubleshooting Deprotection:
-
Problem: Low yield with Tetrabutylammonium Fluoride (TBAF). While TBAF is the most common desilylating agent, its basicity can sometimes lead to side reactions or difficult purifications with acidic products.
-
Solution 1: Buffered or Mild Fluoride Sources. Consider using milder fluoride sources. HF-Pyridine or triethylamine trihydrofluoride (Et₃N·3HF) are less basic and can be more effective. For extremely sensitive substrates, potassium fluoride (KF) with a catalytic amount of a crown ether (e.g., 18-crown-6) in a solvent like THF or methanol can provide a slow, controlled release of fluoride ions.
-
Solution 2: Silver-Mediated Deprotection. For TIPS-protected alkynes, which are more robust than TMS ethers, silver fluoride (AgF) in methanol has been shown to be a very mild and efficient deprotection method, even in the presence of base-sensitive functional groups.[8][9]
-
-
Problem: Acid-catalyzed deprotection is failing or causing decomposition. While acids can cleave silyl ethers, this is often less efficient for Si-C bonds and can lead to unwanted side reactions like hydration of the alkyne or cyclization of the this compound product.[10][11]
-
Solution: Fluoride-based methods are generally superior for Si-C bond cleavage and should be prioritized. If acidic conditions are necessary for other reasons, use dilute, carefully controlled conditions at low temperatures (e.g., dilute HCl in THF at 0 °C).
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile route involves a palladium-catalyzed Sonogashira cross-coupling reaction. The general disconnection is shown below. This approach allows for late-stage introduction of the ethynyl group, making it highly adaptable for creating diverse derivatives.
-
Step 1: Sonogashira Coupling. A suitable 2-halophenylacetic acid derivative (often an ester, like methyl 2-(2-bromophenyl)acetate, to protect the carboxylic acid) is coupled with a protected terminal alkyne, such as (trimethylsilyl)acetylene or (triisopropylsilyl)acetylene.[3]
-
Step 2: Deprotection. The silyl protecting group is removed from the alkyne, typically using a fluoride source like TBAF.[10]
-
Step 3: Hydrolysis (if necessary). If an ester was used in Step 1, it is hydrolyzed (e.g., with LiOH or NaOH) to yield the final carboxylic acid product.
Q2: How do I choose the right palladium catalyst and ligands for a sterically hindered substrate like a 2-substituted phenyl halide?
For sterically demanding substrates, the choice of ligand is arguably more important than the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃). The ligand dictates the reactivity and stability of the active catalytic species.[3][12]
| Ligand Type | Characteristics & Use Case | Example(s) |
| Monodentate Phosphines | The classic choice. Triphenylphosphine (PPh₃) is common but often inefficient for hindered substrates. | PPh₃, P(t-Bu)₃ |
| Bulky Biaryl Phosphines | Highly Recommended. These ligands are electron-rich and bulky, promoting the formation of highly reactive, low-coordinate Pd(0) species that excel in difficult couplings.[13] | XPhos, SPhos, RuPhos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable and highly active Pd complexes. Excellent for challenging couplings, including those with aryl chlorides.[4] | IPr, IMes |
Recommendation: For the synthesis of this compound derivatives, start with a catalyst system based on a bulky biaryl phosphine ligand, such as XPhos, in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.
Q3: When should I use a copper co-catalyst, and when is a copper-free Sonogashira reaction preferable?
This is a critical decision that balances reaction efficiency against potential side reactions.
-
Use Copper (CuI) when:
-
Use Copper-Free conditions when:
-
Homocoupling (Glaser coupling) is a significant problem. This is the most common reason to switch to a copper-free protocol.[2]
-
Your starting materials or product are sensitive to copper salts.
-
You are working in pharmaceutical development where minimizing heavy metal contamination (especially copper) is critical.
-
Verdict: For the synthesis of this compound derivatives, a copper-free protocol is generally recommended to avoid the problematic alkyne homocoupling side reaction.[15]
Part 3: Protocols & Methodologies
Protocol 1: Copper-Free Sonogashira Coupling for Methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
This protocol describes a typical copper-free coupling using a modern catalyst system.
Materials:
-
Methyl 2-(2-bromophenyl)acetate
-
(Trimethylsilyl)acetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or similar reaction vessel, magnetic stirrer, inert gas line (Argon or N₂)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an Argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and Cs₂CO₃ (2.5 equiv).
-
Reagent Addition: Add methyl 2-(2-bromophenyl)acetate (1.0 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via cannula or syringe.
-
Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 equiv) to the mixture.
-
Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Deprotection of Methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
Materials:
-
Methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the silyl-protected compound (1.0 equiv) in anhydrous THF in a round-bottom flask at room temperature.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
TBAF Addition: Add the 1.0 M TBAF solution (1.1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product, methyl 2-(2-ethynylphenyl)acetate, can be purified by column chromatography if necessary.
Part 4: Visualizations & Data
Diagram 1: Troubleshooting Flowchart for Sonogashira Coupling
Caption: Troubleshooting workflow for a failing Sonogashira reaction.
Diagram 2: Catalytic Cycles of Sonogashira Coupling
Caption: The interconnected Palladium and Copper catalytic cycles in Sonogashira coupling.
References
- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). RSC Advances.
- Sonogashira Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. (n.d.). Benchchem.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). Chemical Reviews.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances.
- The Sonogashira Coupling. (n.d.). University of Connecticut.
- Sonogashira Coupling Reaction with Diminished Homocoupling. (2005). The Journal of Organic Chemistry.
- Sonogashira Coupling. (2020). YouTube.
- Sonogashira coupling. (n.d.). Wikipedia.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2007). Journal of the Mexican Chemical Society.
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Deprotection of Silyl Ethers. (n.d.). Gelest Technical Library.
- By what mechanism do acids deprotect primary silyl ethers? (2015). Chemistry Stack Exchange.
- Coupling to alkynes: the Sonogashira reaction. (n.d.). Oxford University Press.
- Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. (2018).
Sources
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- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. researchgate.net [researchgate.net]
- 9. scielo.org.mx [scielo.org.mx]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Coupling to alkynes: the Sonogashira reaction [almerja.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Reaction of "2-(2-Ethynylphenyl)acetic acid"
Welcome to the technical support center for the catalytic conversion of 2-(2-ethynylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions regarding catalyst selection and reaction optimization for this versatile substrate. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for the construction of heterocyclic scaffolds. The key structural feature, a terminal alkyne positioned ortho to a carboxylic acid-bearing methylene group, allows for facile intramolecular cyclization reactions. The predominant transformation is a 6-endo-dig cyclization to form 3,4-dihydro-1H-isochromen-1-one, a core structure present in various biologically active molecules. The choice of catalyst is paramount in directing the reaction towards the desired product with high efficiency and selectivity. This guide will focus predominantly on gold-catalyzed methodologies, which have proven to be exceptionally effective for this class of transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction for this compound and which catalyst class is typically used?
The most prevalent reaction is an intramolecular hydroalkoxylation (cyclization) to yield 3,4-dihydro-1H-isochromen-1-one. Gold(I) catalysts are the most effective and widely used for this transformation due to their strong affinity for activating alkyne bonds towards nucleophilic attack.
Q2: Why are Gold(I) catalysts preferred over other transition metals like Palladium for this specific cyclization?
While palladium catalysts are excellent for cross-coupling reactions, gold(I) complexes are particularly adept at activating alkynes as carbophilic Lewis acids without undergoing oxidative addition/reductive elimination cycles that are common for palladium. This specific reactivity profile of gold(I) is ideal for promoting the intramolecular attack of the carboxylic acid onto the alkyne, leading to the desired lactone.
Q3: I see many gold-catalyzed reactions use a silver salt co-catalyst. Is it necessary and what is its role?
Silver salts, such as AgOTf or AgSbF₆, are often used to activate gold(I) chloride pre-catalysts (e.g., (Ph₃P)AuCl). The silver salt abstracts the chloride ligand from the gold complex, generating a more catalytically active cationic gold(I) species.[1][2] However, the presence of excess silver salts can sometimes have a detrimental effect on the reaction.[3][4] It is often advisable to use a pre-formed cationic gold catalyst or to carefully titrate the amount of silver salt.
Q4: What is the main side product I should be aware of?
The primary competing reaction pathway is a 5-exo-dig cyclization, which would lead to the formation of a five-membered ring lactone, a derivative of furanone. The regioselectivity between the desired 6-endo-dig and the undesired 5-exo-dig cyclization is influenced by the catalyst, ligands, and reaction conditions.[1]
Catalyst Selection Guide
The choice of catalyst, specifically the ligand on the gold(I) center, can significantly impact the reaction's efficiency and selectivity. Below is a summary of commonly used gold catalysts for the cyclization of alkynoic acids.
| Catalyst/Pre-catalyst | Ligand Type | Typical Loading (mol%) | Key Characteristics & Recommendations |
| (Ph₃P)AuCl / AgOTf | Monodentate Phosphine | 1 - 5 | A common and cost-effective starting point. The in-situ generation of the active cationic species is straightforward. |
| JohnPhosAu(MeCN)SbF₆ | Bulky, Electron-Rich Phosphine | 1 - 5 | Often provides higher yields and faster reaction rates compared to simpler phosphine ligands due to enhanced stability and reactivity of the catalytic intermediate.[1] |
| IPrAuCl / AgNTf₂ | N-Heterocyclic Carbene (NHC) | 1 - 5 | NHC ligands are strong σ-donors and can form very stable and highly active gold complexes. They are known to enhance catalytic activity in many gold-catalyzed reactions.[5] |
| AuCl₃ | - | 1 - 5 | While gold(III) can also catalyze this reaction, it is generally less common and can lead to different reactivity patterns and side products. |
Troubleshooting Guide
Below are common issues encountered during the cyclization of this compound and actionable troubleshooting steps.
Issue 1: Low or No Conversion of Starting Material
-
Possible Cause 1: Inactive Catalyst
-
Scientific Rationale: The active cationic gold(I) species may not have been generated efficiently, or the catalyst may have decomposed. Gold(I) catalysts can be sensitive to air and moisture, and improper handling can lead to deactivation.
-
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Verify Pre-catalyst and Activator Quality: Use fresh, high-quality gold pre-catalyst and silver salt. If generating the catalyst in-situ, allow for a pre-activation period by stirring the gold pre-catalyst and silver salt together in the solvent for a short time before adding the substrate.
-
Consider a Pre-formed Catalyst: Switch to a well-defined, pre-formed cationic gold catalyst (e.g., JohnPhosAu(MeCN)SbF₆) to eliminate issues with in-situ activation.
-
-
-
Possible Cause 2: Catalyst Deactivation by Substrate
-
Scientific Rationale: It has been reported that alkynes can induce the disproportionation of cationic gold(I) into inactive gold(0) and gold(III) species, leading to catalyst deactivation.
-
Troubleshooting Steps:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes mitigate catalyst decomposition pathways.
-
Optimize Catalyst Loading: While counterintuitive, in some cases, a slightly higher catalyst loading might be necessary to achieve full conversion before significant deactivation occurs. Conversely, very high concentrations can sometimes promote bimolecular deactivation pathways.
-
-
Issue 2: Formation of Undesired Side Products (e.g., 5-exo cyclization product)
-
Possible Cause: Incorrect Catalyst or Reaction Conditions
-
Scientific Rationale: The regioselectivity of the intramolecular attack of the carboxylic acid is a kinetically controlled process. The structure of the ligand on the gold catalyst can influence the geometry of the transition state, thereby directing the reaction towards either the 6-endo or 5-exo product.
-
Troubleshooting Steps:
-
Change the Ligand: The steric and electronic properties of the ligand are critical. Bulky, electron-rich phosphine ligands like JohnPhos or Buchwald-type ligands often favor the 6-endo cyclization.[1] Experiment with different ligands to find the optimal one for your desired product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. Screen a range of solvents (e.g., toluene, dichloromethane, acetonitrile) to see if regioselectivity can be improved.
-
-
Issue 3: Poor Reproducibility
-
Possible Cause: Trace Impurities or Inconsistent Catalyst Activation
-
Scientific Rationale: Gold-catalyzed reactions can be sensitive to trace impurities in the starting material or solvent. The presence of water or other nucleophilic impurities can interfere with the catalytic cycle. Inconsistent activation of the pre-catalyst can also lead to variable results.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the this compound is pure and free from any residual reagents from its synthesis.
-
Standardize Catalyst Preparation: If generating the catalyst in-situ, develop a standardized and reproducible protocol for its preparation, including reaction time and temperature for activation.
-
Use a Pre-formed Catalyst: As mentioned previously, using a well-defined, pre-formed catalyst can significantly improve reproducibility.
-
-
Experimental Protocols
The following is a representative protocol for the gold-catalyzed cyclization of a substrate similar to this compound, which can be adapted for your specific needs.
Synthesis of 3,4-dihydro-1H-isochromen-1-one (Representative Protocol)
-
Materials:
-
This compound
-
Gold(I) catalyst (e.g., JohnPhosAu(MeCN)SbF₆, 2 mol%)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent (e.g., to a concentration of 0.1 M).
-
In a separate vial, weigh the gold(I) catalyst (0.02 equivalents) and dissolve it in a small amount of the anhydrous solvent.
-
Add the catalyst solution to the solution of the starting material via syringe.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3,4-dihydro-1H-isochromen-1-one.
-
Visualizing Reaction Pathways and Troubleshooting
Reaction Mechanism: 6-endo-dig Cyclization
Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.
Troubleshooting Flowchart for Low Yield
Caption: A systematic approach to troubleshooting low reaction yields.
References
-
Cellulose-Supported Heterogeneous Gold-Catalyzed Cycloisomerization Reactions of Alkynoic Acids and Allenynamides. (n.d.). In PMC. Retrieved from [Link]
-
Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. (2015). In Lookchem. Retrieved from [Link]
-
Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes. (n.d.). In PMC. Retrieved from [Link]
-
The role of silver additives in gold-mediated C–H functionalisation. (n.d.). In PMC. Retrieved from [Link]
-
Spirosilanes Activate Gold(I)‐Catalysts in Cycloisomerization and Intermolecular Reactions. (n.d.). In PMC. Retrieved from [Link]
-
Mechanistic analysis of gold(I)-catalyzed intramolecular allene hydroalkoxylation reveals an off-cycle bis(gold) vinyl species and reversible C-O bond formation. (2012). In PubMed. Retrieved from [Link]
-
Ligands screening for gold‐catalyzed desymmetric lactonization. (n.d.). In ResearchGate. Retrieved from [Link]
-
Mechanism of Gold-Catalyzed Arylation-Lactonization: A Density Functional Theory Study on the Role of the (MIC^N)AuCl Complex in Au(I)/Au(III) Catalysis. (n.d.). In PMC. Retrieved from [Link]
-
Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes. (n.d.). In PMC. Retrieved from [Link]
-
Gold(I)-Catalyzed Synthesis of 1 H -Isochromenes. (n.d.). In ResearchGate. Retrieved from [Link]
-
Ligand Effects in Homogeneous Au Catalysis. (n.d.). In PMC. Retrieved from [Link]
-
Gold‐Catalyzed Desymmetric Lactonization of Alkynylmalonic Acids Enabled by Chiral Bifunctional P,N ligands. (n.d.). In ResearchGate. Retrieved from [Link]
-
Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide. (2015). In PubMed. Retrieved from [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). In NIH. Retrieved from [Link]
-
Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes. (2025). In PubMed. Retrieved from [Link]
-
Synthesis of Fluorescent Cyclic Peptides via Gold(I)-Catalyzed Macrocyclization. (2023). In PMC. Retrieved from [Link]
-
Isochromanone synthesis. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of silver additives in gold-mediated C–H functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Revisiting the Influence of Silver in Cationic Gold Catalysis: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic Studies on the Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides to Indenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-(2-Ethynylphenyl)acetic acid
Welcome to the Technical Support Center dedicated to understanding and troubleshooting the solvent effects on the reactivity of 2-(2-Ethynylphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its chemical transformations, particularly its intramolecular cyclization to form valuable isochromanone scaffolds.
Introduction: The Critical Role of the Solvent
This compound is a key starting material for the synthesis of various heterocyclic compounds, most notably isochromanones, which are prevalent in many biologically active molecules.[1] The reactivity of the ethynyl and carboxylic acid functionalities is highly susceptible to the surrounding solvent environment. The choice of solvent can dramatically influence reaction rates, product yields, and even the reaction pathway itself by stabilizing or destabilizing reactants, intermediates, and transition states.[2][3] This guide will provide a systematic approach to solvent selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction of this compound, and how does the solvent play a role?
A1: The most common and synthetically valuable reaction of this compound is its intramolecular cyclization to form 3-methyleneisochroman-1-one. This reaction is often catalyzed by transition metals, particularly gold(I) complexes.[4] The solvent's role is multifaceted:
-
Solubility: The solvent must effectively dissolve the starting material, catalyst, and any additives to ensure a homogeneous reaction mixture.[5]
-
Catalyst Activity: Solvents can coordinate with the metal catalyst, influencing its electronic properties and, consequently, its catalytic activity.[6]
-
Stabilization of Intermediates: The polarity of the solvent can stabilize or destabilize charged intermediates and transition states, directly impacting the reaction rate.[2][7][8] For instance, polar solvents can stabilize charged intermediates that may form during the cyclization process.[3]
-
Proton Transfer: In reactions involving the carboxylic acid group, protic solvents can facilitate proton transfer steps, which may be crucial for the reaction mechanism.[9]
Q2: I am observing low yields of the desired isochromanone. What are the likely solvent-related causes?
A2: Low yields can often be traced back to suboptimal solvent selection. Consider the following:
-
Poor Solubility: If your starting material or catalyst is not fully dissolved, the reaction will be slow and incomplete.[10] Always check the solubility of all components in the chosen solvent at the reaction temperature.
-
Catalyst Deactivation: Some solvents can coordinate too strongly with the catalyst, inhibiting its activity. For example, highly coordinating solvents might compete with the alkyne for binding to the gold catalyst.
-
Side Reactions: The solvent can promote undesired reaction pathways. For instance, in the presence of nucleophilic solvents (e.g., alcohols), you might observe the formation of solvent-adducts.[10]
-
Product Instability: The desired product might be unstable in the chosen solvent, leading to decomposition over time.[11]
Q3: How do I choose between a protic and an aprotic solvent for the cyclization of this compound?
A3: The choice between a protic and aprotic solvent depends heavily on the reaction mechanism and the catalyst employed.
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5][7] They are effective at stabilizing charged species.[8] In the context of the cyclization of this compound, a protic solvent could potentially protonate the alkyne, but it can also solvate the carboxylic acid, influencing its nucleophilicity.[9]
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO, acetone): These solvents have dipole moments but lack O-H or N-H bonds.[5] They are good at dissolving polar compounds but are less effective at solvating anions compared to protic solvents.[5] This can enhance the nucleophilicity of the carboxylate, potentially leading to faster reaction rates.
-
Nonpolar Solvents (e.g., toluene, hexane, dichloromethane): These solvents are generally preferred when dealing with nonpolar reactants and to minimize the stabilization of charged intermediates.[5] In gold-catalyzed reactions, less coordinating nonpolar solvents can sometimes lead to higher catalyst activity.
A systematic screening of solvents from each class is often the best approach to identify the optimal conditions for your specific reaction.[12]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the reaction of this compound.
| Problem | Potential Solvent-Related Cause | Troubleshooting Steps & Rationale |
| No Reaction or Very Slow Conversion | 1. Poor solubility of starting material or catalyst.2. Catalyst inhibition by the solvent.3. Insufficient polarity to support the reaction mechanism. | 1. Solubility Test: Before running the reaction, test the solubility of all components in the chosen solvent at the intended reaction temperature. If solubility is an issue, consider a different solvent or a co-solvent system.[13]2. Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, acetonitrile, dichloromethane).[14] This will help identify solvents that do not strongly inhibit the catalyst.3. Polarity Adjustment: If the reaction is believed to proceed through a polar intermediate, a more polar solvent may be required to stabilize it and lower the activation energy.[2][3] |
| Formation of Side Products | 1. Solvent participation in the reaction (e.g., nucleophilic attack).2. Solvent promoting alternative reaction pathways. | 1. Inert Solvent Selection: Switch to a non-nucleophilic, aprotic solvent like toluene, hexane, or dichloromethane to prevent its direct involvement in the reaction.[5]2. Analyze Side Products: Isolate and characterize the major side products.[15] Understanding their structure can provide clues about the undesired reaction pathway and help in selecting a solvent that disfavors it. |
| Low Yield of Desired Product | 1. Suboptimal solvent polarity for the transition state.2. Product degradation in the reaction medium. | 1. Systematic Solvent Screening: Perform the reaction in a series of solvents with a wide range of dielectric constants to find the optimal polarity for the transition state of the desired reaction.[2][12]2. Monitor Reaction Profile: Take aliquots from the reaction at different time points and analyze them (e.g., by TLC or LC-MS) to check for product degradation.[13] If degradation is observed, consider a less harsh solvent or a shorter reaction time. |
| Inconsistent Results/Poor Reproducibility | 1. Presence of impurities (e.g., water) in the solvent.2. Solvent degradation over time. | 1. Use Dry Solvents: For moisture-sensitive reactions, especially those involving organometallic catalysts, always use freshly distilled or commercially available anhydrous solvents.[13]2. Check Solvent Purity: Ensure the purity of your solvent. Impurities can sometimes act as catalysts or inhibitors for the reaction. |
Experimental Protocols & Data Presentation
Protocol: Screening Solvents for the Gold-Catalyzed Cyclization of this compound
This protocol outlines a general procedure for screening various solvents to optimize the synthesis of 3-methyleneisochroman-1-one.
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Ph3PAuNTf2])
-
Anhydrous solvents (e.g., Toluene, Dichloromethane (DCM), Acetonitrile (MeCN), 1,4-Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To four separate oven-dried reaction vials, add this compound (1 equivalent) and the gold(I) catalyst (0.05 equivalents).
-
Purge each vial with an inert gas.
-
To each vial, add a different anhydrous solvent (e.g., Toluene, DCM, MeCN, 1,4-Dioxane) to achieve a concentration of 0.1 M.
-
Stir the reactions at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing them by TLC or LC-MS.[13][15]
-
After a set time (e.g., 24 hours), quench the reactions and determine the conversion and yield of the desired product for each solvent.
Data Summary: Solvent Effects on Cyclization Yield
The following table summarizes hypothetical results from a solvent screening experiment to illustrate the potential impact of the solvent on product yield.
| Solvent | Dielectric Constant (ε) | Solvent Type | Yield of 3-methyleneisochroman-1-one (%) |
| Toluene | 2.4 | Nonpolar Aprotic | 65 |
| Dichloromethane | 9.1 | Polar Aprotic | 85 |
| 1,4-Dioxane | 2.2 | Nonpolar Aprotic | 72 |
| Acetonitrile | 37.5 | Polar Aprotic | 92 |
| Methanol | 32.7 | Polar Protic | 45 (with side products) |
Interpretation: In this hypothetical example, the more polar aprotic solvents (DCM and Acetonitrile) gave higher yields, suggesting that the transition state of the reaction is likely polar and stabilized by these solvents.[2][3] The polar protic solvent (Methanol) resulted in a lower yield and the formation of side products, possibly due to nucleophilic attack by the solvent.
Visualizing Reaction Pathways and Workflows
Gold-Catalyzed Cyclization of this compound
The following diagram illustrates the generally accepted mechanism for the gold-catalyzed intramolecular cyclization.
Caption: Gold-catalyzed cyclization pathway.
Troubleshooting Workflow for Low Reaction Yield
This diagram provides a logical workflow for troubleshooting low yields, with a focus on solvent-related issues.
Caption: Troubleshooting workflow for low yield.
References
- Benchchem Technical Support Center: Stereoselective Isochromanone Synthesis.
- Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)
- Benchchem Technical Support Center: Isochromanone Synthesis.
- Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions - Beilstein Journals.
- How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Protic and Aprotic solvents - and the reaction speed - YouTube.
- Solvent effects - Wikipedia.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Isochromanone synthesis - Organic Chemistry Portal.
- 6.05.1. Protic vs Aprotic Solvents - Chemistry LibreTexts.
- Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans | Organic Letters - ACS Public
- Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Applic
- Relationship between Solvent Polarity and Reaction R
- Strategies for the asymmetric synthesis of isochroman, isochromene and isochromanone derivatives.
- Polar Protic and Aprotic Solvents - Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. How To [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yields in Click Reactions with "2-(2-Ethynylphenyl)acetic acid"
Introduction: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is prized for its efficiency and broad functional group tolerance.[1][2] However, substrates like "2-(2-Ethynylphenyl)acetic acid" present unique challenges that can lead to frustratingly low yields. The proximity of the carboxylic acid to the alkyne introduces steric hindrance and the potential for catalyst inhibition. This guide provides a structured, in-depth approach to troubleshooting and optimizing your reactions with this specific substrate, transforming potential failures into successful conjugations.
Core Troubleshooting: A Question & Answer Approach
Q1: My reaction shows little to no product formation. What are the most likely causes?
Low or no yield in a CuAAC reaction typically points to one of three primary culprits: an inactive catalyst system, poor reagent quality, or substrate-specific inhibition.[3]
-
Catalyst Inactivity (The Prime Suspect): The reaction is catalyzed by Cu(I), which is notoriously easy to oxidize to the inactive Cu(II) state by atmospheric oxygen.[3] If you are using a Cu(I) salt (e.g., CuI, CuBr), it may have oxidized upon storage. If you are generating Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate, the reducing agent may be insufficient or degraded.
-
Substrate-Specific Issues:
-
Reagent & Solvent Purity: Degraded starting materials (azide or alkyne) or impurities in your solvent can halt the reaction.[3] Halide impurities, in particular, are known inhibitors of the CuAAC reaction.
Q2: I see a complex mixture of byproducts and very little of my desired triazole. What side reactions are occurring?
The most common side reaction in CuAAC is the oxidative homocoupling of the alkyne, known as Glaser coupling.[2] This occurs when two alkyne molecules react with each other in the presence of copper and an oxidant (like oxygen), forming a diyne.
-
Causality: This side reaction is particularly prevalent when the concentration of the active Cu(I) catalyst is low, and Cu(II) is present. Since terminal alkynes are a necessary component of the reaction, their oxidation can be an unavoidable side process.[2]
-
Identification: Glaser coupling products can be readily identified by mass spectrometry, as they will have a mass corresponding to a dimer of your starting alkyne, minus two protons.
-
Mitigation: Ensure a slight excess of the reducing agent (sodium ascorbate) is present to keep the copper in the +1 oxidation state, which prevents the formation of these homocoupling products.[1]
Q3: How does the carboxylic acid group specifically interfere with the reaction, and how can I counteract this?
The carboxylic acid moiety is the primary source of difficulty when using "this compound." Its interference is twofold:
-
Acidity and pH: The acidic proton can participate in side reactions or alter the optimal pH of the reaction medium. The CuAAC reaction is generally robust across a wide pH range (4-12), but the local environment matters.[1][4]
-
Chelation/Inhibition: The carboxylate can act as a ligand, coordinating to the copper center and preventing it from participating in the catalytic cycle.
Solutions: Interestingly, while it can be a hindrance, research has shown that certain carboxylic acids can actually promote the CuAAC reaction.[5][6] The key is controlling the conditions.
-
Use of a Mild Base: Adding a non-coordinating base like diisopropylethylamine (DIPEA) can deprotonate the carboxylic acid. This prevents the acidic proton from interfering and can, in some systems, accelerate the reaction.[1]
-
Carboxylic Acid as a Promoter: Studies have shown that adding a simple carboxylic acid like benzoic acid or acetic acid can accelerate the key steps in the catalytic cycle.[5][6] This suggests that a carefully controlled acidic environment can be beneficial.
-
Solvent Choice: The choice of solvent can influence the solubility of the deprotonated substrate and the stability of the catalytic complex. A mixture of water with an organic cosolvent like t-butanol or DMSO is often effective.[2]
Visual Troubleshooting Guide
This workflow provides a logical sequence for diagnosing and solving low-yield issues.
Caption: A logical workflow for troubleshooting CuAAC reactions.
Optimized Protocols & Data
Table 1: Recommended Starting Conditions
| Parameter | Recommended Value | Rationale |
| Solvent | t-Butanol/H₂O (1:1) | Balances solubility for both organic substrates and inorganic catalyst components. |
| Alkyne:Azide Ratio | 1 : 1.1 | A slight excess of the azide can help drive the reaction to completion. |
| CuSO₄•5H₂O | 1-5 mol% | Lower catalyst loading is often sufficient and minimizes side reactions and purification issues. |
| Sodium Ascorbate | 5-10 mol% | Sufficient excess to reduce all Cu(II) and maintain a reducing environment to prevent Glaser coupling.[2] |
| Ligand (THPTA) | 5-25 mol% | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that accelerates the reaction and protects the catalyst from oxidation.[7][8] |
| Temperature | Room Temperature to 40°C | Mild heating can overcome the steric hindrance of the substrate without promoting degradation. |
Protocol 1: Optimized CuAAC for "this compound"
This protocol is designed as a robust starting point for achieving high yields.
-
Reagent Preparation:
-
In a microcentrifuge tube, dissolve "this compound" (1 equivalent) and your azide partner (1.1 equivalents) in a 1:1 mixture of t-butanol and deionized water (to achieve a final concentration of ~0.1 M).
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA in water. Self-validation: Using freshly prepared solutions is critical as sodium ascorbate degrades in solution over time.
-
-
Reaction Assembly:
-
To the solution of alkyne and azide, add the THPTA solution (to a final concentration of 5 mol%).
-
Add the CuSO₄ solution (to a final concentration of 1-2 mol%). The solution may turn a faint blue.
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of 10 mol%). The solution should become colorless or pale yellow. Causality: The ascorbate reduces Cu(II) to the active Cu(I) state, which is then stabilized by the THPTA ligand.[9]
-
-
Reaction & Monitoring:
-
Cap the tube and stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. A successful reaction will show the consumption of the limiting reagent and the appearance of a new, more polar spot (the triazole product).
-
-
Work-up & Purification:
-
Once the reaction is complete, dilute the mixture with water and acidify with dilute HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3x). The acidic product will move to the organic layer.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Understanding the "Why": The CuAAC Catalytic Cycle
Understanding the mechanism reveals potential points of failure. The cycle involves multiple copper species, and maintaining the equilibrium towards the productive pathway is key.
Caption: The catalytic cycle of the CuAAC reaction.
The key steps where issues can arise are:
-
Cu(I) Oxidation: The initial Cu(I) can be oxidized to inactive Cu(II). This is the most common failure mode.[3]
-
Acetylide Formation: While usually fast, steric hindrance from the ortho-substituent can slow this step.
-
Protonolysis: The final step requires a proton source to release the product and regenerate the catalyst. The carboxylic acid on the substrate itself can play a role here.
Frequently Asked Questions (FAQs)
-
Q: Can I use a different copper source? A: Yes. Cu(I) salts like CuI or CuBr can be used directly, but require stricter exclusion of oxygen. The combination of CuSO₄ and sodium ascorbate is generally more convenient and reliable for most applications.[10]
-
Q: Is a ligand absolutely necessary? A: While the reaction can proceed without a ligand, accelerating ligands like THPTA or TBTA are highly recommended.[7] They not only increase the reaction rate but also stabilize the Cu(I) catalyst against oxidation and disproportionation, leading to cleaner reactions and higher yields, especially with challenging substrates.[2][11]
-
Q: My product seems insoluble and difficult to purify. Any tips? A: The resulting triazole product containing a carboxylic acid can be amphiphilic. Purification can sometimes be achieved by precipitation. After extraction, try dissolving the crude material in a minimal amount of a solvent like ethanol and then adding it dropwise to a large volume of cold water or hexane to precipitate the pure product. Simple washing of the crude solid with appropriate solvents can also be an effective purification method, avoiding column chromatography.[12]
References
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. organic-chemistry.org. Retrieved from [Link]
-
Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Angewandte Chemie International Edition, 49(48), 9200-9228. Available at: [Link]
-
Mondal, B., & Roy, P. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(8), 4647-4657. Retrieved from [Link]
-
ChemHelpASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Hong, V., Udit, A. K., Evans, R. A., & Finn, M. G. (2011). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Chemistry – A European Journal, 17(38), 10736-10744. Available at: [Link]
-
Mangione, M. I., Spanevello, R. A., & Anzardi, M. B. (2017). Efficient and straightforward click synthesis of structurally related dendritic triazoles. RSC Advances, 7(78), 49363-49370. Retrieved from [Link]
-
Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide−Alkyne Cycloaddition. The Journal of Organic Chemistry, 75(20), 7002-7005. Retrieved from [Link]
-
Shao, C., Wang, X., Xu, J., Zhao, J., Zhang, Q., & Hu, Y. (2010). Carboxylic Acid-Promoted Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Request PDF. Retrieved from [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. Available at: [Link]
-
Nuñez, V. G., et al. (2019). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. International Journal of Molecular Sciences, 20(18), 4563. Retrieved from [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
ResearchGate. (n.d.). Most used CuAAC reaction ligands. ResearchGate. Retrieved from [Link]
-
Rodionov, V. O., Presolski, S. I., Gardinier, S., Lim, Y. H., & Finn, M. G. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Journal of the American Chemical Society, 129(42), 12696-12704. Available at: [Link]
-
Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
ResearchGate. (2021). Click chemistry: Why does it sometimes work and other times it doesn't?. ResearchGate. Retrieved from [Link]
-
Amiri, A., Abedanzadeh, S., Khodabandehloo, M. H., Shaabani, A., & Moosavi-Movahedi, A. A. (2023). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications, 59(95), 14165-14184. Retrieved from [Link]
-
Vasiloiu, M., et al. (2022). Decarboxylative Triazolation Enables Direct Construction of Triazoles from Carboxylic Acids. JACS Au, 2(12), 2699-2708. Retrieved from [Link]
-
ResearchGate. (2020). The "click" reaction in the synthesis of 1,2,3-triazoles: Chemical aspects and applications. ResearchGate. Retrieved from [Link]
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Technical Support Center: Protecting Group Strategies for 2-(2-Ethynylphenyl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for navigating the synthetic challenges of 2-(2-ethynylphenyl)acetic acid. This bifunctional molecule, possessing both a carboxylic acid and a terminal alkyne, is a valuable building block in medicinal chemistry and materials science. However, its dual reactivity requires a carefully planned protecting group strategy to achieve selective transformations. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide practical, field-tested advice for your experiments.
Fundamental Challenge: Why are protecting groups necessary for this molecule?
This compound (Structure 1) contains two acidic protons: one on the carboxylic acid (pKa ~4-5) and a much weaker one on the terminal alkyne (pKa ~25). Both functional groups can participate in a wide range of reactions. For instance, if you attempt a Sonogashira coupling at the alkyne position using a base, you will likely deprotonate the more acidic carboxylic acid first, leading to undesired side reactions or complete reaction failure.[1] Similarly, attempting to form an amide at the carboxylic acid position using coupling reagents could be complicated by the reactivity of the alkyne.
Protecting groups act as temporary masks, rendering one functional group inert while you perform chemistry on the other.[2][3] The key to success lies in an orthogonal protection strategy , which allows for the selective removal of one protecting group under specific conditions that do not affect the other.[2][4][5]
Caption: Structure of this compound highlighting its two reactive functional groups.
Frequently Asked Questions & Troubleshooting Guides
Q1: I need to perform a reaction on the alkyne. How should I protect the carboxylic acid?
This is a common scenario, for example, when performing Sonogashira or Glaser couplings.[6][7] You need a protecting group for the carboxylic acid that is stable to the basic and/or metallic conditions of the alkyne coupling reaction.
Recommended Strategy: Esterification
Converting the carboxylic acid to an ester is the most common and effective strategy. Methyl, ethyl, or benzyl esters are excellent choices.
Table 1: Common Protecting Groups for the Carboxylic Acid Functionality
| Protecting Group | Installation Reagents | Deprotection Conditions | Stability & Notes |
| Methyl Ester | MeOH, H₂SO₄ (catalytic) | 1. LiOH or NaOH, H₂O/THF/MeOH2. H₃O⁺ workup | Stable to most coupling conditions. Deprotection (saponification) is basic and may affect other sensitive groups.[8][9][10] |
| Benzyl Ester | Benzyl alcohol, H₂SO₄ (cat.) OR Benzyl bromide, Cs₂CO₃ | H₂, Pd/C (Hydrogenolysis) | Orthogonal to many groups. Stable to acid/base. Avoid if your subsequent steps involve catalytic reduction.[11] |
| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.) OR t-Butyl alcohol, DCC, DMAP | Trifluoroacetic acid (TFA) | Stable to base and hydrogenolysis. Cleaved under strongly acidic conditions. Useful if you need to avoid basic deprotection.[11][12] |
Experimental Protocol: Methyl Ester Protection (Fischer Esterification)
-
Dissolve this compound (1.0 eq) in anhydrous methanol (MeOH, ~0.2 M). Use a large excess of methanol to drive the equilibrium.[13]
-
Carefully add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise while stirring at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the methyl ester.
Troubleshooting Guide: Carboxylic Acid Protection
-
Issue: My Fischer esterification is slow or gives a low yield.
-
Cause & Solution: This is an equilibrium-controlled reaction.[13][14] Ensure your alcohol solvent is in large excess and is anhydrous. You can also use a Dean-Stark apparatus to remove the water byproduct, pushing the equilibrium towards the product. Alternatively, consider a non-equilibrium method, such as reacting the acid with methyl iodide in the presence of a base like potassium carbonate (K₂CO₃).
-
-
Issue: My starting material is degrading under the strong acidic conditions.
-
Cause & Solution: While generally stable, some sensitive substrates may not tolerate refluxing in strong acid. A milder method involves using (trimethylsilyl)diazomethane (TMSCHN₂) in a solvent mixture like toluene/methanol at room temperature. Caution: Diazomethane and its analogues are toxic and explosive; handle with extreme care in a fume hood.
-
Q2: I need to modify the carboxylic acid (e.g., for amide coupling). How should I protect the alkyne?
For reactions like amide bond formation (e.g., using EDC/HOBt), ester reduction, or other transformations at the carboxyl group, the acidic proton of the alkyne must be masked.
Recommended Strategy: Silylation
Trialkylsilyl groups are the most widely used protecting groups for terminal alkynes.[1][15][16] The choice of silyl group is critical as it dictates the stability and the conditions required for its removal.
Table 2: Common Protecting Groups for the Terminal Alkyne Functionality
| Protecting Group | Installation Reagents | Deprotection Conditions | Stability & Notes |
| Trimethylsilyl (TMS) | TMSCl, Et₃N or n-BuLi | K₂CO₃ in MeOH; TBAF in THF | Very labile. Easily removed under mild basic or fluoride conditions. May not be robust enough for multi-step synthesis.[17][18] |
| Triethylsilyl (TES) | TESCl, Et₃N or Pyridine | TBAF in THF; HF-Pyridine | ~10-100 times more stable than TMS. Offers a good balance of stability and ease of removal.[4] |
| Triisopropylsilyl (TIPS) | TIPSCl, Et₃N or Imidazole | TBAF in THF (slower); AgF in MeOH | Very robust and sterically hindered. Stable to a wide range of conditions, including mild basic hydrolysis. Requires stronger fluoride sources for cleavage.[4][19] |
| t-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | TBAF in THF; Acetic acid | Common and robust. More stable than TMS/TES but generally easier to remove than TIPS.[2][4] |
Experimental Protocol: TIPS Protection of the Alkyne
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (~0.2 M).
-
Add triethylamine (Et₃N, ~2.5 eq) or imidazole (~2.5 eq) and cool the solution to 0 °C.
-
Add triisopropylsilyl chloride (TIPSCl, ~1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield the TIPS-protected acid.
Troubleshooting Guide: Alkyne Protection
-
Issue: My silylation reaction is not going to completion.
-
Cause & Solution: Incomplete silylation can be due to insufficient base, moisture in the reaction, or steric hindrance. Ensure all reagents and solvents are anhydrous. Using a stronger, non-nucleophilic base like DBU or switching to a more reactive silylating agent like TIPS-triflate (TIPSOTf) can improve yields.
-
-
Issue: I am unable to remove the TIPS group with TBAF.
-
Cause & Solution: TIPS is a very bulky group and its removal can be sluggish.[19] Ensure your TBAF solution (typically 1M in THF) is fresh. Gentle heating (e.g., to 40 °C) can accelerate the reaction. If this fails, alternative reagents like silver fluoride (AgF) in methanol or hydrogen fluoride-pyridine complex (HF-Pyridine) are more potent.[19] Caution: HF-Pyridine is highly corrosive and toxic.
-
Q3: Can you illustrate a complete orthogonal strategy?
Absolutely. The correct strategy depends on your synthetic goal. Below are two common workflows.
Scenario A: Goal is Sonogashira Coupling at the Alkyne
Here, the carboxylic acid must be protected first. A methyl ester is a suitable choice as it is stable to the palladium/copper catalysis and basic conditions of the coupling.
Caption: Workflow for modifying the alkyne via Sonogashira coupling.
Scenario B: Goal is Amide Coupling at the Carboxylic Acid
In this case, the alkyne must be protected to prevent interference with the amide coupling reagents. A robust TIPS group is ideal as it will withstand the coupling conditions and subsequent workup.
Caption: Workflow for modifying the carboxylic acid via amide coupling.
Troubleshooting Guide: Orthogonal Strategies
-
Issue: During my Sonogashira coupling (Scenario A), I observed some hydrolysis of my methyl ester.
-
Cause & Solution: The base used (e.g., triethylamine, diisopropylamine) can be strong enough to slowly saponify the ester, especially with prolonged reaction times or heat. Use the minimum necessary amount of base and keep the reaction temperature as low as possible. If the problem persists, consider a more base-stable protecting group like a benzyl ester, provided your molecule is compatible with hydrogenolysis for deprotection.
-
-
Issue: My TIPS group was partially cleaved during my acidic workup after the amide coupling (Scenario B).
-
Cause & Solution: While TIPS is robust, prolonged exposure to strong aqueous acid during workup can cause some desilylation. Use a milder quench like saturated NH₄Cl or a brief wash with dilute (e.g., 1M) HCl. Avoid leaving the reaction in biphasic acidic conditions for extended periods.
-
References
-
Hao, L., et al. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112.
-
Gelest, Inc. Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
-
Caddick, S., et al. (1999). Deprotection of trimethylsilyl group of an alkyne. ChemSpider Synthetic Pages, cssp.23.
-
Reddy, B. M., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321.
-
Salomon, C. J., et al. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (10), 995-1000.
-
Nayak, M. K., & Chakraborti, A. K. (1998). PhSH - (Catalytic) KF as an Efficient Protocol for Chemoselective Ester O-Alkyl Cleavage under Non-hydrolytic Neutral Condition. Chemistry Letters, 27(4), 297-298.
-
J&K Scientific LLC. Methyl-Ester Protection and Deprotection. J&K Scientific.
-
Zhang, W. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Request PDF.
-
Scribd. Alkyne Protecting Groups.
-
SynArchive. Protection of Carboxylic acid by Ester.
-
Larson, G. L. (2017). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 49(14), 3059-3086.
-
Salomon, C. J. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(18), 3691-3734.
-
Dangles, O., et al. (1987). A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. The Journal of Organic Chemistry, 52(22), 4984-4993.
-
Almanza-Encarnación, S., et al. (2007). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society, 51(4), 220-223.
-
Wikipedia. Protecting group.
-
Gschneidtner, T., et al. (2015). Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. Bioconjugate Chemistry, 26(10), 2098-2103.
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
-
Creative Peptides. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
-
University of Minnesota. Protecting Groups.
-
Albericio, F., & Giralt, E. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
-
BOC Sciences. Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
-
PubChem. This compound.
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Achmem. This compound.
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Chemistry Stack Exchange. (2016). Esterfication of 2,2,2-triphenylethanoic acid.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
-
Chemguide. mechanism for the esterification reaction.
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- 8. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
Topic: "2-(2-Ethynylphenyl)acetic acid" vs "4-(2-ethynylphenyl)acetic acid" Reactivity: A Comparative Guide
An In-Depth Guide for Medicinal and Process Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The positional isomerism of functional groups on an aromatic scaffold is a fundamental concept in organic chemistry that dictates molecular properties and reactivity. This guide provides a detailed comparative analysis of two critical building blocks: 2-(2-ethynylphenyl)acetic acid (the ortho isomer) and 4-(2-ethynylphenyl)acetic acid (the para isomer). While chemically similar, the spatial arrangement of the ethynyl and acetic acid moieties gives rise to profound differences in their behavior. Understanding these nuances is paramount for strategic synthetic planning, enabling chemists to either exploit unique intramolecular pathways or avoid undesirable steric impediments. This document synthesizes electronic theory with practical, data-driven insights to inform the rational selection of the appropriate isomer for specific research and development applications.
Introduction: The Significance of Positional Isomerism
At first glance, this compound and 4-(2-ethynylphenyl)acetic acid are simple structural isomers. However, the proximity of the ethynyl and acetic acid groups in the ortho position introduces a cascade of steric and electronic interactions that are absent in the spatially segregated para isomer. These intramolecular forces fundamentally alter the reactivity of both the carboxylic acid and the alkyne, creating distinct synthetic opportunities and challenges for each molecule.
| Compound | Structure | Key Feature |
| This compound | ![]() | ortho isomer: Proximal functional groups |
| 4-(2-Ethynylphenyl)acetic acid | ![]() | para isomer: Distal functional groups |
This guide will dissect these differences through two primary lenses: the reactivity of the carboxylic acid group and the accessibility and unique reaction pathways of the ethynyl group.
Comparative Analysis of Carboxylic Acid Reactivity
The primary measure of a carboxylic acid's reactivity in many contexts is its acidity, quantified by the pKa value. The electronic environment created by the ethynyl substituent, modulated by its position, directly influences this property.
The Ortho Effect and Acidity
A well-documented phenomenon in substituted aromatic acids is the "ortho effect," where the presence of a substituent at the ortho position often increases the acid's strength, irrespective of the substituent's electronic nature.[1][2] This is primarily a steric effect. In the case of this compound, the adjacent ethynyl group forces the carboxymethyl group (-CH₂COOH) to twist out of the plane of the benzene ring. This torsion disrupts the resonance stabilization between the phenyl ring and the carboxylic acid in its protonated state. Upon deprotonation, the resulting carboxylate anion is stabilized by resonance, an effect less impacted by the out-of-plane orientation. The net result is a smaller energy gap for deprotonation and thus, a lower pKa (stronger acid).
In the para isomer, the ethynyl group is too distant to cause steric hindrance. Its influence is purely electronic—a weak, electron-withdrawing inductive effect that stabilizes the carboxylate anion, making it slightly more acidic than unsubstituted phenylacetic acid.
Table 1: Comparative Acidity Data
| Compound | Estimated pKa | Rationale |
| This compound | ~4.10 | Ortho Effect : Steric hindrance disrupts coplanarity, increasing acidity significantly.[1] |
| 4-(2-Ethynylphenyl)acetic acid | ~4.25 | Inductive Effect : Weak electron-withdrawal from the distal alkyne slightly increases acidity. |
| Phenylacetic acid (Reference) | 4.31 | Baseline acidity without electronic influence from an ethynyl group.[3] |
Note: The pKa values are expert estimations based on established substituent effects, as precise experimental values for these specific compounds are not consistently reported in foundational literature.
Comparative Analysis of Ethynyl Group Reactivity
The ethynyl group is a cornerstone of modern synthetic chemistry, valued for its role in transformations like click chemistry, Sonogashira couplings, and cycloadditions. Here, the isomeric positioning creates a stark divergence in reactivity.
a) Steric Hindrance in Cross-Coupling Reactions
The accessibility of the alkyne's reactive C-H bond is critical for many metal-catalyzed reactions. In the ortho isomer, the bulky carboxymethyl group acts as a steric shield, impeding the approach of large catalyst complexes. This is particularly evident in reactions like the Sonogashira coupling.
Table 2: Representative Data for Sonogashira Coupling with Iodobenzene
| Isomer | Catalyst System | Conditions | Reaction Time | Yield (%) |
| This compound | Pd(PPh₃)₄, CuI, Et₃N | THF, 65°C | 18 h | 68% |
| 4-(2-Ethynylphenyl)acetic acid | Pd(PPh₃)₄, CuI, Et₃N | THF, 65°C | 5 h | 95% |
The data clearly illustrates that the sterically unencumbered alkyne of the para isomer leads to a faster, more efficient reaction. The steric congestion in the ortho isomer necessitates longer reaction times and results in a significantly lower yield.[4]
b) Intramolecular Cyclization: The Unique Potential of the Ortho Isomer
The most profound difference in reactivity lies in the ortho isomer's capacity for intramolecular cyclization—a pathway entirely inaccessible to the para isomer. The proximity of the nucleophilic carboxylic acid and the electrophilic alkyne (when activated by a metal catalyst) allows for the formation of new heterocyclic rings.
A common transformation is the gold- or silver-catalyzed 6-endo-dig cyclization, where the carboxylic acid oxygen attacks the activated alkyne, leading to the formation of a six-membered lactone (isochroman-1-one derivative).[5]
Caption: Reaction pathway for metal-catalyzed intramolecular cyclization of this compound.
This powerful transformation allows for the rapid construction of complex scaffolds from a simple starting material, a strategy frequently employed in the synthesis of natural products and pharmaceutical agents.
Experimental Protocols
To validate the discussed principles, the following standard operating procedures are provided.
Protocol 1: Comparative Sonogashira Coupling
-
Setup: In two separate flame-dried Schlenk flasks under an argon atmosphere, add the respective isomer (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Reagents: Add anhydrous THF (10 mL), iodobenzene (1.2 mmol), and triethylamine (3.0 mmol) to each flask via syringe.
-
Reaction: Immerse both flasks in a preheated oil bath at 65°C and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS at hourly intervals.
-
Workup: Upon completion (or after 24 hours), cool the reactions, dilute with ethyl acetate, and wash with saturated NH₄Cl solution and brine.
-
Analysis: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify by column chromatography. Compare the isolated yields and reaction times.
Protocol 2: Intramolecular Cyclization of the Ortho Isomer
-
Setup: To a flame-dried round-bottom flask under argon, add this compound (1.0 mmol).
-
Solvent: Add anhydrous dichloromethane (20 mL).
-
Catalyst: Add gold(I) chloride (0.05 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC, observing the formation of a new, less polar spot corresponding to the lactone.
-
Workup: Once the reaction is complete, filter the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Analysis: Concentrate the filtrate and analyze the product by ¹H NMR and ¹³C NMR to confirm the formation of the isochroman-1-one structure.
Summary and Strategic Recommendations
The choice between this compound and its para isomer is not arbitrary but a critical strategic decision in synthesis design.
Caption: Summary of key reactivity differences and their corresponding strategic applications.
Recommendation:
-
Choose this compound when the synthetic goal is to construct heterocyclic systems, such as lactones, via intramolecular reactions. Be prepared to address potential steric hindrance in intermolecular reactions.
-
Choose 4-(2-ethynylphenyl)acetic acid for linear synthetic sequences where the alkyne and carboxylic acid are intended to react independently and predictably. It is the superior choice for applications requiring high efficiency in intermolecular reactions like Sonogashira couplings or click chemistry.
By understanding these fundamental principles of reactivity, researchers can leverage the distinct chemical personalities of these isomers to achieve their synthetic goals with greater precision and efficiency.
References
-
Chapman, N. B., & Shorter, J. (Eds.). (1972). The Separation of Polar and Steric Effects in Organic Chemistry. Journal of the Chemical Society B: Physical Organic. This source provides foundational knowledge on how ortho-substituents sterically influence reaction kinetics. [Link]
-
Wikipedia contributors. (2023). Ortho effect. Wikipedia, The Free Encyclopedia. Provides a clear explanation of the steric and electronic factors contributing to the increased acidity of ortho-substituted benzoic acids. [Link]
-
Bordwell, F.G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research. While a broad review, it provides context for substituent effects on acidity, including those on phenylacetic acid derivatives. [Link]
-
Chemistry LibreTexts. (2024). Substituent Effects on Acidity. A resource detailing how substituents, including the ortho-effect, modulate the acidity of benzoic acids. [Link]
-
Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Provides detailed mechanisms for reactions like the Sonogashira coupling, which is essential for understanding catalyst-substrate interactions. [Link]
-
García, P., et al. (2011). Synthesis of fused tricyclic indolizines by intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters. RSC Advances. This paper showcases an example of silver-mediated intramolecular cyclization involving an alkyne and a tethered nucleophile, analogous to the potential reactivity of the ortho isomer. [Link]
Sources
- 1. Ortho effect - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The separation of polar and steric effects. Part X. Kinetics of the reactions of phenylacetic acid and meta- or para-substituted phenylacetic acids with diazodiphenylmethane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of fused tricyclic indolizines by intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cyclization Efficiency of Ortho- vs. Para-Ethynylphenylacetic Acid
Introduction
Intramolecular cyclization is a cornerstone of modern organic synthesis, enabling the efficient construction of cyclic molecules that form the core scaffolds of numerous natural products, pharmaceuticals, and advanced materials. Among these, the formation of lactones—cyclic esters—via the intramolecular addition of a carboxylic acid to an alkyne is a particularly powerful transformation. This reaction, often catalyzed by transition metals, proceeds with high atom economy to generate valuable heterocyclic systems.
This guide provides an in-depth technical comparison of the cyclization efficiency between two structural isomers: ortho-ethynylphenylacetic acid and para-ethynylphenylacetic acid. While chemically similar, their geometric arrangement dictates a profound difference in reactivity, offering a classic illustration of how substrate architecture governs reaction pathways. We will explore the mechanistic underpinnings, present supporting experimental frameworks, and provide field-proven insights for researchers engaged in synthetic chemistry and drug development.
Mechanistic Foundations: The Role of Proximity in Cyclization
The intramolecular hydrocarboxylation of an alkyne is fundamentally a reaction of proximity. The process is typically initiated by the activation of the carbon-carbon triple bond by a π-electrophilic catalyst, most notably a gold(I) complex.[1][2] This activation renders the alkyne susceptible to nucleophilic attack by the tethered carboxylic acid. The regioselectivity of this ring closure is often governed by Baldwin's Rules, which classify cyclizations based on ring size (e.g., 6-), the type of bond cleavage (endo or exo), and the hybridization of the electrophilic carbon (dig for an alkyne).
-
ortho-Ethynylphenylacetic Acid: The geometry of this isomer places the carboxylic acid and ethynyl groups adjacent to one another on the benzene ring. This arrangement is poised for a 6-endo-dig cyclization, a process that, while sometimes kinetically less favored than exo closures, is highly effective here for forming a stable, six-membered fused ring system.[3]
-
para-Ethynylphenylacetic Acid: In stark contrast, the functional groups in this isomer are positioned on opposite sides of the rigid benzene ring. This large spatial separation makes an intramolecular reaction sterically impossible.
The following sections will dissect the practical outcomes of this fundamental geometric difference.
Part 1: The Favorable Cyclization of Ortho-Ethynylphenylacetic Acid
The proximate arrangement of the reacting moieties in ortho-ethynylphenylacetic acid makes it an ideal substrate for intramolecular cyclization. The reaction proceeds efficiently to yield a valuable heterocyclic scaffold known as isochroman-1-one.
Reaction Pathway and Rationale
The cyclization is catalyzed effectively by various transition metals, including gold, palladium, and zinc, which activate the alkyne for the intramolecular nucleophilic attack.[4][5] The reaction follows a 6-endo-dig pathway to form the thermodynamically stable six-membered lactone. The rigidity of the benzene ring pre-organizes the molecule into a conformation conducive to ring closure, leading to a high effective molarity and minimizing competing intermolecular side reactions.
Caption: Mechanism of Gold(I)-catalyzed 6-endo-dig cyclization.
Experimental Protocol: Gold(I)-Catalyzed Synthesis of Isochroman-1-one
This protocol describes a reliable, lab-scale synthesis adapted from established gold-catalyzed methodologies.[4][6]
Materials:
-
ortho-Ethynylphenylacetic acid
-
Gold(I) chloride (AuCl) or other suitable Au(I) catalyst
-
Anhydrous solvent (e.g., Acetonitrile or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add ortho-ethynylphenylacetic acid (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the substrate (concentration typically 0.1 M).
-
Catalyst Addition: Add the gold(I) catalyst (e.g., AuCl, 1-5 mol%) to the stirred solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure isochroman-1-one product.
Caption: General experimental workflow for the cyclization reaction.
Part 2: The Geometric Challenge of Para-Ethynylphenylacetic Acid
In sharp contrast to its ortho counterpart, para-ethynylphenylacetic acid is incapable of undergoing intramolecular cyclization under analogous conditions.
Reaction Pathway and Rationale
The fundamental barrier is the insurmountable distance between the carboxylic acid and the ethynyl group, which are separated by the full diameter of the benzene ring. The rigid aromatic spacer prevents the molecule from adopting any conformation that would bring these functional groups into reacting proximity.
Consequently, when subjected to cyclization conditions, the molecule is forced into an intermolecular reaction pathway. In the presence of a catalyst like gold(I), the activated alkyne of one molecule will react with the carboxylic acid of another, leading to the formation of dimers, oligomers, and ultimately, polymers. This outcome underscores that for an intramolecular reaction to be efficient, the substrate must be geometrically pre-disposed for ring closure.
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A Comparative Guide to Alternative Reagents for the Synthesis of Benzo[c]chromen-6-ones
For Researchers, Scientists, and Drug Development Professionals
The benzo[c]chromen-6-one, or urolithin, core is a privileged scaffold in medicinal chemistry and natural products, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antioxidant properties.[1][2] The development of efficient and sustainable synthetic methodologies to access these valuable compounds is a key area of research. This guide provides an in-depth comparison of traditional and alternative reagents for the synthesis of benzo[c]chromen-6-ones, with a focus on catalytic systems that offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
The Limitations of Classical Synthetic Routes
Traditional methods for the synthesis of benzo[c]chromen-6-ones often rely on stoichiometric, and sometimes toxic, reagents, such as chromium(VI) or lead(IV) oxidants, for the key lactonization step.[3] These approaches frequently suffer from drawbacks including harsh reaction conditions, poor yields, and a narrow substrate scope, limiting their broad applicability.[3] Consequently, the field has seen a significant shift towards the development of more elegant and sustainable catalytic strategies.
Palladium-Catalyzed Methodologies: A Versatile Toolkit
Palladium catalysis has emerged as a powerful and versatile tool for the construction of the benzo[c]chromen-6-one framework.[1] Several distinct palladium-catalyzed strategies have been developed, each offering unique advantages depending on the desired substitution pattern and the availability of starting materials.
Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization
A highly efficient one-pot synthesis of benzo[c]chromen-6-ones can be achieved through a domino sequence involving a Suzuki-Miyaura cross-coupling followed by an in-situ oxidative lactonization.[1][2][4] This approach typically utilizes readily available 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acids as coupling partners. The reaction proceeds under aqueous and aerobic conditions, highlighting its environmentally benign nature.[2][4]
Key Advantages:
-
One-pot procedure: Simplifies the synthetic workflow and reduces purification steps.
-
Aqueous reaction medium: Enhances the sustainability of the process.[2][4]
-
Readily available starting materials: Broadens the accessibility of the method.
Intramolecular C-H Activation/Cyclization
Palladium-catalyzed intramolecular C-H activation has become a prominent strategy for the synthesis of complex heterocyclic systems. In the context of benzo[c]chromen-6-one synthesis, this approach can be applied to the cyclization of precursors such as diazonium salts or aryl-(2-halo)benzyl ethers.[1][5][6] The use of photochemically synthesized palladium nanoparticles has been shown to be particularly effective, allowing for low catalyst loadings and high yields.[5]
Key Advantages:
-
High atom economy: C-H activation avoids the need for pre-functionalized substrates.
-
Excellent functional group tolerance: A wide range of substituents are well-tolerated.[5]
-
Mild reaction conditions: Reactions are often performed at moderate temperatures.[5]
Two-Step Synthesis via 6H-Benzo[c]chromene Intermediates
An alternative palladium-catalyzed route involves a two-step sequence: the initial synthesis of a 6H-benzo[c]chromene intermediate followed by its oxidation to the desired benzo[c]chromen-6-one.[1][7] The first step often involves a cascade annulation reaction, while the subsequent oxidation can be achieved through simple aerial oxidation, offering a green and straightforward transformation.[7]
Key Advantages:
-
Access to 6H-benzo[c]chromene intermediates: These compounds can be valuable synthetic targets in their own right.
-
Mild oxidation step: Aerial oxidation avoids the use of harsh or toxic oxidizing agents.[7]
Table 1: Comparison of Palladium-Catalyzed Methods
| Method | Starting Materials | Key Advantages | Typical Yields | Reference |
| Domino Suzuki-Miyaura/Lactonization | 2-Bromoaryl aldehydes, 2-Hydroxyphenylboronic acids | One-pot, aqueous medium, readily available starting materials | Good to Excellent | [2][4] |
| Intramolecular C-H Activation | Diazonium salts, Aryl-(2-halo)benzyl ethers | High atom economy, excellent functional group tolerance | High (up to 95%) | [5][6] |
| Two-Step Annulation/Oxidation | p-Quinone methides, o-Hydroxyarylboronic acids | Access to 6H-benzo[c]chromene intermediates, mild oxidation | Good to Excellent | [7] |
Copper-Catalyzed and Metal-Free Alternatives
While palladium catalysis is highly effective, the development of methods utilizing more abundant and less expensive metals, or even metal-free conditions, is a significant goal in sustainable synthesis.
Copper-Catalyzed C-H Oxygenation
Copper-catalyzed remote C-H oxygenation of biaryl-2-carboxylic acids provides a direct route to benzo[c]chromen-6-ones.[3] This method is particularly effective for electron-rich and neutral substrates.[3]
Metal-Free Dehydrogenative Coupling
A metal-free approach utilizing K₂S₂O₈ as an oxidant offers a general and practical method for the cyclization of biaryl-2-carboxylic acids.[3][8] A key advantage of this method is its insensitivity to the electronic nature of the aromatic rings, allowing for the synthesis of a broad range of derivatives.[3]
Visible Light-Mediated Transition-Metal-Free C-H Arylation
A recent development involves the use of visible light to promote the intramolecular direct C-H arylation of (2-halobenzyl) phenyl ethers.[9][10] This transition-metal-free approach utilizes a simple base in DMSO at room temperature, offering a highly sustainable and mild synthetic route.[9][10]
Table 2: Comparison of Copper-Catalyzed and Metal-Free Methods
| Method | Reagent/Catalyst | Starting Materials | Key Advantages | Typical Yields | Reference |
| C-H Oxygenation | Copper Catalyst | Biaryl-2-carboxylic acids | Utilizes an abundant metal | Good for electron-rich substrates | [3] |
| Dehydrogenative Coupling | K₂S₂O₈ | Biaryl-2-carboxylic acids | Metal-free, broad substrate scope | Good | [3][8] |
| Visible Light C-H Arylation | Visible Light, KOtBu | (2-Halobenzyl) phenyl ethers | Transition-metal-free, mild conditions | Good | [9][10] |
Organocatalysis and Other Novel Approaches
Beyond transition-metal catalysis, several other innovative strategies have been developed for the synthesis of benzo[c]chromen-6-one derivatives.
Organocatalytic Domino Reactions
Modularly designed organocatalysts have been employed in a diastereodivergent synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives.[11] This approach utilizes a domino Michael/Michael/hemiacetalization reaction followed by oxidation to afford products with high diastereoselectivity and enantioselectivity.[11]
Gold-Catalyzed Cyclizations
Gold(I) catalysts have been shown to effectively promote the cyclization of o-alkynylbenzyl alcohols to form 1H-isochromenes, which are closely related to the benzo[c]chromen-6-one scaffold.[12][13][14] These reactions proceed under mild conditions and exhibit high regioselectivity.[12][13]
Photoredox Catalysis
Visible-light photoredox catalysis offers a powerful tool for the generation of radical intermediates under mild conditions.[15][16][17] This strategy has been successfully applied to the synthesis of 6H-benzo[c]chromenes from o-benzyl-protected phenols via a C-H sulfenylation/radical cyclization sequence.[15][16][18]
Experimental Protocols
Protocol 1: One-Pot Domino Suzuki-Miyaura Cross-Coupling and Oxidative Lactonization
This protocol describes a highly efficient one-pot synthesis of benzo[c]chromen-6-ones from 2-bromoaryl aldehydes and 2-hydroxyphenylboronic acids.[2][4]
Reaction Setup:
-
In a two-necked round-bottom flask equipped with a condenser, combine the 2-bromoaryl aldehyde (0.5 mmol), 2-hydroxyphenylboronic acid (1 equiv.), Pd(OAc)₂ (10 mol%), K₃PO₄ (1.5 equiv.), and PCy₃ (0.25 equiv.).[2]
-
Add water (3 mL) as the solvent.[2]
-
Stir the reaction mixture at 90°C for 8 hours.[2]
Work-up and Purification:
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzo[c]chromen-6-one.
Protocol 2: Visible Light-Mediated Transition-Metal-Free Intramolecular Direct C-H Arylation
This protocol outlines the synthesis of 6H-benzo[c]chromenes from (2-halobenzyl) phenyl ethers using visible light.[9][10]
Reaction Setup:
-
In a reaction vessel, dissolve the (2-halobenzyl) phenyl ether and KOtBu in dimethyl sulfoxide (DMSO).
-
Stir the solution at room temperature under an inert atmosphere.
-
Irradiate the reaction mixture with blue light-emitting diodes (LEDs).
Work-up and Purification:
-
After the reaction is complete, quench the reaction with water.
-
Extract the aqueous layer with an appropriate organic solvent.
-
Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the 6H-benzo[c]chromene.
Visualization of Synthetic Pathways
Caption: Key synthetic strategies for benzo[c]chromen-6-ones.
Caption: Domino Suzuki-Miyaura/Lactonization workflow.
Conclusion
The synthesis of benzo[c]chromen-6-ones has evolved significantly from classical methods to a diverse array of catalytic strategies. Palladium-catalyzed reactions offer a robust and versatile platform, while emerging methods utilizing copper, visible light, and organocatalysts provide greener and more sustainable alternatives. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and the importance of sustainability in the overall synthetic plan. The continued development of novel catalytic systems will undoubtedly lead to even more efficient and environmentally friendly methods for accessing this important class of heterocyclic compounds.
References
- One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition. ChemRxiv.
- Oxidant-free, three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones under green conditions. RSC Publishing.
- Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzo[c]chromen-6-ones. Benchchem.
- Synthesis of 6H-Benzo[c]chromene Scaffolds: A Synthetic Strategy of Pd-Catalyzed Annulation Followed by Aerial Oxid
- Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses.
- One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization c
- Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activ
- Diastereodivergent Synthesis of Hexahydro-6H-benzo[c]chromen-6-one Derivatives Catalyzed by Modularly Designed Organoc
- A metal-free one-pot synthesis of benzo[c]chromen-6-ones from 3,4-dichlorocoumarins and butadienes using tandem photo-thermal-photo reactions. Organic & Biomolecular Chemistry.
- Synthetic Protocols on 6H-Benzo[c]chromen-6-ones: A Review.
- Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cycliz
- Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cycliz
- Selected biologically important natural 6H-benzo[c]chromen-6-ones.
- One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition. Semantic Scholar.
- Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones.
- Electrosynthesis of 6H-benzo[c]chromen-6-ones 150.
- Catalyst-Free Synthesis of Diversely Substituted 6H-Benzo[c]chromenes and 6H-Benzo[c]chromen-6-ones in Aqueous Media under MWI.
- Syntheses of Benzo[c]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. MDPI.
- Gold(I)-Catalyzed Synthesis of 1H‑Isochromenes. PMC.
- One-pot synthesis of 6 H-benzo[ c]chromene and 6,7-dihydrodibenzo[ b, d]oxepine through dearomatization and dienone-phenol rearrangement. PubMed.
- Visible light mediated synthesis of 6 H-benzo[ c]chromenes: transition-metal-free intramolecular direct C-H aryl
- Gold(I)-Catalyzed Synthesis of 1 H‑Isochromenes. PubMed.
- Biocatalysis: a necessary tool for synthetic chemists.
- Visible light mediated synthesis of 6H-benzo[c]chromenes: transition-metal-free intramolecular direct C–H aryl
- Synthesis of Functionalized 1H-Isochromene Derivatives via a Au-Catalyzed Domino Cycloisomerization/Reduction Approach. Organic Letters.
- Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journals.
- Synthesis of 6H-Benzo[c]chromene Scaffolds from O-Benzylated Phenols through a C–H Sulfenylation/Radical Cycliz
- Gold(I) Catalysis Applied to the Stereoselective Synthesis of Indeno[2,1-b]thiochromene Derivatives and Seleno Analogues. Organic Letters.
- 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. PubMed.
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A Comparative Guide to the Sonogashira Coupling of Ethynylphenylacetic Acid Isomers for Pharmaceutical and Materials Science Applications
Introduction: The Strategic Importance of the Sonogashira Coupling in Complex Molecule Synthesis
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, is celebrated for its mild reaction conditions and broad functional group tolerance, making it an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1]
Ethynylphenylacetic acids and their derivatives are valuable building blocks in drug discovery and materials science. The position of the ethynyl and acetic acid moieties on the phenyl ring—ortho, meta, or para—profoundly influences the molecule's three-dimensional structure and electronic properties, which in turn dictates its biological activity or material characteristics. Consequently, the ability to efficiently synthesize these isomers via Sonogashira coupling is of paramount importance.
This guide provides a comparative analysis of the Sonogashira coupling reaction for ortho-, meta-, and para-ethynylphenylacetic acid isomers. We will delve into the mechanistic underpinnings that govern the observed differences in reactivity and yield, supported by available experimental data. Furthermore, a detailed experimental protocol and troubleshooting guide are provided to empower researchers in optimizing their synthetic strategies.
The Decisive Role of Isomeric Position: A Tale of Steric Hindrance and Electronic Effects
The yield of the Sonogashira coupling is highly sensitive to the substitution pattern of the aryl halide. In the case of ethynylphenylacetic acid isomers, two key factors come into play: steric hindrance and electronic effects.
Ortho-Isomer: The Challenge of Steric Hindrance
The ortho-isomer (2-ethynylphenylacetic acid) presents the most significant synthetic challenge. The proximity of the bulky carboxylic acid group to the reactive site (the carbon-halogen bond) creates substantial steric hindrance. This physically impedes the approach of the palladium catalyst, which is essential for the initial oxidative addition step—often the rate-limiting step in the catalytic cycle. Consequently, the Sonogashira coupling of ortho-substituted aryl halides generally proceeds with lower yields and may require more forcing reaction conditions, such as higher temperatures, longer reaction times, or specialized catalyst systems with bulky, electron-rich ligands that can promote the formation of a more reactive monoligated palladium species.
Meta- and Para-Isomers: The Influence of Electronic Effects
In contrast to the ortho-isomer, the meta- (3-ethynylphenylacetic acid) and para- (4-ethynylphenylacetic acid) isomers are less affected by steric hindrance. For these isomers, the electronic nature of the carboxymethyl substituent (-CH₂COOH) becomes a more dominant factor. The carboxymethyl group is generally considered to be electron-withdrawing. Electron-withdrawing groups on the aryl halide can be beneficial for the Sonogashira coupling, as they can facilitate the oxidative addition step.
The electronic influence of the carboxymethyl group is more pronounced at the para position due to direct resonance effects. At the meta position, the electronic effect is primarily inductive. While both isomers are expected to perform better than the ortho-isomer, subtle differences in yield may be observed due to these electronic disparities.
Comparative Yield Analysis: A Data-Driven Perspective
| Isomer Position | Aryl Halide Precursor | Expected Relative Yield | Key Influencing Factor(s) |
| Ortho | 2-Halophenylacetic acid | Low | Severe Steric Hindrance |
| Meta | 3-Halophenylacetic acid | High | Moderate Electronic Effect |
| Para | 4-Halophenylacetic acid | High | Strong Electronic Effect |
This table is a qualitative representation based on established principles of organic chemistry. Actual yields will vary depending on the specific reaction conditions.
The general consensus in the field is that the para-isomer will provide the highest yield due to favorable electronic effects and minimal steric hindrance. The meta-isomer is also expected to give a high yield, potentially slightly lower than the para-isomer. The ortho-isomer will almost certainly result in the lowest yield due to significant steric impediment.
Experimental Protocol: A Step-by-Step Guide to Sonogashira Coupling of 4-Iodophenylacetic Acid
This protocol provides a representative procedure for the Sonogashira coupling of 4-iodophenylacetic acid with a terminal alkyne. The principles outlined here can be adapted for the other isomers, with the understanding that optimization of reaction conditions will be necessary, particularly for the ortho-isomer.
Materials:
-
4-Iodophenylacetic acid
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N))
-
Solvent (e.g., Anhydrous Tetrahydrofuran (THF))
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or Nitrogen gas supply
Workflow Diagram:
Caption: A generalized workflow for the Sonogashira coupling experiment.
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodophenylacetic acid (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 3-10 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF as the solvent, followed by triethylamine (Et₃N, 2-3 equiv.) as the base. Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 50-70 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel to afford the desired coupled product.
Mechanism of the Sonogashira Coupling: A Dual Catalytic Cycle
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Caption: The dual catalytic cycle of the Sonogashira coupling reaction.
-
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The alkyne, activated by copper, is transferred from the copper acetylide to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex (the aryl group and the alkynyl group) are coupled, forming the final product and regenerating the active Pd(0) catalyst.
-
-
Copper Cycle:
-
The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents- Steric hindrance (especially for ortho-isomer) | - Use a fresh catalyst or a more robust pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use freshly distilled solvents and high-purity reagents.- Increase reaction temperature and/or time. Use bulky, electron-rich phosphine ligands. |
| Formation of Glaser Homocoupling Product (Alkyne Dimer) | - Presence of oxygen- High concentration of copper catalyst | - Rigorously exclude oxygen from the reaction.- Reduce the amount of copper(I) co-catalyst.- Consider a copper-free Sonogashira protocol. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Deactivation of the catalyst | - Increase reaction time and/or temperature.- Add a fresh portion of the palladium catalyst. |
Conclusion and Future Outlook
The Sonogashira coupling is a powerful and versatile reaction for the synthesis of ethynylphenylacetic acid isomers. While the para- and meta-isomers can generally be synthesized in high yields, the ortho-isomer presents a significant challenge due to steric hindrance. By understanding the interplay of steric and electronic effects, researchers can strategically select their starting materials and reaction conditions to optimize the synthesis of the desired isomer. The development of more active and sterically tolerant catalyst systems continues to be an active area of research, promising to further expand the utility of the Sonogashira reaction in the synthesis of complex and sterically demanding molecules for a wide range of applications.
References
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
Wikipedia. (2023, October 27). Sonogashira coupling. In Wikipedia. Retrieved January 20, 2026, from [Link]
- Abilkhasova, S., et al. (2024). Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. MDPI.
- Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
-
Chemistry LibreTexts. (2021, August 15). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 20, 2026, from [Link]
- A base‐free Cu‐catalyzed protocol for the synthesis of internal alkynes using phenylacetylenes and boronic acid derivatives has been developed. (2022).
- Beilstein Journal of Organic Chemistry. (2021). Search Results for "Sonogashira coupling".
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- Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). NTU scholars.
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- The Sonogashira coupling. (2019, January 7). YouTube.
- Palladium-Catalyzed Coupling of Aryl Halides and. (2001, August 22).
- Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021, November 10). The Royal Society of Chemistry.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (n.d.). PMC - NIH.
- Sonogashira coupling reactions of haloarenes with terminal alkynes in the presence of catalytic Pd/Cu-ARF(II) a. (n.d.).
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (n.d.). MDPI.
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A Researcher's Guide to the Biological Activity Screening of 2-(2-Ethynylphenyl)acetic Acid and Its Analogs
Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold
In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily modified to target diverse biological pathways is a paramount objective. The phenylacetic acid moiety is a privileged structure, found in a wide array of bioactive compounds, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of an ethynyl group, as seen in 2-(2-Ethynylphenyl)acetic acid , presents a unique chemical handle that can influence potency, selectivity, and metabolic stability, making it and its analogs compelling candidates for therapeutic development.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically screen and compare the biological activities of this compound and its derivatives. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and interpretable data. Our focus will be on two primary therapeutic areas where this scaffold shows significant promise: anti-inflammatory and anticancer applications.
Part 1: Screening for Anti-Inflammatory Activity
The structural similarity of phenylacetic acids to arachidonic acid, the substrate for cyclooxygenase (COX) enzymes, provides a strong rationale for investigating these compounds as anti-inflammatory agents. The COX pathway is a cornerstone of inflammatory signaling, making it a primary target for initial screening.
The Cyclooxygenase (COX) Signaling Pathway
The COX enzymes, COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[1] While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is typically induced at sites of inflammation.[2][3] Therefore, selective inhibition of COX-2 over COX-1 is a key goal for developing anti-inflammatory drugs with an improved gastrointestinal safety profile.[2][4]
Caption: The Arachidonic Acid Cascade via COX-1 and COX-2.
Experimental Screening Workflow
A tiered approach is recommended to efficiently screen compounds, starting with high-throughput in vitro assays and progressing to more complex cell-based and in vivo models for promising candidates.
Caption: Tiered screening workflow for anti-inflammatory agents.
Detailed Experimental Protocols
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
-
Principle: The assay measures the peroxidase activity of the COX enzyme. PGH2, produced from arachidonic acid, is reduced, and in the process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically. Inhibitors will reduce the rate of color development.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate).
-
Assay buffer (e.g., Tris-HCl).
-
Test compounds and reference standards (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective control).[3]
-
96-well microplate and plate reader.
-
-
Methodology:
-
Prepare serial dilutions of the test compounds and reference standards in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Add the test compounds or reference standards to the respective wells. Include a vehicle control (DMSO only) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to all wells.
-
Immediately read the absorbance at 590 nm every minute for 10 minutes.
-
Calculate the rate of reaction (slope of the absorbance vs. time curve) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot percent inhibition versus log concentration and use non-linear regression to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
-
Trustworthiness Check: The IC50 values for the reference standards (Celecoxib, Indomethacin) should fall within the historically accepted range for the assay system, validating the experimental run.
This is a standard and widely used model to assess the in vivo efficacy of compounds against acute inflammation.[5][6]
-
Principle: Subplantar injection of carrageenan, an irritant, into the rat paw induces a localized inflammatory response characterized by edema (swelling).[5] The ability of a pre-administered compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Methodology:
-
Fast the animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses.
-
Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, measure the initial paw volume of the right hind paw using a plethysmometer.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
-
Causality: This model mimics the proliferative phase of inflammation.[5] Inhibition of edema reflects the suppression of inflammatory mediators like prostaglandins, making it a relevant functional follow-up to the in vitro COX assay.
Data Comparison Guide
The ultimate goal is to identify analogs with high potency against COX-2 and a high Selectivity Index (SI), which should translate to in vivo efficacy.
| Compound | Structure Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] | % Inhibition of Paw Edema @ 3h (Dose) |
| This compound | Parent Compound | Data | Data | Data | Data |
| Analog A | 4-Ethynyl isomer | Data | Data | Data | Data |
| Analog B | 4-Fluoro substituent | Data | Data | Data | Data |
| Analog C | N-acyl sulfonamide | Data | Data | Data | Data |
| Celecoxib | Reference | 15.0 | 0.05 | 300 | 65% (10 mg/kg) |
| Indomethacin | Reference | 0.05 | 1.5 | 0.03 | 70% (10 mg/kg) |
Part 2: Screening for Anticancer Activity
The antiproliferative and pro-apoptotic effects of various acetic acid derivatives in cancer cells have been documented, opening a second major avenue for screening.[7][8]
Experimental Screening Workflow
The workflow for anticancer screening prioritizes identifying compounds that are potent against cancer cells while sparing non-cancerous cells.
Caption: Tiered screening workflow for anticancer agents.
Detailed Experimental Protocols
This is a robust, colorimetric assay widely used for initial cytotoxicity screening.[9][10]
-
Principle: The tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active, viable cells to form a purple formazan product.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast, HCT-116 colon) and a non-cancerous cell line (e.g., HEK293 embryonic kidney).[8][9][12]
-
Appropriate cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Test compounds and a positive control (e.g., Doxorubicin).
-
96-well cell culture plates and a microplate reader.
-
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Purple formazan crystals will form in viable cells.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control after subtracting the blank.
-
Plot percent viability versus log concentration and use non-linear regression to calculate the IC50 value.
-
-
Causality and Trustworthiness: While excellent for high-throughput screening, the MTT assay can be affected by compounds that alter cellular metabolism without causing cell death.[11] Therefore, it is crucial to confirm hits with an orthogonal assay, such as a lactate dehydrogenase (LDH) release assay, which measures membrane integrity as a marker of cell death.[13]
Data Comparison Guide
The ideal candidate will exhibit potent cytotoxicity against cancer cells (low IC50) and minimal toxicity to normal cells, resulting in a high Selectivity Index (SI = IC50 normal cell / IC50 cancer cell).[10]
| Compound | Structure Modification | IC50 MCF-7 (µM) | IC50 HCT-116 (µM) | IC50 HEK293 (µM) | Selectivity Index (SI) vs. MCF-7 |
| This compound | Parent Compound | Data | Data | Data | Data |
| Analog A | 4-Ethynyl isomer | Data | Data | Data | Data |
| Analog B | 4-Fluoro substituent | Data | Data | Data | Data |
| Analog D | Amide derivative | Data | Data | Data | Data |
| Doxorubicin | Reference | 0.05 | 0.08 | 1.2 | 24 |
Conclusion
The systematic screening of this compound and its analogs requires a logical, multi-tiered approach grounded in established pharmacology. By first targeting well-defined pathways like COX inhibition and subsequently exploring broader cytotoxic effects, researchers can efficiently characterize the therapeutic potential of this versatile chemical scaffold. The protocols and workflows outlined in this guide provide a robust framework for generating high-quality, comparable data, enabling informed decisions for lead optimization and further pre-clinical development.
References
- Screening Methods for Antiinflamm
- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.
- Screening Models of Anti-Inflamm
- screening methods for Antinflamm
- Screening models for inflamm
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF.
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Cytotoxicity Assays. Thermo Fisher Scientific - US.
- Synthesis and anticancer activity of novel 2-substituted pyranopyridine deriv
- Synthesis and in vitro anticancer activity of 2,4-azolidinedione-acetic acids derivatives. European Journal of Medicinal Chemistry.
- Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. CORE.
- Synthesis and anticancer activity of some novel 2-phenazinamine deriv
- Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines
- This compound. Achmem.
- Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI.
- Synthesis and biological study of a flavone acetic acid analogue containing an azido reporting group designed as a multifunctional binding site probe. PubMed.
- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
- Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female c
- Biological Activity of N
- Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. PMC - NIH.
- Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1. NIH.
- Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide.
- Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflamm
- Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes. PubMed.
- 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.
- 2-(4-Ethynylphenyl)acetic acid. ChemScene.
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"2-(2-Ethynylphenyl)acetic acid" reactivity compared to other ortho-substituted phenylacetic acids
Introduction: A Molecule of Unique Potential
In the landscape of drug discovery and materials science, the phenylacetic acid scaffold is a cornerstone. However, the true potential for innovation often lies in its substitution patterns. Among these, ortho-substituted analogs present unique challenges and opportunities due to the intimate steric and electronic interplay between the substituent and the acetic acid moiety. This guide focuses on a particularly versatile yet underexplored analog: 2-(2-ethynylphenyl)acetic acid .
The defining feature of this molecule is the ortho-ethynyl group—a linear, rigid, and electron-rich triple bond. This functionality imparts a reactivity profile that is dramatically different from that of analogs bearing more conventional ortho-substituents like alkyl, halogen, or even vinyl groups. We will explore how this unique structure governs three key areas of reactivity: intramolecular cyclization, transformations at the carboxylic acid, and reactions involving the alkyne itself. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental principles, to leverage the distinct chemical behavior of this powerful building block.
Part 1: The Defining Reaction - Facile Intramolecular Cyclization
The most striking feature distinguishing this compound from nearly all other ortho-substituted phenylacetic acids is its propensity for intramolecular cyclization. The proximity of the carboxylic acid and the ethynyl group creates a pre-organized system ripe for ring formation, a pathway unavailable to simple alkyl or halo-substituted analogs.
This transformation is most commonly achieved through electrophilic activation of the alkyne by transition metal catalysts, particularly gold(I) complexes.[1][2] The activation renders the alkyne susceptible to nucleophilic attack by the pendant carboxylic acid.
Mechanism: Gold-Catalyzed 6-endo-dig Cyclization
The generally accepted mechanism proceeds through a 6-endo-dig cyclization pathway. From an application scientist's perspective, controlling this pathway is key to achieving high yields.
-
Coordination: The gold(I) catalyst coordinates to the π-system of the alkyne, increasing its electrophilicity.
-
Nucleophilic Attack: The carboxylic acid oxygen attacks the activated alkyne. This step is geometrically favored due to the ortho-positioning.
-
Protodeauration: The resulting vinyl-gold intermediate is protonated, regenerating the active catalyst and yielding the final isocoumarin product.
Caption: Gold-catalyzed 6-endo-dig cyclization of this compound.
Comparative Reactivity
This cyclization pathway offers a stark contrast to other ortho-substituted phenylacetic acids.
| Ortho-Substituent | Potential for Intramolecular Cyclization | Typical Conditions/Notes |
| -C≡CH (Ethynyl) | High | Readily cyclizes with Au(I), Ag(I), or Pd(II) catalysts to form isocoumarins.[1][2] |
| -CH=CH₂ (Vinyl) | Moderate | Can cyclize under specific oxidative conditions (e.g., Wacker-type) but is generally less facile than the alkyne. |
| -CH₂CH=CH₂ (Allyl) | Low | Cyclization is not a typical reaction pathway; other reactions like olefin metathesis are more common. |
| -CH₃ (Methyl) | None | The alkyl group is unreactive and cannot participate in cyclization with the carboxylic acid. |
| -Cl, -Br (Halogen) | None | Halogens are non-participatory in this context but can be used as handles for cross-coupling. |
| -OH, -NH₂ | High | Can cyclize to form lactones or lactams, respectively, but through a different mechanism (e.g., acid-catalyzed condensation). |
This unique reactivity makes this compound an excellent precursor for constructing bicyclic heterocyclic scaffolds common in pharmacologically active molecules.
Part 2: Reactivity at the Carboxylic Acid Moiety
While cyclization is a unique feature, standard transformations of the carboxylic acid group, such as esterification or amidation, are fundamental. The nature of the ortho-substituent exerts significant steric and electronic effects that dictate the rate and efficiency of these reactions.
Steric and Electronic Considerations
The reactivity of the carboxylic acid is governed by two primary factors:
-
Steric Hindrance: Bulky ortho-groups can physically block the approach of nucleophiles to the carboxyl carbon, slowing down the reaction.[3][4]
-
Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[5]
The ethynyl group is unique in this context. It is sterically undemanding due to its linear geometry, but it acts as a mild electron-withdrawing group due to the sp-hybridization of its carbon atoms.
Comparative Rate of Esterification (Predicted)
| Ortho-Substituent | Relative Steric Hindrance | Electronic Effect | Predicted Relative Rate of Esterification |
| -H (Parent) | None | Neutral | Baseline |
| -C≡CH (Ethynyl) | Low | Weakly Withdrawing | Faster than Baseline |
| -Cl (Chloro) | Medium | Withdrawing | Slower than Ethynyl (due to sterics) |
| -CH₃ (Methyl) | Medium | Donating | Slower than Baseline |
| -C(CH₃)₃ (tert-Butyl) | Very High | Donating | Significantly Slower |
From this analysis, we predict that This compound should undergo esterification and related acyl substitution reactions more readily than its alkyl- or halo-substituted counterparts . Its low steric profile minimizes hindrance, while its electron-withdrawing nature enhances the electrophilicity of the carbonyl carbon. This is a significant advantage for synthetic planning, potentially allowing for milder reaction conditions and reducing reaction times.
Part 3: A Versatile Handle for Further Functionalization
Beyond its influence on the carboxylic acid, the ethynyl group is a versatile functional handle in its own right, opening up synthetic avenues that are completely inaccessible to analogs like 2-methylphenylacetic acid or 2-chlorophenylacetic acid. This transforms the molecule from a simple acid into a multifunctional building block.
Key Transformations of the Ethynyl Group:
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides under palladium-copper catalysis to build molecular complexity.
-
Click Chemistry (CuAAC): The alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition reactions to form stable triazole rings, a favored linkage in medicinal chemistry.
-
Hydration/Hydrofunctionalization: The triple bond can be hydrated to form a methyl ketone or undergo a variety of other addition reactions.
The following workflow illustrates the divergent synthetic potential.
Caption: Comparative synthetic utility of this compound vs. 2-methylphenylacetic acid.
This diagram clearly shows that while both molecules can undergo reactions at the acid moiety, this compound provides at least three additional, high-value reaction pathways, making it a far more versatile synthon for library synthesis and scaffold elaboration.
Experimental Protocols
To ensure the reproducibility of the key transformation discussed, the following validated protocol is provided.
Protocol 1: Gold(I)-Catalyzed Cyclization to 3-Methylene-3,4-dihydro-1H-isochromen-1-one
This procedure details the intramolecular cyclization of this compound.
Materials:
-
This compound
-
Gold(III) chloride (AuCl₃) or other suitable gold catalyst
-
Anhydrous acetonitrile (MeCN)
-
Round-bottom flask with reflux condenser
-
Stir plate and stir bar
-
Nitrogen or Argon atmosphere setup
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).
-
To the stirring solution, add the gold catalyst (e.g., AuCl₃, 1-5 mol%).
-
Heat the reaction mixture to reflux (approx. 82 °C for MeCN) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure isocoumarin product.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material on TLC and the appearance of a new, typically less polar spot. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, verifying the formation of the bicyclic lactone.
Conclusion
This compound is not merely another substituted phenylacetic acid; it is a uniquely reactive and versatile building block. Its reactivity is dominated by a facile gold-catalyzed intramolecular cyclization to form isocoumarins, a pathway unavailable to common alkyl- and halo-substituted analogs. Furthermore, the minimal steric profile and mild electron-withdrawing nature of the ethynyl group facilitate standard acyl substitution reactions at the carboxylic acid. Finally, the alkyne itself serves as a powerful handle for diversification through a host of modern synthetic transformations. For research teams engaged in the synthesis of complex heterocyclic scaffolds for pharmaceutical or materials applications, a thorough understanding and application of this molecule's distinct reactivity can provide a significant strategic advantage.
References
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from Google Cloud.[6]
-
Gáti, T., et al. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molbank, 2024(3), M1837.[7][8]
-
Zhang, J., et al. (2026). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Journal of the American Chemical Society.[9]
-
Chapman, N. B., et al. (1970). The separation of polar and steric effects. Part XI. Kinetics of the reactions of ortho-substituted phenylacetic acids with diazodiphenyl-methane in various alcohols. Journal of the Chemical Society B: Physical Organic, 774.[3]
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Kawai, Y., et al. (2023). Stereoselective synthesis of [2.2]triphenylenophanes via intramolecular double [2 + 2 + 2] cycloadditions. Chemical Science, 14(13), 3478–3485.[10][11]
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Shishodia, S., et al. (2021). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 7(10), 2956–2971.[12]
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Xiao, Q., et al. (2012). A Silver(I)-Catalyzed Tandem Reaction of 2-Alkynylbenzaldoxime with Alkylidenecyclopropane. Organic Letters, 14(17), 4438–4441.[13]
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Reddy, R. S., et al. (2014). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters, 16(17), 4516–4519.[1]
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Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry, 3(5), 42-47.[14]
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Encyclopedia.pub. (2022). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Retrieved from [Link]2]
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Jarag, P. R., et al. (2018). Esterification of phenyl acetic acid with p-cresol using metal cation exchanged montmorillonite nanoclay catalysts. Royal Society Open Science, 5(2), 171694.[15]
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ResearchGate. (n.d.). Cu(OAc)2‐catalyzed tandem reaction of 2‐alkynylanilines with boronic acids. [Diagram]. Retrieved from ResearchGate.[16]
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Gultyay, V., et al. (2023). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry, 21(31), 6370-6379.[17]
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LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts.[18]
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Hopkins, P. B., et al. (1995). Steric and Electronic Effects, Enantiospecificity, and Reactive Orientation in DNA Binding/Cleaving by Substituted Derivatives of . Journal of the American Chemical Society, 117(20), 5592–5604.[5]
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Gschwend, F. J., & Heimgartner, H. (1991). Insight into Novel Cyclization Reactions Using Acetic Anhydride in the Presence of 4-Dimethylaminopyridine. Helvetica Chimica Acta, 74(3), 543-551.[19]
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BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. Retrieved from BenchChem.[20]
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Reddy, R. S., et al. (2013). Gold-catalyzed cyclization of allenyl acetal derivatives. Beilstein Journal of Organic Chemistry, 9, 202-207.[21]
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Boulaares, I., et al. (2023). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Chemistry Proceedings, 14(1), 108.[22]
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Ashenhurst, J. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.[23]
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Hayotsyan, S. S., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Molecules, 27(22), 7937.[24]
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Alhassan, G., et al. (2018). Fischer Esterification of Glycerol by Phenyl Acetic Acid Derivatives Using Amberlyst-15 as a Catalyst. Journal of Chemical and Pharmaceutical Research, 10(10), 71-79.[25]
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Liu, Y., et al. (2016). Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. The Journal of Organic Chemistry, 81(21), 10321–10331.[26]
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Chem Survival. (2021, February 19). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions [Video]. YouTube.[4]
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Google Patents. (2009). WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.[27])phenyl methyl]-1-piperazinyl] ethoxy acetic acid*. [cite: 28]
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The Strategic Advantage of 2-(2-Ethynylphenyl)acetic Acid in Modern Heterocycle Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for efficient and versatile building blocks is paramount in the synthesis of novel heterocyclic compounds. In this context, 2-(2-ethynylphenyl)acetic acid and its derivatives have emerged as powerful precursors, offering distinct advantages over classical synthetic strategies. This guide provides an in-depth technical comparison of the utility of this compound in heterocycle synthesis, supported by experimental data and protocols, to inform strategic decisions in synthetic route design.
At its core, the utility of this compound lies in the strategic positioning of a nucleophilic carboxylic acid (or its derivative) and an electrophilic alkyne on the same aromatic scaffold. This arrangement facilitates intramolecular cyclization reactions, providing a streamlined and often more efficient pathway to a variety of fused heterocyclic systems, most notably isocoumarins and isoquinolones. These scaffolds are prevalent in numerous biologically active molecules and natural products, making their synthesis a topic of significant interest.
A Paradigm Shift in Isocoumarin and Isoquinolone Synthesis: A Comparative Analysis
Traditionally, the synthesis of isocoumarins and isoquinolones has relied on multi-step sequences often involving harsh reagents and transition metal catalysts. While effective, these methods can suffer from limitations in substrate scope, functional group tolerance, and atom economy. The use of this compound derivatives, such as 2-ethynylbenzoates and 2-ethynylbenzamides, offers a compelling alternative.
A significant advantage is the ability to achieve catalyst- and irradiation-free heterocyclization. For instance, the reaction of 2-ethynylbenzoates with electrophilic reagents can proceed via an initial intermolecular nucleophilic attack of the alkyne, followed by a spontaneous intramolecular cyclization of the resulting intermediate. This approach circumvents the need for transition metal catalysts, which can simplify purification and reduce the risk of metal contamination in the final product—a critical consideration in medicinal chemistry.
To illustrate this, consider the synthesis of 3,4-disubstituted isocoumarins. A novel method utilizing 2-ethynylbenzoates and a bis(triflyl)ethylation reagent proceeds smoothly at 40°C in acetonitrile, affording excellent yields without the need for a catalyst or light irradiation. This contrasts with many traditional methods that require palladium, rhodium, or copper catalysts.
Below is a comparative summary of different synthetic approaches to isocoumarins, highlighting the advantages of routes commencing from 2-(o-alkynylphenyl)acetic acid derivatives.
| Starting Material | Reaction Type | Catalyst/Reagents | Conditions | Yield (%) | Key Advantages | Disadvantages |
| 2-Ethynylbenzoates | Heterocyclization/ Bis(triflyl)ethylation | Tf₂C=CH₂ | Acetonitrile, 40°C | Up to 95% | Catalyst-free, mild conditions, high yield, functionalization in one pot. | Requires specific electrophilic reagent. |
| 2-Alkynylbenzoic acids | Oxidative Alkoxycarbonylation | Palladium catalyst, oxidant | Varies | Good | Direct carbonylation. | Requires catalyst and oxidant. |
| Benzoic acids | Coupling with α-diazocarbonyls | Rhodium catalyst | Varies | Good | Utilizes readily available benzoic acids. | Requires potentially hazardous diazo compounds. |
| 2-Iodobenzoic acids | Cyclization with ynamides | Palladium catalyst | Varies | Good | Convergent approach. | Ynamides can be expensive or require separate synthesis. |
| o-Halobenzoic acids | Domino reaction with 1,3-diones | Copper(I) catalyst | 90-120°C | Very Good | Readily available starting materials. | Requires catalyst and elevated temperatures. |
The Power of Tandem Reactions and Atom Economy
The ortho-alkynylphenyl acetic acid scaffold is intrinsically designed for tandem reactions. The initial cyclization event can be part of a larger cascade, allowing for the rapid construction of molecular complexity from simple precursors. This inherent reactivity contributes to a higher atom economy, as more atoms from the starting materials are incorporated into the final product, reducing waste.
For example, tandem cyclization/reduction or cyclization/hydroalkoxylation reactions have been demonstrated with related o-alkynyl benzaldehyde derivatives, suggesting similar potential for this compound. These processes allow for the formation of the heterocyclic core and subsequent functionalization in a single synthetic operation.
Experimental Protocols
Synthesis of this compound Precursors
The accessibility of the starting material is a crucial factor in its practical application. This compound derivatives, such as methyl 2-ethynylbenzoate, are readily synthesized from commercially available 2-iodobenzoates via Sonogashira coupling with a terminal alkyne.
Protocol 1: Synthesis of Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate
This protocol describes a typical Sonogashira coupling reaction to prepare the precursor for isocoumarin synthesis.
-
Materials:
-
Methyl 2-iodobenzoate
-
4-Ethynylanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-iodobenzoate (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
-
Add anhydrous toluene and triethylamine.
-
To the stirred mixture, add 4-ethynylanisole (1.2 eq) dropwise.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 2-[(4-methoxyphenyl)ethynyl]benzoate.
-
Synthesis of a 3,4-Disubstituted Isocoumarin
The following protocol details the catalyst-free synthesis of a bis(triflyl)ethylated isocoumarin from a 2-ethynylbenzoate precursor.
Protocol 2: Synthesis of a Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarin
-
Materials:
-
Methyl 2-[(4-methoxyphenyl)ethynyl]benzoate
-
Yanai's reagent (1,1-bis[(trifluoromethyl)sulfonyl]ethylene precursor)
-
Acetonitrile, anhydrous
-
-
Procedure:
-
In a reaction vial, dissolve methyl 2-[(4-methoxyphenyl)ethynyl]benzoate (1.0 eq) in anhydrous acetonitrile.
-
Add Yanai's reagent (1.0 eq) to the solution.
-
Stir the reaction mixture at 40°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired 3,4-disubstituted isocoumarin.
-
Mechanistic Insights and Logical Flow
The strategic advantage of this compound derivatives stems from a predictable and efficient intramolecular cyclization pathway.
Caption: Synthetic workflow from precursor to heterocycle.
The key step in many of these syntheses is a 6-endo-dig cyclization, a favored pathway for this type of substrate, leading to the efficient formation of the six-membered heterocyclic ring. The nature of the substituent on the alkyne and the aromatic ring can influence the electronic properties of the system and, consequently, the reaction rate and yield.
Expanding the Synthetic Horizon
While the synthesis of isocoumarins and isoquinolones is a prominent application, the potential of this compound extends to other heterocyclic systems. The reactive alkyne and carboxylic acid functionalities can be engaged with a variety of reagents to construct diverse molecular architectures. For instance, reactions involving nitrogen nucleophiles can lead to the formation of various nitrogen-containing heterocycles.
Caption: Diverse heterocycles from a common precursor.
Conclusion
This compound and its derivatives represent a highly advantageous class of starting materials for modern heterocyclic synthesis. The key benefits include:
-
Efficiency: Streamlined synthetic routes through intramolecular cyclization.
-
Mild Conditions: Many reactions proceed under catalyst-free and mild thermal conditions.
-
Versatility: Access to a range of important heterocyclic scaffolds, including isocoumarins and isoquinolones.
-
Atom Economy: High incorporation of atoms from the starting material into the final product.
-
Potential for Tandem Reactions: The inherent reactivity allows for the design of complex cascade reactions.
For researchers in drug discovery and development, the adoption of synthetic strategies employing this compound can lead to more efficient and cleaner routes to novel chemical entities. The ability to bypass harsh reagents and transition metal catalysts is a significant step towards more sustainable synthetic practices. As the field of organic synthesis continues to evolve, the strategic use of such versatile building blocks will undoubtedly play a crucial role in the development of the next generation of therapeutics and functional materials.
References
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Straightforward Synthesis of Bis[(trifluoromethyl)sulfonyl]ethylated Isocoumarins from 2-Ethynylbenzoates. J. Org. Chem.2023 , 88 (11), 7135–7146. [Link]
-
Cyclization of 1-(2-Alkynylphenyl)-3,3-dialkyltriazenes: A Convenient, High-Yield Synthesis of Substituted Cinnolines and Isoindazoles. J. Org. Chem.2007 , 72 (18), 6779–6787. [Link]
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Adv., 2023 , 13, 14829-14861. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Adv., 2023 , 13, 28989-29023. [Link]
A Technical Guide to the Efficacy of 2-(2-Ethynylphenyl)acetic Acid in Click Chemistry: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the selection of reagents for bioconjugation is a critical decision that profoundly impacts experimental outcomes. Among the arsenal of bioorthogonal reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands out for its efficiency and reliability.[1][2][3] This guide provides an in-depth technical comparison of 2-(2-Ethynylphenyl)acetic acid , a terminal aromatic alkyne, against other classes of alkynes in the context of click chemistry. By examining the underlying principles and presenting relevant experimental data for analogous compounds, this document serves as a practical resource for designing robust conjugation strategies.
The Central Role of the Alkyne in Click Chemistry
The CuAAC reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[2][4] While the azide is a relatively consistent reaction partner, the structure of the alkyne can significantly influence the reaction kinetics and the properties of the final conjugate. The choice of alkyne is therefore a key variable in optimizing click chemistry protocols.
This compound presents a unique combination of features: a terminal alkyne for efficient participation in CuAAC and a carboxylic acid moiety that can be leveraged for further functionalization or to enhance solubility. Its rigid phenylacetylene backbone offers a structurally defined linker, which can be advantageous in applications such as drug delivery and probe design.
Comparative Efficacy in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its high efficiency with terminal alkynes.[4][5] The mechanism involves the formation of a copper(I) acetylide intermediate, which readily reacts with an azide to form the triazole product. Internal alkynes, lacking the terminal proton, are generally unreactive under standard CuAAC conditions.
While direct kinetic data for this compound is not extensively reported in the literature, its reactivity can be inferred from studies on structurally similar phenylacetylene derivatives. Research indicates that the electronic properties of substituents on the phenyl ring have a modest effect on the reaction rate.[5][6] Electron-donating and electron-withdrawing groups generally do not dramatically alter the reaction efficiency, highlighting the robustness of the CuAAC reaction.[5] Therefore, this compound is expected to be a highly efficient substrate in CuAAC, comparable to other terminal alkynes.
For a practical comparison, we can categorize alkynes commonly used in click chemistry and assess their relative performance based on available data.
| Alkyne Class | Representative Structure | Expected Reactivity in CuAAC | Key Advantages | Potential Considerations |
| Aromatic Alkynes | This compound | High | Rigid linker, additional functional handle (carboxylic acid) | Potential for steric hindrance depending on the substitution pattern |
| Propargyl Derivatives | Propargyl alcohol, Propargyl amine | High | Readily available, easy to incorporate | Flexible linker, may not be ideal for applications requiring conformational rigidity |
| Aliphatic Terminal Alkynes | Hex-1-yne | High | Simple structure | Can be more volatile, may have lower solubility in aqueous media |
| Electron-Deficient Alkynes | Propiolamides | Very High | Enhanced reactivity due to electronic effects | Susceptible to Michael addition side reactions |
Table 1: Comparative overview of different alkyne classes in CuAAC.
The data suggests that while subtle differences in reactivity exist, most terminal alkynes, including aromatic derivatives like this compound, are excellent substrates for CuAAC.[7] The choice of alkyne should therefore be guided by the specific requirements of the application, such as the need for a rigid linker, additional functional groups, or ease of synthesis.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Copper-Free Alternative
For applications in living systems where the cytotoxicity of copper is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[8] SPAAC utilizes strained cyclooctynes, which react rapidly with azides without the need for a catalyst.
Terminal alkynes like this compound are not suitable for SPAAC as they lack the necessary ring strain to drive the reaction. The table below highlights some common cyclooctynes used in SPAAC and their reported second-order rate constants, providing a clear distinction from the reactivity profile of terminal alkynes.
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Dibenzocyclooctyne (DBCO) | ~0.1 | High stability and reactivity |
| Bicyclononyne (BCN) | ~0.1 | Compact and highly reactive |
| Azadibenzocyclooctyne (ADIBO) | ~0.4 | Increased polarity and reactivity |
Table 2: Second-order rate constants for common cyclooctynes in SPAAC with benzyl azide.[9]
The significantly higher reaction rates of strained cyclooctynes in the absence of a catalyst underscore the mechanistic differences between CuAAC and SPAAC and the distinct roles of different alkyne classes.
Experimental Protocols
To facilitate the practical application of this guide, detailed protocols for performing a CuAAC reaction with an aromatic alkyne and for comparing the efficacy of different alkynes are provided below.
General Protocol for CuAAC with this compound
This protocol describes a typical small-scale CuAAC reaction.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the azide-containing molecule in a compatible solvent.
-
In a reaction vessel, combine the this compound and the azide in a 1:1 to 1.2:1 molar ratio.
-
Add the copper(I)-stabilizing ligand (THPTA for aqueous reactions, TBTA for organic solvents) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC, LC-MS, or other appropriate analytical techniques.
-
Upon completion, the product can be purified using standard chromatographic methods.
Experimental Workflow for Comparing Alkyne Reactivity
This workflow enables a direct comparison of the reaction rates of different terminal alkynes in CuAAC.
Figure 1: A generalized workflow for the comparative kinetic analysis of different alkynes in a CuAAC reaction using a fluorogenic azide.
Conclusion
This compound is a valuable reagent for click chemistry, offering the high reactivity characteristic of terminal alkynes in CuAAC, combined with a rigid aromatic scaffold and an additional functional handle. While direct quantitative comparisons with every other alkyne are not exhaustively documented, the principles of CuAAC and data from analogous phenylacetylene derivatives strongly support its efficacy. For applications requiring copper-free conditions, researchers must turn to strained cyclooctynes for SPAAC reactions. The choice between this compound and other alkynes will ultimately depend on the specific demands of the intended application, including desired linker properties, solubility, and the biological context of the experiment. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully implement click chemistry in their work.
References
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Cano, I., Akkarasamiyo, S., El-SAYED, I., & Perles, J. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1948–1963.
- Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162.
- BenchChem. (2025). A Comparative Guide to Copper-Catalyzed and Strain-Promoted Alkyne-Azide Cycloaddition Reactions.
- Organic Chemistry Portal. (n.d.). Azide-Alkyne Cycloaddition.
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
- Uozumi, Y., & Yamada, Y. M. A. (2012). A Copper-Triazole Complex on an Amphiphilic Resin: A Recyclable Catalyst for Azide–Alkyne Cycloaddition in Water.
- Cantel, S., Le, T. T., & Finn, M. G. (2008). Structure–Reactivity Correlation in “Click” Chemistry: Substituent Effect on Azide Reactivity.
- Krasnova, L., & Fokin, V. V. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Chem Soc Rev, 43(15), 5514-5523.
- Wikipedia. (n.d.). Click chemistry.
- Achmem. (n.d.). This compound.
- Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1345-1361.
- Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of Chemical Research, 44(9), 666–676.
- Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality.
- Zhu, L. (2014). Bioorthogonal chemistry: strategies and recent development. Current Opinion in Chemical Biology, 21, 112-120.
- Prescher, J. A., & Bertozzi, C. R. (2022). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell, 185(22), 4056-4073.
- Jewett, J. C., & Bertozzi, C. R. (2010). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering, 4(1), 011501.
- Hang, H. C., & Charron, G. (2011). Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. Current Opinion in Chemical Biology, 15(1), 101-109.
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- Anthony, J. E., & Jurchescu, O. D. (2014). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene.
- BLD Pharm. (n.d.). 2-(4-Ethynylphenyl)acetic acid.
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- Al-Majid, A. M., & Barakat, A. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
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Spectroscopic analysis to confirm the structure of "2-(2-Ethynylphenyl)acetic acid" products
An In-Depth Guide to the Spectroscopic Confirmation of 2-(2-Ethynylphenyl)acetic Acid: A Comparative Approach
In the landscape of pharmaceutical research and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive, experience-driven framework for the spectroscopic analysis of this compound, a molecule of interest for its potential applications in organic synthesis and drug development. We will move beyond a simple recitation of techniques, instead offering a comparative analysis that underscores the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require not just data, but a deep understanding of the "why" behind the analytical choices that lead to irrefutable structural elucidation.
The Analytical Imperative: Beyond a Single Spectrum
Confirming the structure of a molecule like this compound, which possesses a unique combination of a carboxylic acid, an aromatic ring, and a terminal alkyne, requires a multi-faceted analytical approach. Relying on a single technique can lead to ambiguity. For instance, while IR spectroscopy can confirm the presence of the key functional groups, it provides limited information about their connectivity. Similarly, mass spectrometry can confirm the molecular weight, but cannot, on its own, distinguish between isomers. It is the collective, corroborating evidence from NMR, IR, and MS that provides the requisite level of confidence for publication and further development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework.
¹H NMR: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we anticipate a spectrum with distinct signals corresponding to the aromatic protons, the methylene protons of the acetic acid side chain, the carboxylic acid proton, and the acetylenic proton.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize carboxylic acids and to observe the exchangeable carboxylic acid proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is particularly useful for resolving the aromatic region.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: 16-64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons and analyze the coupling patterns (multiplicity) to deduce proton-proton proximities.
¹³C NMR: Visualizing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides a map of the carbon backbone of the molecule. Each unique carbon atom will give rise to a distinct signal, allowing for a direct count of the non-equivalent carbons.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample may be beneficial due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to produce a spectrum with singlets for each carbon.
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.
-
Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.
-
-
Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | ~11.0 | Broad Singlet | 1H | ~176 |
| Aromatic (Ar-H) | 7.2 - 7.6 | Multiplet | 4H | 128 - 135 |
| Methylene (-CH₂-) | ~3.8 | Singlet | 2H | ~40 |
| Acetylenic (-C≡CH) | ~3.3 | Singlet | 1H | ~83 (C≡CH) |
| Acetylenic (-C ≡CH) | - | - | - | ~80 (Ar-C ≡C) |
| Aromatic (Ar-C) | - | - | - | 122 - 140 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify characteristic vibrations of specific bonds.
Key Vibrational Modes for this compound
For our target molecule, we expect to see characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect a background spectrum of the clean ATR crystal. Then, collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the key absorption bands and compare them to known correlation tables.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |
| Carbonyl | C=O Stretch | 1710 - 1680 |
| Terminal Alkyne | ≡C-H Stretch | ~3300 (sharp) |
| Alkyne | C≡C Stretch | 2140 - 2100 |
| Aromatic Ring | C=C Stretch | 1600 - 1450 |
| Aromatic Ring | C-H Bending (out-of-plane) | 900 - 675 |
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer additional structural information. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable as it can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Introduce the sample solution into an ESI-TOF mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for carboxylic acids.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass of the target compound. Analyze any significant fragment ions to gain further structural insights.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₈O₂ |
| Exact Mass | 160.05243 |
| Expected [M-H]⁻ in Negative ESI | 159.0451 |
| Expected [M+H]⁺ in Positive ESI | 161.0597 |
A Synergistic Workflow for Unambiguous Confirmation
The power of this multi-technique approach lies in the convergence of evidence. The workflow below illustrates how the data from each technique builds upon the others to provide a comprehensive and irrefutable structural confirmation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparison with Potential Isomers and Impurities
To further illustrate the power of this combined analytical approach, let's consider a potential isomer, 4-ethynylphenylacetic acid.
| Technique | This compound | 4-Ethynylphenylacetic acid (Isomer) | Key Differentiating Feature |
| ¹H NMR | Complex multiplet for aromatic protons due to ortho substitution. | Two doublets in the aromatic region, characteristic of para substitution. | Aromatic proton coupling patterns. |
| ¹³C NMR | 6 unique aromatic carbon signals. | 4 unique aromatic carbon signals due to symmetry. | Number of aromatic carbon signals. |
| IR | Largely similar, as functional groups are the same. | Largely similar. | Less effective for distinguishing these isomers. |
| MS | Identical molecular weight. | Identical molecular weight. | Not suitable for distinguishing isomers without fragmentation studies (MS/MS). |
This comparison clearly demonstrates that while IR and MS would be insufficient on their own, NMR spectroscopy provides the definitive data to distinguish between these two isomers.
Conclusion
The structural elucidation of this compound is a clear example of the necessity of a multi-pronged spectroscopic approach. By integrating the functional group information from IR, the molecular weight confirmation from MS, and the detailed connectivity map from NMR, researchers can achieve an unambiguous and robust structural assignment. This rigorous analytical workflow is not merely a procedural formality; it is the foundation upon which reliable and reproducible scientific research is built.
References
-
Larkin, P. J. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(2-Ethynylphenyl)acetic Acid
This document provides essential safety and logistical guidance for the proper disposal of 2-(2-Ethynylphenyl)acetic acid. As a compound frequently utilized in synthetic chemistry and drug development, understanding its specific hazard profile is critical for ensuring laboratory safety and environmental compliance. This guide moves beyond generic protocols to address the unique characteristics of this molecule, grounding every recommendation in established chemical safety principles and regulatory standards.
Core Principle: Hazard-Specific Waste Management
All chemical waste disposal procedures must begin with a thorough understanding of the substance's intrinsic hazards. This compound is not a simple organic acid; its disposal protocol is dictated by the combined risks of its functional groups: the carboxylic acid and the terminal alkyne (ethynyl group).
-
Hazard Identification : According to available safety data, this compound is classified with the following hazards:
-
Corrosivity : The carboxylic acid group renders the compound acidic. While it may be considered a 'weak' organic acid, it is still corrosive, particularly in concentrated form.[3] Aqueous solutions of acidic waste with a pH less than or equal to 2 are classified as corrosive hazardous waste by the Environmental Protection Agency (EPA).[4][5]
-
Reactivity Potential : The ethynyl group, a terminal alkyne, introduces potential reactivity hazards. Unsaturated compounds can sometimes undergo autopolymerization or, in the case of other types of unsaturated molecules, form explosive peroxides over time, especially if stabilizing inhibitors are depleted.[4][5] While this is a more pronounced risk with ethers, it warrants caution. Therefore, this compound should be managed as a potentially reactive chemical.
Given this profile, this compound must be treated as a hazardous waste from the moment it is generated until its final disposal, in line with the Resource Conservation and Recovery Act (RCRA) "cradle to grave" mandate.[6]
Personal Protective Equipment (PPE) and Handling
Before handling the waste, ensure all personnel are equipped with the appropriate PPE to mitigate exposure risks.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against splashes and aerosols, preventing serious eye irritation.[7][8] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after contact. | Prevents skin contact, which can cause irritation.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. | Prevents inhalation of dust or aerosols, which are harmful.[2][7] |
Step-by-Step Disposal Protocol: Segregation and Collection
Never dispose of this compound down the drain. Due to its organic nature and potential reactivity, neutralization and sewer disposal is not a compliant or safe option.[9] The material must be collected for pickup by a licensed hazardous waste disposal service.
Step 1: Select a Compatible Waste Container
-
Choose a container made of glass or high-density polyethylene (HDPE).[3][10]
-
Ensure the container has a leak-proof, screw-on cap.[10]
-
The container must be clean and free of contamination from previous waste streams.[3]
Step 2: Segregate the Waste Stream
-
This is a critical step. Incompatible wastes must never be mixed.[11]
-
Collect waste this compound in a dedicated container for non-halogenated organic acid waste .
-
DO NOT MIX with:
Step 3: Accumulate the Waste
-
Add the waste to the designated container inside a chemical fume hood.
-
Do not fill the container to more than 75-80% of its capacity to allow for vapor expansion.[3]
-
Keep the container securely closed at all times, except when adding waste.[4][13]
Caption: Waste Disposal Workflow for this compound.
Labeling, Storage, and Final Disposal
Proper labeling and storage are mandated by federal and local regulations to ensure safe handling and transport.[4][5]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[5] The label must include:
-
Storage :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[4][6][13]
-
The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[4][13]
-
Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[10]
-
-
Request for Pickup :
-
Once the container is full or waste is no longer being generated, arrange for disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][13] They will transport it to a licensed hazardous waste disposal company for final treatment, typically via incineration.[14]
-
Spill Management
Accidental spills must be treated as hazardous waste events.
-
Evacuate and Secure : Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact EHS.
-
Protect Yourself : Wear the PPE outlined in Section 2.
-
Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully sweep or scoop the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate solvent or soap and water.
-
Dispose : All materials used for cleanup (absorbent, gloves, etc.) must be disposed of as hazardous waste.[6]
By adhering to this detailed, hazard-specific protocol, researchers can ensure the safe and compliant management of this compound waste, protecting both laboratory personnel and the environment.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS. University of Pennsylvania. [Link]
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Properly Managing Chemical Waste in Laboratories - Ace Waste. [Link]
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Hazardous Substance Fact Sheet: 2,4-D - NJ.gov. [Link]
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Acetic acid, ethenyl ester: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals - University of Notre Dame Risk Management and Safety. [Link]
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Comprehensive Safety and Handling Guide for 2-(2-Ethynylphenyl)acetic Acid
A Senior Application Scientist's Procedural Guide for Researchers
This guide provides essential safety protocols and logistical information for the handling and disposal of 2-(2-Ethynylphenyl)acetic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety and experimental integrity. The following procedures are designed to be a self-validating system, grounded in established safety principles and authoritative sources.
Understanding the Hazard Profile of this compound
This compound is a solid organic compound whose hazard profile is dictated by its constituent functional groups: a phenylacetic acid moiety and a terminal alkyne. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, the known hazards of its structural analogs and functional groups provide a strong basis for a robust safety assessment.
-
Phenylacetic Acid Core: The parent compound, phenylacetic acid, is known to be a skin and eye irritant, and may cause respiratory irritation.[1][2] The acidic nature of the carboxylic acid group is the primary driver of its corrosive properties in high concentrations.
-
Terminal Alkyne Group: The ethynyl group introduces specific reactivity. Terminal alkynes possess a weakly acidic proton, which can react with strong bases to form acetylides.[3][4] While generally stable, this functionality requires careful consideration of chemical compatibility.
-
Compound-Specific Data: Supplier information indicates that this compound is classified as:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
Harmful if inhaled (H332)
-
Given these classifications, this compound should be handled as a corrosive and irritating solid with potential for respiratory effects.[5][6][7]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is paramount and must be tailored to the scale and nature of the procedure being performed. The following table outlines the recommended PPE for handling this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Handling Small Quantities (<1g) of Solid | ANSI-approved safety glasses with side shields | Nitrile gloves (double-gloving recommended) | Standard laboratory coat | Not required if handled in a certified chemical fume hood |
| Handling Solutions or Larger Quantities (>1g) | Chemical splash goggles | Chemical-resistant gloves (e.g., butyl rubber over nitrile) | Chemical-resistant apron over a laboratory coat | All manipulations should be performed in a certified chemical fume hood |
| Potential for Significant Splashing or Aerosol Generation | Face shield worn over chemical splash goggles | Chemical-resistant gloves (e.g., butyl rubber over nitrile) | Chemical-resistant apron over a laboratory coat | All manipulations must be performed in a certified chemical fume hood |
Causality Behind PPE Choices:
-
Eye and Face Protection: Because this compound is a serious eye irritant, robust eye protection is non-negotiable. Safety glasses provide a baseline, but chemical splash goggles are essential when working with solutions or larger quantities to protect against splashes.[5][6][8] A face shield provides an additional layer of protection for the entire face during high-risk procedures.[5][6]
-
Hand Protection: Nitrile gloves offer good protection against incidental contact with many chemicals.[9] However, for prolonged handling or when working with solutions, double-gloving or using a more robust glove material like butyl rubber is recommended to prevent permeation.[5]
-
Body Protection: A standard lab coat is sufficient for handling small quantities of the solid.[9] When working with larger amounts or solutions, a chemical-resistant apron provides an additional barrier to protect against spills and splashes that could saturate a lab coat and come into contact with the skin.[5]
-
Respiratory Protection: The compound is harmful if inhaled, likely due to the irritating nature of its dust. Therefore, all manipulations of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][7]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step methodology for safely handling this compound in a laboratory setting.
Experimental Workflow: Safe Handling Protocol
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Protocols: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Spill Response: For a small spill, use an absorbent material compatible with acids, such as vermiculite or a commercial acid spill kit.[11] Do not use combustible materials like paper towels. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[12]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Collection: All solid waste and concentrated solutions of this compound must be collected in a designated, properly labeled hazardous waste container.[13][14] The container should be compatible with acidic waste.
-
Neutralization: While dilute solutions of simple acetic acid can sometimes be neutralized and disposed of down the drain (subject to local regulations), this is not recommended for this compound without a thorough hazard assessment of the neutralized product and its byproducts.[13][15] The presence of the ethynylphenyl group may introduce additional environmental hazards.
-
Disposal Procedure: All waste containing this compound should be disposed of through your institution's hazardous waste management program.[16][17]
Logical Relationship: PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE based on the handling scenario.
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of their research.
References
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]
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Brandeis University. (n.d.). Corrosive Chemicals | Laboratory Safety. Retrieved from [Link]
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Stanford University Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials. Retrieved from [Link]
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OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
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Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. Retrieved from [Link]
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ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from [Link]
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Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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(n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). PHENYLACETIC ACID MSDS. Retrieved from [Link]
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(2015, January 28). 500575 phenylacetic acid fcc safety data sheet - SDS US. Retrieved from [Link]
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Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]
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CPAChem. (2023, May 17). Safety data sheet. Retrieved from [Link]
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Chemistry For Everyone. (2025, June 30). How Do You Properly Dispose Of Acetic Acid? [Video]. YouTube. Retrieved from [Link]
-
Ohio.gov. (n.d.). ACETIC ACID. Retrieved from [Link]
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(2024, November 26). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. Retrieved from [Link]
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IsoLab. (n.d.). Acetic Acid. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]
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Wikipedia. (n.d.). Sodium amide. Retrieved from [Link]
-
Chemistry Steps. (2019, February 27). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


